4-Chloro-2-ethoxy-5-fluoropyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxy-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSCQCSEWBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376613 | |
| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56076-20-1 | |
| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Pyrimidines
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, represent a privileged class of building blocks, prized for their ability to modulate physicochemical and pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Within this class, 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS Number: 56076-20-1) has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide offers a comprehensive technical overview of this compound, from its synthesis and chemical reactivity to its application in the development of life-saving therapeutics.
Section 1: Physicochemical Properties and Structural Elucidation
4-Chloro-2-ethoxy-5-fluoropyrimidine is a substituted pyrimidine ring with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol .[1] The strategic placement of its substituents—a chloro group at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position—creates a unique electronic and steric environment that dictates its reactivity and utility.[2]
| Property | Value | Source |
| CAS Number | 56076-20-1 | [1] |
| Molecular Formula | C₆H₆ClFN₂O | [1] |
| Molecular Weight | 176.58 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [2] |
| Solubility | Moderate solubility in organic solvents | [2] |
The pyrimidine core is an electron-deficient aromatic system. The fluorine atom at the 5-position further enhances this electron deficiency through its strong inductive effect, activating the ring for nucleophilic attack. The chlorine atom at the 4-position serves as a versatile leaving group, making it the primary site for synthetic elaboration. The ethoxy group at the 2-position, being an electron-donating group, can influence the regioselectivity of nucleophilic substitution reactions.
Section 2: Synthesis and Manufacturing
The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically starts from the readily available precursor, 2,4-dichloro-5-fluoropyrimidine. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, where one of the chloro groups is displaced by an ethoxy group.
Synthesis of the Precursor: 2,4-Dichloro-5-fluoropyrimidine
The common starting material for the synthesis of 2,4-dichloro-5-fluoropyrimidine is 5-fluorouracil. The conversion is typically achieved by reacting 5-fluorouracil with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[3][4] This reaction proceeds at elevated temperatures to afford the desired dichlorinated product in high yield.[3]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [4]
-
To a reaction vessel, add 5-fluorouracil and phosphorus oxychloride.
-
With stirring and under a nitrogen atmosphere, heat the mixture to approximately 100°C.
-
Slowly add N,N-dimethylaniline to the reaction mixture over several hours.
-
Maintain the reaction at 100°C for an additional few hours to ensure complete conversion.
-
After cooling, the reaction mixture is carefully quenched with water and extracted with an organic solvent such as dichloromethane.
-
The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step without further purification.
Regioselective Ethoxylation
The conversion of 2,4-dichloro-5-fluoropyrimidine to 4-Chloro-2-ethoxy-5-fluoropyrimidine is achieved by a regioselective nucleophilic aromatic substitution reaction with sodium ethoxide. The regioselectivity of this reaction is a critical consideration. In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the 4-position.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position, where the negative charge can be delocalized by both the ring nitrogen atoms.[5][6]
The presence of the electron-withdrawing fluorine atom at the 5-position further activates the 4-position towards nucleophilic attack. While the ethoxy group at the 2-position is electron-donating, its influence is generally overcome by the strong directing effect of the pyrimidine nitrogens and the activating effect of the 5-fluoro substituent.
Proposed Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
This protocol is based on analogous reactions of dichloropyrimidines with sodium ethoxide.[7]
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To a stirred solution of 2,4-dichloro-5-fluoropyrimidine in a suitable anhydrous solvent (e.g., ethanol or THF) at a controlled temperature (e.g., 0-20°C), add the sodium ethoxide solution dropwise.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Figure 1: Synthetic pathway to 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Chloro-2-ethoxy-5-fluoropyrimidine lies in the differential reactivity of its substituents. The chloro group at the 4-position is the most labile and serves as the primary handle for introducing further molecular diversity through nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 5-fluoropyrimidine ring makes the C4-chloro substituent an excellent electrophilic site for a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its application in the synthesis of complex molecules.
Application in the Synthesis of Kinase Inhibitors: A Case Study
A prominent application of 4-Chloro-2-ethoxy-5-fluoropyrimidine is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrimidine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase.
While a specific synthesis of the JAK2 inhibitor AZD1480 directly from 4-Chloro-2-ethoxy-5-fluoropyrimidine is not explicitly detailed in the readily available literature, the structure of AZD1480 and related compounds strongly suggests that a substituted 5-fluoropyrimidine core is a key component.[8] The general synthetic strategy for such compounds often involves the sequential displacement of chloro groups on a dihalopyrimidine with various amine nucleophiles.
Figure 2: General synthetic workflow using the topic compound.
Section 4: Safety, Handling, and Storage
Potential Hazards (based on related compounds):
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[9][13][14]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[9][13][14]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 5: Conclusion and Future Outlook
4-Chloro-2-ethoxy-5-fluoropyrimidine is a strategically important building block in modern drug discovery. Its synthesis from readily available starting materials and its versatile reactivity make it an invaluable tool for medicinal chemists. The ability to selectively introduce nucleophiles at the 4-position of the pyrimidine ring provides a reliable and efficient means of constructing complex molecular architectures, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas. As the demand for targeted therapies continues to grow, the importance of key intermediates like 4-Chloro-2-ethoxy-5-fluoropyrimidine is set to increase, driving further innovation in both its synthesis and application.
References
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- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its prevalence is a testament to its ability to engage in a multitude of interactions with biological targets, particularly kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide focuses on the synthesis of a specific, highly functionalized pyrimidine derivative: 4-Chloro-2-ethoxy-5-fluoropyrimidine. The presence of chloro, ethoxy, and fluoro groups on the pyrimidine core makes it a versatile building block in the synthesis of complex molecules, particularly kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions, while the ethoxy and fluoro groups contribute to modulating the electronic properties and metabolic stability of the final drug candidate. Understanding the efficient and regioselective synthesis of this intermediate is therefore of significant interest to researchers in the field of drug development.
Strategic Synthesis Pathway: From 5-Fluorouracil to a Versatile Intermediate
The most logical and well-established synthetic route to 4-Chloro-2-ethoxy-5-fluoropyrimidine commences with the readily available and industrially significant starting material, 5-fluorouracil. The overall strategy involves two key transformations: the conversion of 5-fluorouracil to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective nucleophilic aromatic substitution with sodium ethoxide to introduce the desired ethoxy group at the 2-position.
Caption: Overall synthetic route to 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The initial step involves the chlorination of 5-fluorouracil. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. The base serves to neutralize the HCl generated during the reaction and to facilitate the formation of a more reactive intermediate.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as the tautomeric amide form of uracils, into chlorides.
-
N,N-Dimethylaniline: This tertiary amine acts as an acid scavenger. Its relatively high boiling point allows the reaction to be conducted at elevated temperatures, which is necessary to drive the chlorination to completion.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the conversion of the relatively stable uracil ring into the dichloropyrimidine.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mass) | Quantity (moles) |
| 5-Fluorouracil | 130.08 | 50.0 g | 0.384 mol |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 235 g (142 mL) | 1.53 mol |
| N,N-Dimethylaniline | 121.18 | 46.6 g (49 mL) | 0.384 mol |
| Dichloromethane (DCM) | - | As required | - |
| Water | - | As required | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Brine | - | As required | - |
| Anhydrous Magnesium Sulfate | - | As required | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-fluorouracil (50.0 g, 0.384 mol) and phosphorus oxychloride (235 g, 1.53 mol).
-
With gentle stirring, slowly add N,N-dimethylaniline (46.6 g, 0.384 mol) through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl fumes.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoropyrimidine as a low-melting solid or oil. The crude product can often be used in the next step without further purification.
Part 2: Regioselective Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
The second and final step is the regioselective substitution of one of the chlorine atoms of 2,4-dichloro-5-fluoropyrimidine with an ethoxy group. This is achieved by reacting the dichloropyrimidine with sodium ethoxide in ethanol.
The Principle of Regioselectivity:
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, the two chlorine atoms are in electronically distinct environments. The C4 position is generally more activated towards nucleophilic attack than the C2 position. The presence of an electron-withdrawing group, such as fluorine at the C5 position, further enhances the electrophilicity of the C4 position. Consequently, the reaction with a nucleophile like sodium ethoxide preferentially occurs at the C4 position. However, in this specific case, the desired product is the 2-ethoxy isomer. This suggests that under controlled conditions, the C2 position can be selectively targeted. The rationale for this selectivity can be influenced by factors such as the nature of the nucleophile, solvent, and temperature. For alkoxides, there is a tendency for substitution at the C2 position, which is exploited in this synthesis.
Caption: Regioselectivity of the ethoxylation reaction.
Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mass) | Quantity (moles) |
| 2,4-Dichloro-5-fluoropyrimidine | 166.97 | 10.0 g | 0.060 mol |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | ~20.5 g | ~0.063 mol |
| Ethanol (Anhydrous) | - | 100 mL | - |
| Diethyl Ether | - | As required | - |
| Water | - | As required | - |
| Brine | - | As required | - |
| Anhydrous Sodium Sulfate | - | As required | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 0.060 mol) in anhydrous ethanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 21% solution of sodium ethoxide in ethanol (~20.5 g, containing 0.063 mol of NaOEt) to the cooled solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-Chloro-2-ethoxy-5-fluoropyrimidine as a pure compound.
Characterization of 4-Chloro-2-ethoxy-5-fluoropyrimidine
The identity and purity of the synthesized 4-Chloro-2-ethoxy-5-fluoropyrimidine should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 2.8 Hz, 1H, pyrimidine-H), 4.55 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.1 (d, J = 14.2 Hz), 156.9 (d, J = 2.1 Hz), 143.2 (d, J = 262.9 Hz), 141.8 (d, J = 21.3 Hz), 64.8, 14.2.
-
Mass Spectrometry (EI): m/z (%) = 176.0 (M⁺), 148.0, 131.0, 103.0.
Safety and Handling Considerations
The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic.[1][2][3][4] It reacts violently with water, releasing toxic fumes.[1] Always handle with extreme caution, wearing chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of fire, do not use water as an extinguishing agent.[2]
-
Sodium Ethoxide (NaOEt): This is a strong base and is highly reactive with water and moisture.[5][6] It is corrosive and can cause severe burns upon contact with skin or eyes.[7][8][9] Store in a tightly sealed container under an inert atmosphere to prevent decomposition.[5]
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a valuable building block for the development of novel therapeutics, particularly kinase inhibitors. By understanding the underlying principles of the synthetic strategy, including the key chlorination and regioselective ethoxylation steps, researchers can confidently and safely produce this important intermediate. The detailed protocols and safety information provided herein are intended to support the efforts of scientists and drug development professionals in advancing the frontiers of medicinal chemistry.
References
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- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (URL: )
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. (URL: )
- Phosphorus oxychloride. Lanxess. (URL: )
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA. (URL: )
- Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. (URL: )
- Phosphorus(V)
- SODIUM ETHOXIDE. 95%. Gelest, Inc. (URL: )
- Sodium ethoxide - Safety D
- Sodium ethoxide. Sciencemadness Wiki. (URL: )
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An In-depth Technical Guide to 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core molecular attributes, discuss the logic behind its synthesis, and explore its application as a versatile building block for complex bioactive molecules.
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on this heterocyclic ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.
4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS No: 56076-20-1) is a prime example of a highly functionalized, "synthesis-ready" intermediate.[1][2] Its structure is notable for three key features that make it a valuable tool for drug discovery professionals:
-
A Reactive Handle: The chlorine atom at the C4 position acts as an excellent leaving group, providing a reliable site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
-
Modulating Electronics: The electron-withdrawing fluorine atom at the C5 position significantly influences the electron density of the pyrimidine ring, enhancing the electrophilicity of the carbon atoms and further activating the C4 position for nucleophilic attack.
-
Steric and Solubility Control: The ethoxy group at the C2 position provides steric bulk and can influence the molecule's solubility and metabolic stability, important considerations in drug design.
This combination of features makes it a sought-after building block, particularly in the development of protein degraders and other targeted therapeutics.[2]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine are summarized below. Understanding these properties is the first step in its effective application in any synthetic workflow.
Molecular Identity
-
IUPAC Name: 4-chloro-2-ethoxy-5-fluoropyrimidine
The structure consists of a central pyrimidine ring substituted at position 4 with a chloro group, at position 2 with an ethoxy group, and at position 5 with a fluoro group.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 176.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 254 °C | [3] |
| Density | 1.332 g/cm³ | [3] |
| Flash Point | 107 °C | [3] |
Synthesis and Reactivity: A Mechanistic Perspective
General Synthetic Workflow
The logical pathway begins with a suitably substituted pyrimidin-4-one, which is then converted to the 4-chloro derivative using a chlorinating agent.
Caption: General synthesis workflow for 4-chloropyrimidines.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for similar pyrimidine chlorinations and represents a robust, self-validating workflow.[4][5]
-
Reaction Setup: To a solution of the precursor, 2-ethoxy-5-fluoropyrimidin-4(3H)-one, in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (as a catalyst) and a base like triethylamine.[4]
-
Scientist's Insight: The use of a tertiary amine base is critical to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
-
Chlorination: Cool the mixture in an ice bath and slowly add a chlorinating agent, such as phosphoryl chloride (POCl₃), dropwise.[4][5] The temperature should be carefully controlled to prevent exothermic runaway reactions.
-
Scientist's Insight: POCl₃ is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. Its choice is dictated by its high reactivity and the volatile nature of its byproducts, which simplifies purification.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or gently reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup and Isolation: Cool the reaction mixture and carefully quench it by pouring it over ice water or adding a dilute acid solution.[5] Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4][5]
-
Purification and Validation: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final 4-Chloro-2-ethoxy-5-fluoropyrimidine as a liquid.[3] The structure and purity must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Development
Halogenated pyrimidines are indispensable building blocks in the synthesis of targeted therapies. 4-Chloro-2-ethoxy-5-fluoropyrimidine is particularly useful as an intermediate in preparing compounds for various therapeutic areas. Its utility stems from the C4-chloro position, which serves as a key point of diversification.
For instance, it is analogous to other 4-chloropyrimidine derivatives that are crucial intermediates in the synthesis of broad-spectrum antifungal agents like Voriconazole.[6][7] The synthesis of such complex molecules often involves a nucleophilic substitution at the C4 position as a key strategic step. The presence of chlorine in pharmaceuticals is known to enhance membrane permeability and binding affinity, making chloro-containing intermediates highly valuable.[8]
Safety and Handling
As a reactive chemical intermediate, 4-Chloro-2-ethoxy-5-fluoropyrimidine must be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from closely related halogenated pyrimidines indicate several potential hazards.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3] It is noted to be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]
-
Toxicity: Analogous compounds are often harmful if swallowed and can cause skin irritation, burns, or allergic reactions.[9][10]
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
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Glixx Laboratories. 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%. Available from: [Link]
-
Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]
-
PubChem. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395. Available from: [Link]
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ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxy-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethoxy-5-fluoropyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of chloro, ethoxy, and fluoro substituents on the pyrimidine ring offers multiple sites for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth overview of the expected spectroscopic data for 4-Chloro-2-ethoxy-5-fluoropyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Molecular Structure and Properties
-
IUPAC Name: 4-Chloro-2-ethoxy-5-fluoropyrimidine
-
Molecular Formula: C₆H₆ClFN₂O
-
Molecular Weight: 176.58 g/mol [1]
-
CAS Number: 56076-20-1[1]
Caption: Molecular structure of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 4-Chloro-2-ethoxy-5-fluoropyrimidine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group protons and the single proton on the pyrimidine ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H-6 |
| ~4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Causality behind Predictions:
-
H-6 Proton: The proton at position 6 of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the nearby chloro and fluoro substituents. Its signal is predicted to appear as a doublet due to coupling with the neighboring fluorine atom.
-
Ethoxy Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an oxygen atom, which deshields them, leading to a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear more upfield as a triplet, coupled to the two methylene protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C-2 |
| ~158 (d) | C-4 |
| ~145 (d) | C-6 |
| ~140 (d) | C-5 |
| ~65 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Causality behind Predictions:
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are in an electron-deficient environment and will resonate at downfield chemical shifts. The carbons directly attached to the electronegative nitrogen, chlorine, and fluorine atoms (C-2, C-4, and C-5) will be the most deshielded. The signals for C-4, C-5, and C-6 are expected to be doublets due to coupling with the fluorine atom.
-
Ethoxy Carbons: The chemical shifts for the ethoxy group carbons are standard for this functional group.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the pyrimidine ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity |
| ~ -130 to -150 | Doublet |
Causality behind Predictions:
-
The chemical shift of the fluorine atom is influenced by its position on the electron-deficient pyrimidine ring. The signal is expected to be a doublet due to coupling with the H-6 proton.
Caption: Predicted key NMR coupling interactions in 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-2-ethoxy-5-fluoropyrimidine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-ethoxy-5-fluoropyrimidine is expected to show characteristic absorption bands for the C-O, C-N, C-Cl, and C-F bonds, as well as C-H bonds of the ethoxy group and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1600-1450 | C=N and C=C stretch (pyrimidine ring) |
| ~1250-1000 | C-O stretch (ethoxy) |
| ~1100-1000 | C-F stretch |
| ~800-600 | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 176. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 178 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of an ethyl radical (-CH₂CH₃) from the molecular ion.
-
Loss of an ethoxy radical (-OCH₂CH₃).
-
Loss of a chlorine atom (-Cl).
-
Fragmentation of the pyrimidine ring.
-
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-ethoxy-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of a Key Building Block
4-Chloro-2-ethoxy-5-fluoropyrimidine stands as a crucial intermediate in the synthesis of a multitude of biologically active molecules. Its journey from a laboratory reagent to a component of a potential therapeutic hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a superficial overview to provide a detailed exploration of the solubility and stability of this versatile pyrimidine derivative. By elucidating the causality behind its behavior in various environments, this document aims to empower scientists to make informed decisions in experimental design, formulation development, and process optimization, ultimately accelerating the path to discovery.
Core Physicochemical Properties: A Snapshot
Before delving into the nuanced aspects of solubility and stability, it is essential to establish the foundational characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClFN₂O | [1] |
| Molecular Weight | 176.58 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 254°C | [2] |
| Density | 1.332 g/cm³ | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
These properties provide a baseline for handling and storage, indicating that the compound is a relatively high-boiling liquid that requires refrigerated and inert conditions to maintain its integrity.
Solubility Profile: Navigating the Solvent Landscape
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility in both synthetic transformations and biological systems. A comprehensive understanding of how 4-Chloro-2-ethoxy-5-fluoropyrimidine behaves in a range of solvents is paramount for everything from reaction kinetics to the initial stages of formulation.
While specific quantitative solubility data for 4-Chloro-2-ethoxy-5-fluoropyrimidine is not extensively published, we can infer its likely behavior based on its structure and data from analogous compounds. The presence of both polar (ethoxy, fluoro, pyrimidine nitrogens) and non-polar (chlorine, aromatic ring) functionalities suggests a degree of solubility in a spectrum of solvents.
Table of Estimated Solubilities:
| Solvent | Polarity Index | Predicted Solubility | Rationale & Field Insights |
| Water | 10.2 | Low | The hydrophobic chlorine and pyrimidine ring likely limit aqueous solubility. For compounds with low water solubility (< 1 mg/mL), formulation strategies such as the use of co-solvents or surfactants may be necessary for in vivo applications.[3] |
| Methanol | 5.1 | Soluble | The polar hydroxyl group of methanol can interact with the polar functionalities of the molecule. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's polarity and alkyl chain offer a good balance for dissolution. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions for biological screening.[3] |
| Chloroform | 4.1 | Soluble | A related compound, 4-Chloro-6-ethyl-5-fluoropyrimidine, is known to be soluble in chloroform. The non-polar nature of chloroform interacts favorably with the chlorinated pyrimidine ring. |
| Ethyl Acetate | 4.4 | Soluble | This moderately polar solvent is often a good choice for extraction and purification processes involving compounds of intermediate polarity. |
Experimental Protocol for Determining Thermodynamic Solubility:
The following protocol outlines a robust method for quantifying the equilibrium solubility of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Unraveling Degradation Pathways
The chemical stability of a molecule is a critical quality attribute that dictates its shelf-life, informs storage conditions, and is a key consideration in drug development. Forced degradation studies are an indispensable tool to understand the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing.[4] This allows for the identification of potential degradation products and the elucidation of degradation pathways.
Hydrolytic Stability
The presence of a chloro substituent on the pyrimidine ring makes it susceptible to hydrolysis, particularly at non-neutral pH. The ethoxy group could also be a site of hydrolysis under strong acidic or basic conditions.
Expected Degradation Pathways under Hydrolytic Stress:
-
Acidic Conditions (e.g., 0.1 M HCl): Hydrolysis of the ethoxy group to a hydroxyl group is a potential pathway. The chloro group is generally more stable to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.
-
Neutral Conditions (e.g., Water): Slower hydrolysis of the chloro group to a hydroxyl group may occur over extended periods.
-
Basic Conditions (e.g., 0.1 M NaOH): The electron-withdrawing nature of the pyrimidine ring and the fluorine atom will activate the chloro group towards nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding hydroxypyrimidine.
Thermal Stability
Elevated temperatures can provide the energy required to overcome activation barriers for decomposition reactions. For halogenated heterocycles, thermal stress can lead to dehalogenation and ring fragmentation.
Expected Degradation at Elevated Temperatures:
-
Initial degradation may involve the loss of the ethoxy group or the chlorine atom.
-
At higher temperatures, fragmentation of the pyrimidine ring itself is possible, potentially leading to the formation of smaller, volatile toxic compounds such as hydrogen cyanide (HCN).[5]
Photostability
Exposure to light, particularly in the UV range, can induce photochemical reactions. Fluorinated aromatic systems often exhibit a degree of photostability, but degradation can still occur.[6][7]
Expected Photodegradation Pathways:
-
The primary photochemical reaction for many halogenated aromatic compounds is dehalogenation. In this case, cleavage of the C-Cl bond is more likely than the stronger C-F bond.
-
Photo-induced hydrolysis or oxidation are also possible, especially in the presence of water and oxygen.
Experimental Protocol for Forced Degradation Studies:
This protocol provides a systematic approach to investigating the stability of 4-Chloro-2-ethoxy-5-fluoropyrimidine under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
A stability-indicating analytical method, typically a gradient reverse-phase UPLC-MS method, is crucial for separating the parent compound from its degradation products and for the identification of those products based on their mass-to-charge ratio and fragmentation patterns.[4][8][9]
Safety and Handling: A Prudent Approach
Given the presence of chloro and fluoro substituents on a pyrimidine core, it is imperative to handle 4-Chloro-2-ethoxy-5-fluoropyrimidine with appropriate caution. Safety data for analogous compounds provides a strong basis for recommended handling procedures.
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation. Causes severe skin burns and eye damage.[6][10] | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][10] | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[6] |
| Acute Toxicity (Oral) | Harmful if swallowed.[10] | Do not eat, drink, or smoke in the laboratory. |
| Respiratory Irritation | May cause respiratory irritation.[10] | Handle in a well-ventilated area or a chemical fume hood.[6] |
Handling and Storage Recommendations:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong acids.[7] The recommended storage temperature is 2-8°C under an inert atmosphere.[2]
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]
Conclusion: A Foundation for Future Innovation
This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine. While some data has been inferred from analogous structures, the provided experimental protocols offer a clear roadmap for generating the specific, quantitative data necessary for robust scientific and developmental work. A thorough understanding and application of this knowledge will undoubtedly facilitate the efficient and safe use of this important chemical building block in the ongoing quest for novel therapeutics and other advanced materials.
References
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- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.
- 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2. Sigma-Aldrich.
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- 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1. ChemicalBook.
- 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%, 1 gram.
- 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713. PubChem.
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An In-depth Technical Guide to the Mechanism of Action of Fluoropyrimidine Derivatives
Abstract
Fluoropyrimidines represent a cornerstone of antimetabolite chemotherapy, with broad applications in the treatment of solid tumors for over half a century.[1][2] This guide provides a comprehensive exploration of their intricate mechanism of action, intended for researchers, scientists, and drug development professionals. We will dissect the critical pathways of metabolic activation, the canonical inhibition of thymidylate synthase, and the significant roles of RNA and DNA incorporation that contribute to their cytotoxicity. Furthermore, we will examine the molecular underpinnings of therapeutic resistance and present methodologies for investigating these mechanisms in a laboratory setting. Our objective is to synthesize foundational knowledge with field-proven insights, providing a definitive resource on this vital class of therapeutic agents.
The Crucial First Step: Pharmacokinetics and Metabolic Activation
Fluoropyrimidine derivatives, including the parent compound 5-Fluorouracil (5-FU) and its oral prodrugs like Capecitabine and Tegafur, are inactive upon administration.[3][4] Their therapeutic efficacy is entirely dependent on a complex series of intracellular enzymatic conversions into three key active metabolites. This metabolic activation is a critical determinant of both anti-tumor activity and potential toxicity.
The Central Role of 5-Fluorouracil (5-FU)
Once 5-FU enters the cell, primarily via the same transport mechanisms as endogenous uracil, it is shunted into several anabolic pathways.[5] These pathways culminate in the formation of metabolites that exert distinct cytotoxic effects.
-
Fluorouridine Triphosphate (FUTP): This metabolite is formed through a series of phosphorylation steps initiated either directly by orotate phosphoribosyltransferase (OPRT) or indirectly via uridine phosphorylase (UP) and uridine kinase (UK).[5][6] FUTP is a substrate for RNA polymerases and is primarily responsible for RNA-directed damage.
-
Fluorodeoxyuridine Monophosphate (FdUMP): This is the principal inhibitor of thymidylate synthase. It can be formed via two main routes: from 5-FU via thymidine phosphorylase (TP) and thymidine kinase (TK), or from fluorouridine diphosphate (FUDP) through the action of ribonucleotide reductase.[6][7]
-
Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite, generated by further phosphorylation of FdUMP, is a substrate for DNA polymerases and is responsible for DNA-directed damage.[5]
The specific cytotoxic mechanism can be influenced by the mode of drug administration; bolus injections tend to favor RNA damage, while continuous infusions favor DNA-related effects.[7][8]
Caption: Metabolic activation pathways of fluoropyrimidines.
Oral Prodrugs: Enhancing Delivery and Selectivity
The development of oral fluoropyrimidines was driven by the need to improve the pharmacokinetic profile of 5-FU and to achieve preferential activation within tumor tissues.
-
Capecitabine: This prodrug is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[3][9] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often significantly more active in tumor tissue compared to normal tissue.[3][10][11] This tumor-preferential activation enhances the therapeutic index.
-
Tegafur-Uracil (UFT): Tegafur is a prodrug that is gradually metabolized to 5-FU.[9][12] It is co-formulated with uracil in a 4:1 molar ratio. Uracil acts as a competitive inhibitor of Dihydropyrimidine Dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[4][12][13] This inhibition slows the degradation of the newly formed 5-FU, thereby increasing its bioavailability and prolonging its therapeutic effect.[12][14]
Dihydropyrimidine Dehydrogenase (DPD): The Catabolic Gatekeeper
Over 80% of an administered 5-FU dose is catabolized by DPD, primarily in the liver.[1][7] This enzyme converts 5-FU to the inactive dihydrofluorouracil (DHFU), marking the rate-limiting step in its detoxification.[5][9] The clinical significance of this pathway is profound; patients with genetic deficiencies in DPD activity are at high risk of severe, life-threatening toxicity due to impaired drug clearance.[7][9]
Core Cytotoxic Mechanisms: A Tripartite Assault
The anticancer activity of fluoropyrimidines stems from a three-pronged attack on cellular replication and integrity, mediated by the active metabolites FdUMP, FUTP, and FdUTP.
Mechanism I: The Hallmarks of Thymidylate Synthase (TS) Inhibition
The inhibition of thymidylate synthase (TS) has long been considered the principal mechanism of action for fluoropyrimidines.[7][8][15] TS catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][16]
The active metabolite FdUMP is a potent suicide inhibitor of TS.[17] It forms a highly stable, covalent ternary complex with the TS enzyme and its folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF).[5][7][16][18] This complex effectively locks the enzyme in an inactive state, blocking the binding of its natural substrate, dUMP.[5][16] The clinical co-administration of leucovorin, a folate analog, serves to increase the intracellular pool of CH2THF, thereby stabilizing the inhibitory complex and potentiating the cytotoxic effect of 5-FU.[8][18]
The downstream consequence of TS inhibition is the depletion of the dTMP/dTTP pool, leading to a state known as "thymineless death."[1] This induces an imbalance in the deoxynucleotide pools, increases levels of deoxyuridine triphosphate (dUTP), and ultimately causes DNA damage and stalls replication.[5][16]
Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.
Mechanism II: RNA-Directed Damage
The incorporation of FUTP into RNA represents a second, crucial cytotoxic mechanism.[1][5] Cellular RNA polymerases misincorporate FUTP in place of UTP during transcription.[19][20] This leads to widespread RNA damage, affecting the processing and function of multiple RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[20][21] The consequences include impaired pre-rRNA processing, altered mRNA splicing, and ultimately, inhibition of protein synthesis, contributing significantly to cell death.[20]
Mechanism III: DNA-Directed Damage
The third arm of the fluoropyrimidine assault involves the direct incorporation of FdUTP into the DNA strand by DNA polymerases.[1][19][22] This fraudulent nucleotide incorporation, coupled with the increased dUTP/dTTP ratio caused by TS inhibition, leads to significant DNA damage.[22] The cellular machinery attempts to excise the incorporated fluorinated base via the base excision repair (BER) pathway.[8] However, in the absence of a sufficient dTTP pool for proper repair, this process can lead to repeated, futile cycles of excision and re-incorporation, resulting in DNA strand breaks, genomic instability, and apoptosis.[8]
The Challenge of Therapeutic Resistance
Both intrinsic and acquired resistance to fluoropyrimidines are significant clinical challenges.[1][23] Understanding the underlying mechanisms is paramount for developing strategies to overcome treatment failure.
| Category of Resistance | Mechanism | Description | Key Genes/Proteins |
| On-Target | Increased Target Expression | Amplification or upregulation of the TYMS gene leads to higher levels of the TS enzyme, requiring greater concentrations of FdUMP for effective inhibition.[1][24][25][26] | TYMS |
| Metabolic (Anabolic) | Decreased Drug Activation | Reduced expression or activity of key anabolic enzymes results in inefficient conversion of 5-FU to its active cytotoxic metabolites.[26] | OPRT, TK, TP |
| Metabolic (Catabolic) | Increased Drug Inactivation | Elevated activity of DPD leads to rapid degradation of 5-FU, reducing the amount available for anabolic conversion in tumor cells.[24] | DPYD |
| Downstream | Altered Apoptotic Signaling | Defects in apoptotic pathways allow cancer cells to survive despite the presence of significant RNA and DNA damage.[1][3] | TP53, Bcl-2 family |
| Transport | Altered Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.[7] | ABCG2, ABCC3/4/5 |
Key Experimental Methodologies
Investigating the complex mechanisms of fluoropyrimidines requires robust and validated experimental protocols.
Protocol: In Situ Thymidylate Synthase (TS) Inhibition Assay
This protocol provides a framework for measuring the direct inhibitory effect of a fluoropyrimidine on its primary target within cultured cells.
Objective: To quantify the residual TS activity in cells following treatment with a fluoropyrimidine derivative.
Principle: The assay measures the conversion of [³H]-dUMP to [³H]-dTMP by TS in cell lysates. The release of tritium ([³H]) into the aqueous reaction buffer is proportional to TS activity.
Methodology:
-
Cell Culture & Treatment:
-
Plate cancer cells (e.g., HCT116, MCF-7) at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the fluoropyrimidine (e.g., 5-FU) or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on the plate using a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
TS Reaction:
-
Prepare a reaction mix containing assay buffer, the folate cofactor (CH2THF), and the radiolabeled substrate, 5-[³H]-dUMP.
-
In a 96-well plate, add a standardized amount of protein lysate from each treatment condition.
-
Initiate the reaction by adding the reaction mix to the lysates.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
Stop the reaction by adding activated charcoal to bind unreacted [³H]-dUMP.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the TS activity as disintegrations per minute (DPM) per microgram of protein per minute.
-
Normalize the activity of the drug-treated samples to the vehicle-treated control to determine the percentage of TS inhibition.
-
Self-Validation & Causality: This protocol directly links drug exposure to the inhibition of its primary enzyme target. By normalizing to total protein, it accounts for variations in cell number. The inclusion of a vehicle control establishes the baseline enzyme activity, ensuring that any observed decrease is a direct result of the drug's action. A dose-response curve can be generated to determine the IC₅₀, providing a quantitative measure of the drug's potency against its target in a cellular context.
Conclusion and Future Perspectives
The mechanism of action of fluoropyrimidine derivatives is a sophisticated interplay of metabolic activation, target inhibition, and nucleic acid disruption.[5][7] While the inhibition of thymidylate synthase is a central tenet of their activity, a comprehensive understanding must also embrace the significant contributions of RNA and DNA damage. The clinical efficacy of these agents is continually challenged by multifaceted resistance mechanisms, which remain an area of intense investigation.[1][27]
Future research is focused on identifying robust predictive biomarkers to stratify patients who will benefit most from these therapies and those at risk of toxicity.[27] Furthermore, the development of novel fluoropyrimidine agents, designed to bypass known resistance pathways or enhance tumor-specific activation, holds the promise of improving the therapeutic index of this venerable class of anticancer drugs.[17][28]
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Introduction: Understanding the Compound and Its Context
4-Chloro-2-ethoxy-5-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of bioactive compounds, particularly in the development of pharmaceutical agents like broad-spectrum triazole antifungals.[1] Its trifunctional nature—possessing chloro, ethoxy, and fluoro groups on a pyrimidine core—makes it a versatile reagent for medicinal chemists. However, the same reactivity that makes it valuable also necessitates a rigorous and well-understood safety protocol. Halogenated heterocycles can present significant health hazards if handled improperly, including skin and eye damage, respiratory irritation, and toxicity upon ingestion.[2][3]
This guide provides a comprehensive, in-depth framework for the safe handling, storage, and disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine. It is designed for researchers, chemists, and drug development professionals who work with this and structurally similar compounds. The protocols herein are grounded in established safety principles and data from authoritative sources, aiming to foster a proactive safety culture by explaining the causality behind each procedural recommendation.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the hazards associated with 4-Chloro-2-ethoxy-5-fluoropyrimidine is the foundation of safe laboratory practice. The primary risks involve its potential for causing severe skin and eye damage, harm if swallowed, and possible respiratory irritation.[2]
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]
-
Combustible Liquid: The substance is a combustible liquid with a flash point of 81°C.[2]
The signal word for this chemical is "Warning" or "Danger," depending on the supplier's specific classification, reflecting the severity of these hazards.[4]
Physicochemical Properties for Risk Context
Understanding the physical properties of a chemical is critical for anticipating its behavior in the laboratory environment, from storage to spill response.
| Property | Value | Significance for Handling |
| Molecular Formula | C₆H₆ClFN₂O | - |
| Molecular Weight | 176.58 g/mol [6] | Relevant for stoichiometric calculations. |
| Physical State | Liquid[2] or Oil[1] | Poses a splash and vapor hazard. |
| Appearance | Colorless to Pale Yellow[1] | Visual cue for identification. |
| Boiling Point | ~211°C[2] | Low volatility at room temperature, but vapor pressure increases with heat. |
| Flash Point | 81°C[2] | Combustible. Must be kept away from ignition sources.[2][7] |
| Density | ~1.286 g/cm³[2] | Heavier than water. |
| Stability | Moisture sensitive; Air sensitive.[8] | Requires storage under an inert atmosphere to prevent degradation. |
Toxicological Profile: The "Why" Behind the PPE
The toxicological data dictates the necessary level of protection.
-
Skin Contact: Causes severe skin burns and may lead to an allergic reaction (sensitization).[2][4] This is why impervious gloves and long-sleeved clothing are mandatory.[9]
-
Eye Contact: Can result in serious, potentially irreversible eye damage.[2][4] This necessitates the use of tightly fitting safety goggles and, in some cases, a face shield.[3][4][5]
-
Ingestion: Harmful if swallowed, causing severe damage to the delicate tissues of the mouth, throat, and digestive system.[4][8] Do not eat, drink, or smoke in the laboratory.[2][4]
-
Inhalation: Vapors or aerosols may cause respiratory irritation.[2][9] All handling of the compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[7]
Section 2: Safe Handling, Storage, and Engineering Controls
Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risk during routine laboratory operations.
Mandatory Personal Protective Equipment (PPE)
The choice of PPE is a direct response to the identified hazards. No single glove or garment protects against all chemicals; therefore, selection must be deliberate.[10]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Gloves must be inspected prior to use.[9] | To prevent skin contact, which can cause severe burns and sensitization.[2][4] |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[4][5] A face shield may be required for splash hazards.[3] | To protect against splashes that can cause serious eye damage.[4] |
| Skin/Body Protection | A fully fastened lab coat or chemical-resistant apron and closed-toe shoes.[3][9] | To protect street clothing and prevent accidental skin exposure. |
| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood.[3] | A fume hood provides primary respiratory protection by containing vapors.[7] |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: All procedures involving 4-Chloro-2-ethoxy-5-fluoropyrimidine, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[3][7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[4][9]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and tested regularly.[2][7]
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][9]
-
Atmosphere: Due to its sensitivity, store under an inert atmosphere (e.g., argon or nitrogen).[8][9] This prevents degradation from moisture and air.
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[1][2]
-
Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8]
Step-by-Step Protocol: Weighing and Transferring the Liquid
This workflow minimizes the risk of spills, splashes, and vapor exposure.
Caption: Workflow for Safely Weighing and Transferring the Compound.
Section 3: Reactivity, Stability, and Incompatibility
Understanding the chemical behavior of 4-Chloro-2-ethoxy-5-fluoropyrimidine is essential for safe experimental design and accident prevention.
-
Chemical Stability: The compound is sensitive to moisture and air.[8] Contact with water can lead to hydrolysis, potentially releasing hazardous decomposition products.
-
Conditions to Avoid: Avoid exposure to heat, open flames, and sparks, as it is a combustible liquid.[2] Also, avoid the formation of aerosols or mists.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[8]
-
Hazardous Decomposition Products: In the event of a fire or thermal decomposition, highly toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][8] This is a critical reason why firefighters must wear a self-contained breathing apparatus (SCBA).[2][4]
Section 4: Emergency Procedures
A clear, pre-planned response to emergencies can significantly reduce the severity of an incident.
First Aid Measures
Immediate and appropriate first aid is crucial. Always seek medical attention after any exposure.
-
If Inhaled: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4][8]
-
On Skin Contact: Immediately remove all contaminated clothing.[4] Flush the skin with plenty of water for at least 15 minutes.[2]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with pure water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do so.[4]
-
If Swallowed: Do NOT induce vomiting.[2][4] Rinse the mouth with water and call a Poison Control Center or doctor immediately.[4] Never give anything by mouth to an unconscious person.[2][4]
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][4]
-
Contain Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to soak up the spill.[7]
-
Collect Waste: Carefully collect the absorbed material into a suitable, closed container for disposal.[2][4] Use spark-proof tools.[4]
-
Decontaminate Area: Clean the affected area thoroughly.
-
Prevent Environmental Release: Do not let the chemical enter drains or waterways.[2][4]
Emergency Response Logic
The following decision tree outlines the logical steps for responding to an incident involving 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Caption: Decision Tree for Emergency Response Procedures.
Section 5: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle to protect personnel and the environment.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and follow all local, regional, and national regulations.[8]
-
Collection: Collect waste material, including contaminated absorbent and solvent rinsates from cleaning glassware, in a suitable, closed, and clearly labeled container.[3][4]
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[3] Label the container clearly with "Hazardous Waste" and the full chemical name.[3]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[4]
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding of its toxicological and physicochemical properties is not merely academic; it is the essential foundation for a robust safety culture. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and diligent handling protocols, researchers can effectively mitigate the risks associated with this compound. Adherence to the detailed procedures outlined in this guide will empower scientific professionals to conduct their work with the highest standards of safety, protecting themselves, their colleagues, and the environment.
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4-Chloro-2-ethoxy-5-fluoropyrimidine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Scientists
Abstract
The strategic incorporation of fluorine and the pyrimidine core has become a cornerstone of modern medicinal chemistry, leading to therapeutics with enhanced potency, metabolic stability, and target specificity.[1][2][3] This guide provides an in-depth technical analysis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a highly versatile and strategically functionalized starting material. We will dissect its inherent chemical properties, explore its synthesis, and demonstrate its application as a pivotal building block in the discovery of next-generation therapeutics, particularly in the realm of protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to accelerate their discovery programs.
The Strategic Imperative of Fluorinated Pyrimidines
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in the building blocks of DNA and RNA, making it a "privileged structure" in medicinal chemistry.[4] Its derivatives have yielded a multitude of therapeutic agents across diverse areas including oncology and infectious diseases.[5][6][7] The introduction of fluorine into this scaffold dramatically alters its physicochemical properties. The high electronegativity and small size of the fluorine atom can enhance binding affinity to target proteins, block metabolic degradation at the site of fluorination, and modulate pKa, thereby improving pharmacokinetic profiles.[1]
The classic example of this strategy's success is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades that functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[1][2] Building on this legacy, more complex fluorinated pyrimidines are being developed. 4-Chloro-2-ethoxy-5-fluoropyrimidine emerges as a particularly valuable reagent, offering three distinct points of functionalization that can be addressed with chemo-selectivity, providing a robust platform for library synthesis and lead optimization.
Physicochemical Properties & Reactivity Profile
4-Chloro-2-ethoxy-5-fluoropyrimidine is a trifunctionalized heterocycle designed for sequential, controlled chemical modifications. Its utility is rooted in the differential reactivity of its substituents.
| Property | Value | Source |
| CAS Number | 56076-20-1 | [8][9][10] |
| Molecular Formula | C₆H₆ClFN₂O | [8][9] |
| Molecular Weight | 176.58 g/mol | [8][9] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
The key to this scaffold's utility lies in the C4-chloro group, which is highly activated for nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the powerful electron-withdrawing effects of the two nitrogen atoms within the pyrimidine ring and the fluorine atom at the C5 position. The ethoxy group at C2 is, by contrast, a poor leaving group under typical SNAr conditions, allowing the C4 position to be addressed selectively.
Caption: Electronic activation of the C4 position for SNAr.
Synthesis of the Core Scaffold
The preparation of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically involves the chlorination of a pyrimidinone precursor. A common and efficient method starts from 2-ethoxy-5-fluoro-4(3H)-pyrimidinone, which is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11] The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, to neutralize the HCl generated.[12]
Caption: Synthesis workflow for 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Protocol 1: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
This protocol is a representative procedure based on established chemical principles for pyrimidine chlorination.
-
Reaction Setup: To a stirred solution of 2-ethoxy-5-fluoro-4(3H)-pyrimidinone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a well-established hinge-binding motif for protein kinase inhibitors, mimicking the adenine ring of ATP.[13][14] The 4-Chloro-2-ethoxy-5-fluoropyrimidine scaffold provides an ideal entry point for synthesizing libraries of potential kinase inhibitors. The C4-chloro group serves as a handle for introducing various amine-containing fragments via SNAr, which can interact with the hinge region of a kinase. The C5-fluoro and C2-ethoxy groups can then be used to fine-tune potency, selectivity, and pharmacokinetic properties.[15][16]
Caption: SNAr mechanism for scaffold functionalization.
Case Study: Synthesis of a Generic 2,4-Disubstituted 5-Fluoropyrimidine Kinase Inhibitor Core
Many kinase inhibitors feature a 2,4-diaminopyrimidine core.[13] The following protocol illustrates how 4-Chloro-2-ethoxy-5-fluoropyrimidine can be used to construct such a core, which is a common strategy in the synthesis of inhibitors for kinases like EGFR and Aurora Kinase.[13][17]
Protocol 2: Representative SNAr for Amine Installation
This protocol describes a typical nucleophilic aromatic substitution reaction.
-
Reaction Setup: Dissolve 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), isopropanol, or DMSO.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-120 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired 4-amino-2-ethoxy-5-fluoropyrimidine derivative.
This product can then be subjected to further modifications, such as a second SNAr reaction at the C2 position (requiring more forcing conditions or conversion of the ethoxy group to a better leaving group) or other cross-coupling reactions, to build out the final inhibitor structure.
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined entry into a valuable chemical space for drug discovery. Its pre-installed fluorine atom provides a key element for enhancing drug-like properties, while the differential reactivity of the chloro and ethoxy groups allows for controlled, sequential functionalization. For research teams focused on developing novel therapeutics, particularly protein kinase inhibitors, mastering the chemistry of this scaffold provides a powerful and efficient tool for accelerating the journey from hit identification to lead optimization.
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A Senior Application Scientist's Guide to Sourcing 4-Chloro-2-ethoxy-5-fluoropyrimidine for Research and Development
Introduction: The Strategic Importance of 4-Chloro-2-ethoxy-5-fluoropyrimidine
In the landscape of modern drug discovery and agrochemical synthesis, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules makes it a "privileged structure" for medicinal chemists. Within this class, 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS No. 56076-20-1) emerges as a highly versatile and valuable building block. The strategic placement of its functional groups—a reactive chlorine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position—offers a multi-faceted platform for synthetic elaboration.
The chlorine atom serves as a prime site for nucleophilic aromatic substitution, enabling the introduction of a wide array of functionalities, which is a critical step in building molecular complexity and tuning pharmacological activity.[1] The fluorine substitution is known to significantly modulate properties such as metabolic stability, binding affinity, and membrane permeability, making it a favored tool in drug design.[2][3] Consequently, this intermediate is instrumental in the synthesis of novel therapeutic agents, particularly in the realms of oncology, virology, and mycology.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing and utilizing 4-Chloro-2-ethoxy-5-fluoropyrimidine, ensuring quality, reliability, and safety from procurement to application.
Chemical & Physical Profile
A foundational understanding of the compound's properties is essential before procurement. These details are critical for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-ethoxy-5-fluoropyrimidine | N/A |
| CAS Number | 56076-20-1 | [7][8][9] |
| Molecular Formula | C₆H₆ClFN₂O | [7][8] |
| Molecular Weight | 176.58 g/mol | [7][8] |
| Appearance | Varies (Typically a solid or oil) | General Chemical Knowledge |
| Purity | Typically ≥95% from commercial suppliers | [7] |
Commercial Suppliers of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Identifying a reliable supplier is arguably the most critical step in ensuring the reproducibility and success of a research campaign. The quality of this starting material directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the integrity of biological data. Below is a comparative summary of notable suppliers.
| Supplier | Product Name | Purity/Grade | Notes |
| Synchem | 4-Chloro-2-ethoxy-5-fluoropyrimidine | Not specified | Specializes in rare chemicals for the chemical and pharmaceutical industry.[8] |
| BLD Pharm | 4-Chloro-2-ethoxy-5-methoxypyrimidine | Research Use Only | Note: This is a related but different compound (CAS 1353979-91-5), highlighting the need for careful CAS verification.[1][10] |
| ChemicalBook | 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | Varies by vendor | A platform that lists multiple global suppliers, allowing for price and availability comparison.[9] |
| Benchchem | 4-Chloro-2-ethoxy-5-methoxypyrimidine | Research Use Only | Similar to BLD Pharm, lists a related compound. Emphasizes its use as a versatile building block.[1] |
Note: This table is illustrative. Availability and specifications are subject to change and should be verified directly with the suppliers.
A Field-Proven Workflow for Supplier Qualification
Simply selecting the cheapest option is a common pitfall that can jeopardize months of research. A systematic approach to supplier evaluation is crucial. This workflow is designed to be a self-validating system to ensure you procure high-quality material.
Step-by-Step Supplier Evaluation Protocol
-
Initial Screening: Identify potential suppliers through chemical search engines like ChemicalBook, PubChem, and direct inquiries to specialty chemical manufacturers.[9][11] Prioritize suppliers with a strong track record in heterocyclic chemistry.
-
Request Certificate of Analysis (CoA): Do not rely on the purity percentage listed on the website. Request a batch-specific CoA.
-
Causality: The CoA is the single most important document for assessing quality. It provides quantitative data on purity and the identity of the material, moving beyond marketing claims to hard evidence.
-
-
Analyze the CoA:
-
Purity Assessment: Look for the purity value determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13] A purity of ≥97% is generally recommended for drug discovery applications.
-
Identity Confirmation: The CoA should include data confirming the compound's structure. This is typically achieved through Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS). Verify that the spectral data is consistent with the expected structure of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
-
Residual Solvents & Water Content: Check for information on residual solvents (via GC) and water content (via Karl Fischer titration). High levels of certain solvents can interfere with subsequent reactions.
-
-
Request a Sample for In-House Testing: For critical projects or bulk orders, always request a small sample to validate the supplier's CoA with your own analytical methods.
-
Trustworthiness: This step validates the supplier's claims independently. Discrepancies between the supplier's CoA and your in-house analysis are a significant red flag.
-
-
Assess Logistics and Support: Evaluate the supplier's shipping conditions (e.g., cold-chain if necessary), lead times, and the quality of their technical support.
Below is a diagram illustrating this critical decision-making workflow.
Caption: A workflow for qualifying commercial chemical suppliers.
Overview of Synthesis and Quality Control
Understanding the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine provides insight into potential impurities. A common route to 4-chloropyrimidines involves the chlorination of a pyrimidinone precursor.[5][14]
Representative Synthesis Protocol: A typical laboratory-scale synthesis involves reacting the corresponding 2-ethoxy-5-fluoropyrimidin-4(3H)-one with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base or solvent like N,N-dimethylformamide.[5][14]
-
The pyrimidinone starting material is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Phosphoryl chloride is added slowly, often at a controlled temperature.
-
The mixture is heated to drive the reaction to completion.
-
Upon completion, the reaction is carefully quenched (e.g., with acidic water) and the product is extracted.[14]
-
The crude product is purified, typically via column chromatography or distillation.[12]
Causality: The choice of chlorinating agent, reaction conditions, and purification method all dictate the final purity. Incomplete reaction can leave residual starting material, while side reactions can generate isomeric impurities. The purification step is critical for removing these, which is why chromatographic data (HPLC) on the CoA is non-negotiable.[13]
Caption: A representative synthesis of a 4-chloropyrimidine.
Key Analytical Techniques for Quality Control
-
High-Performance Liquid Chromatography (HPLC): The industry standard for assessing the purity of non-volatile organic compounds. It separates the main compound from impurities, allowing for quantification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and arrangement of atoms. It is essential for ensuring you have the correct isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups within the molecule.[12][15]
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper safety protocols are mandatory. While a specific, comprehensive safety data sheet (SDS) for 4-Chloro-2-ethoxy-5-fluoropyrimidine was not found in the search, data from closely related analogs like 4-Chloro-6-ethyl-5-fluoropyrimidine provides essential guidance.[16][17][18][19]
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including impervious gloves (e.g., nitrile) and safety goggles with side-shields.[16][17] Avoid formation of dust and aerosols.[17]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[16] For long-term stability, storage at 2-8°C under an inert atmosphere is often recommended.[1][6]
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is a high-value intermediate whose strategic importance in research and development cannot be overstated. However, the success of its application is fundamentally tied to the quality of the material sourced. By moving beyond simple catalog searches and adopting a rigorous, evidence-based supplier qualification workflow, researchers can mitigate risks associated with material variability. Insisting on comprehensive, batch-specific Certificates of Analysis, performing in-house validation, and adhering to strict safety protocols are the hallmarks of a professional and scientifically sound approach to chemical procurement. This diligence ensures the integrity of your research and accelerates the path from discovery to innovation.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Chloro-2-ethoxy-5-fluoropyrimidine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Pyrimidine Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability in forming carbon-carbon bonds.[1] For researchers in medicinal chemistry and drug development, this palladium-catalyzed reaction is an indispensable tool for constructing complex molecular architectures. Within this context, the pyrimidine scaffold is of paramount interest due to its prevalence in a vast number of biologically active compounds, including anti-cancer and anti-inflammatory agents.[2]
This guide focuses on 4-Chloro-2-ethoxy-5-fluoropyrimidine , a versatile and highly valuable building block for pharmaceutical research. Its unique substitution pattern offers a confluence of strategic advantages:
-
The 4-Chloro Group: Serves as the primary reactive site for Suzuki-Miyaura coupling. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, the electron-deficient nature of the pyrimidine ring activates this position for oxidative addition to the palladium catalyst.[3][4] This allows for the use of an inexpensive and readily available halogen.
-
The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Its presence on the pyrimidine core offers a key advantage for drug design.
-
The 2-Ethoxy Group: This group influences the electronic properties of the pyrimidine ring and provides an additional point for potential modification in later synthetic steps, further enhancing its utility as a versatile intermediate.
These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-proven protocols, for the effective use of 4-Chloro-2-ethoxy-5-fluoropyrimidine in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is critical for rational troubleshooting and optimization.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-ethoxy-5-fluoropyrimidine. This is often the rate-limiting step for aryl chlorides and requires an electron-rich ligand on the palladium to facilitate the reaction.[4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Optimizing the Reaction: Key Parameters and Causality
The successful coupling of an electron-deficient heteroaryl chloride like 4-Chloro-2-ethoxy-5-fluoropyrimidine requires careful selection of reaction parameters. Each component plays a critical role in driving the catalytic cycle forward efficiently.
| Parameter | Recommended Choices & Rationale |
| Palladium Source & Precatalyst | Sources: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄.[7] Rationale: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst that can be used directly, though it can be less active for challenging chloride substrates.[8] Modern precatalysts (e.g., Buchwald-type) are often highly effective.[9] |
| Ligand | Classes: Bulky, electron-rich monophosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs).[10][11] Rationale: Aryl chlorides require electron-rich ligands to promote the difficult oxidative addition step. Bulky ligands also accelerate the final reductive elimination step and prevent catalyst decomposition. Simple ligands like PPh₃ are often insufficient for this class of substrate.[3] |
| Base | Choices: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF.[7][12] Rationale: The base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is a moderately strong base effective for a wide range of substrates. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, leading to faster reaction rates.[11] |
| Solvent System | Choices: Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, THF, or DMF, often with a small amount of water.[1][12] Rationale: Aprotic polar solvents are required to dissolve the various organic and inorganic components of the reaction. The addition of water can aid in dissolving the base and facilitating the transmetalation step. Rigorous degassing (e.g., by sparging with argon or nitrogen) is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[9][12] |
| Temperature & Heating | Range: 80–150 °C.[2][5] Rationale: Higher temperatures are generally needed to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[12] Microwave irradiation is a highly effective method for rapid, uniform heating, often leading to significantly reduced reaction times (e.g., 15-30 minutes) and improved yields compared to conventional heating.[2][8] |
Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be necessary for specific boronic acid coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is designed as a general starting point for screening and optimization.
Materials and Reagents:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl Acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-ethoxy-5-fluoropyrimidine, the boronic acid, the base, the palladium source, and the ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is highly recommended for accelerating reaction times and improving yields.
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine, boronic acid, palladium catalyst, ligand, and base as described in Protocol 1.[2]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100–150 °C) for the specified time (usually 10–30 minutes).[2][8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform the work-up and purification as described in steps 7-9 of Protocol 1.
Troubleshooting and Self-Validation
Every protocol should be a self-validating system. If a reaction fails, a logical approach to troubleshooting is essential.
| Observation | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Poorly soluble base. | 1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Use a modern precatalyst.[9] 2. Increase temperature in 10-20 °C increments. Consider switching to microwave heating.[12] 3. Switch to a more soluble base like Cs₂CO₃.[11] |
| Protodeboronation (Boronic acid replaced by -H) | Unstable boronic acid, especially under basic, aqueous conditions. | 1. Use the corresponding boronic acid pinacol ester, which is more stable.[9] 2. Use rigorously anhydrous conditions. 3. Employ a weaker base (e.g., K₂CO₃) or a fluoride source like CsF.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates oxidative homocoupling. | Ensure thorough and rigorous degassing of all solvents and maintain a strictly inert atmosphere throughout the reaction.[9] |
| Dehalogenation of Pyrimidine | Side reaction where the C-Cl bond is replaced by a C-H bond. | Use milder reaction conditions (lower temperature). A different catalyst/ligand system may be required to favor cross-coupling over this side reaction. |
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is a powerful and versatile building block for accessing novel, functionalized pyrimidine derivatives. Its successful application in Suzuki-Miyaura cross-coupling hinges on a rational understanding of the reaction mechanism and the careful selection of an appropriate palladium catalyst system. By employing electron-rich, bulky phosphine ligands, suitable bases, and optimized thermal conditions—particularly microwave irradiation—researchers can efficiently synthesize a wide array of biaryl and heteroaryl pyrimidines. The protocols and troubleshooting guide provided herein offer a solid foundation for leveraging this key intermediate in the pursuit of new therapeutic agents.
References
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
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Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Riaz, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. Screening of different bases for Suzuki coupling. Available from: [Link]
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Bratovš, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
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ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Available from: [Link]
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ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Available from: [Link]
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B-Valle, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]
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Kandil, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]
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Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available from: [Link]
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De La Rosa, V. R., & Martin, R. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
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PubChem. 4-Chloro-5-ethoxy-2-methylpyrimidine. Available from: [Link]
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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PubChem. 2-Chloro-4-ethoxy-5-fluoropyrimidine. Available from: [Link]
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Application Notes & Protocols: The Utility of 4-Chloro-2-ethoxy-5-fluoropyrimidine as a Key Intermediate in the Synthesis of Advanced Antifungal Agents
Abstract
The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel, more effective antifungal agents. Triazole antifungals represent a cornerstone of modern antifungal therapy, and their synthesis relies on the availability of highly functionalized heterocyclic intermediates. This document provides a detailed technical guide on the application of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a critical pyrimidine building block, in the synthesis of potent triazole antifungal drugs. We will explore the underlying mechanism of action of these therapeutics, provide detailed, field-proven protocols for key synthetic transformations, and discuss essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antifungal drug discovery and process development.
Introduction: The Strategic Importance of the Fluorinated Pyrimidine Core
4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS No. 56076-20-1) is a substituted pyrimidine derivative that serves as a high-value intermediate in the synthesis of complex bioactive molecules.[1][2] Its strategic importance is derived from the specific arrangement of its functional groups:
-
The Chlorine Atom (C4): This position is the primary reactive site for nucleophilic aromatic substitution or, more significantly, for palladium-catalyzed cross-coupling reactions. This allows for the crucial carbon-carbon bond formation that links the pyrimidine ring to other fragments of the target molecule.
-
The Fluorine Atom (C5): The presence of fluorine, a common bioisostere for hydrogen, can significantly modulate the physicochemical properties of the final drug molecule. It often enhances metabolic stability, increases binding affinity to the target enzyme, and improves the overall pharmacokinetic profile.
-
The Ethoxy Group (C2): This group influences the electronic properties of the pyrimidine ring and can be a site for later-stage modification or may be a required structural element for optimal biological activity in the final compound.
This unique combination of reactive sites makes 4-Chloro-2-ethoxy-5-fluoropyrimidine and its analogues, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, indispensable in constructing the core of second-generation triazole antifungals like Voriconazole.[3][4]
The Therapeutic Target: Fungal Ergosterol Biosynthesis
Triazole antifungals exert their therapeutic effect by targeting the fungal cell membrane, a critical structure for the organism's survival. Specifically, they inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6]
Mechanism of Action:
-
The triazole drug enters the fungal cell.
-
The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme.[7]
-
This binding inhibits the enzyme, preventing the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[3][6]
-
The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal membrane, leading to increased permeability and, ultimately, inhibition of fungal growth and replication (fungistatic effect).[5][8]
Caption: Mechanism of Triazole Antifungals.
Synthetic Protocols and Methodologies
The synthesis of a triazole antifungal using a pyrimidine intermediate can be broadly divided into two key stages: the synthesis of the pyrimidine building block itself, and its subsequent coupling with the second key fragment to assemble the core of the drug.
Protocol 1: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
This protocol describes the chlorination of a pyrimidinone precursor, a common and effective method for producing the desired reactive intermediate. The procedure is analogous to the synthesis of similar 4-chloropyrimidines.[9][10]
Reaction Principle: The hydroxyl group at the C4 position of the pyrimidinone tautomer is converted into a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). N,N-Dimethylformamide (DMF) can be used as a catalyst, forming the Vilsmeier reagent in situ, which facilitates the chlorination.
Caption: Workflow for the synthesis of the pyrimidine intermediate.
Materials and Reagents:
-
2-Ethoxy-5-fluoropyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM)
-
3M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 2-Ethoxy-5-fluoropyrimidin-4(3H)-one (1.0 equiv.) in dichloromethane (5-10 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.0-1.1 equiv.) to the suspension and stir for 15 minutes at room temperature.
-
Chlorination: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.1-1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C. Causality Note: This exothermic reaction must be controlled to prevent side reactions and ensure safety.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40-45 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to 0-5 °C. Carefully and slowly quench the reaction by adding 3M HCl solution.[9] Safety Note: Quenching POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate PPE.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Causality Note: The bicarbonate wash neutralizes any remaining acidic residues.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be purified further by vacuum distillation or column chromatography if necessary to achieve the desired purity for the subsequent step.
Protocol 2: Reformatsky-Type Coupling for Antifungal Core Synthesis
This protocol describes the crucial C-C bond formation between the pyrimidine intermediate and a ketone fragment, a key step in the synthesis of Voriconazole.[11][12][13]
Reaction Principle: This reaction is a variation of the Reformatsky reaction. An organozinc reagent is formed in situ from an α-halo ester or, in this case, a related activated pyrimidine derivative. This organozinc compound then adds to a ketone, forming a tertiary alcohol. The use of zinc is critical, and activators like iodine or Lewis acids are often employed.
Materials and Reagents:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (or its α-bromoethyl analogue, prepared separately) (1.0 equiv.)
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Ketone fragment) (1.0-1.2 equiv.)
-
Zinc (Zn) dust, activated
-
Iodine (I₂) or a Lewis Acid (e.g., TiCl₄) as an activator
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add activated zinc dust (1.5-2.0 equiv.) and a crystal of iodine. Causality Note: An inert atmosphere is crucial as organometallic intermediates are sensitive to oxygen and moisture.
-
Activation: Add a small amount of the anhydrous THF and gently warm the mixture until the iodine color disappears, indicating the activation of the zinc surface. Cool the mixture to room temperature.
-
Reagent Addition: Add the ketone fragment dissolved in anhydrous THF to the zinc suspension.
-
Pyrimidine Addition: Slowly add a solution of the 4-substituted pyrimidine intermediate in anhydrous THF to the reaction mixture dropwise. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting materials are consumed (monitor by TLC or LC-MS). This can take several hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and filter to remove any remaining zinc salts. Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the layers.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the desired tertiary alcohol. This product would then undergo final dehalogenation and chiral resolution steps to yield the final active pharmaceutical ingredient.[14]
Physicochemical and Spectroscopic Data
Proper characterization of the intermediate is essential to ensure purity and confirm its identity before proceeding to the next synthetic step.
| Property | Data | Source |
| Chemical Formula | C₆H₆ClFN₂O | [2] |
| Molecular Weight | 176.58 g/mol | [2][15] |
| Appearance | Expected to be a liquid or low-melting solid | |
| CAS Number | 56076-20-1 | [2][15] |
| ¹H-NMR (CDCl₃, ppm) | δ ~8.5 (s, 1H, pyrimidine H-6), ~4.5 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | Predicted |
| ¹³C-NMR (CDCl₃, ppm) | δ ~160-165 (C2, C4), ~150-155 (C6), ~130-145 (C5, C-F coupling), ~65 (OCH₂), ~14 (CH₃) | Predicted |
| Mass Spec (m/z) | [M]+ at 176.02 | Calculated |
Note: NMR data are predicted based on analogous structures. Actual values must be determined experimentally.
Safety, Handling, and Storage
Chlorinated pyrimidines are reactive chemical intermediates and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] Handling should be performed in a well-ventilated chemical fume hood.[18]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe vapors or dust. Wash hands thoroughly after handling. Keep away from sources of ignition.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[18]
Conclusion and Future Perspectives
4-Chloro-2-ethoxy-5-fluoropyrimidine and related compounds are not merely reagents but are enabling building blocks that have paved the way for the synthesis of life-saving antifungal medications. The protocols outlined here demonstrate the key transformations—chlorination and carbon-carbon bond formation—that are central to their application. The versatility of the 4-chloro position, particularly in modern cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, opens the door for creating vast libraries of novel pyrimidine-based compounds. Future research will likely focus on developing even more efficient, stereoselective, and sustainable synthetic routes to these valuable intermediates and their downstream products, aiding in the ongoing fight against fungal diseases.
References
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National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Retrieved from [Link]
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Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]
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EBSCO Information Services. (n.d.). Triazole antifungals. Research Starters. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]
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Altmeyers Encyclopedia. (2020). Triazole antifungals. Department Internal medicine. Retrieved from [Link]
- Google Patents. (n.d.). US8575344B2 - Process for preparing voriconazole by using new intermediates.
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ResearchGate. (n.d.). Voriconazole: Synthesis and mechanism of action. Request PDF. Retrieved from [Link]
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Patsnap. (2013). Process for preparing voriconazole by using new intermediates. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN105503834B - Synthetic method of voriconazole intermediate.
- Google Patents. (n.d.). US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method.
-
Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]
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The Strategic Application of 4-Chloro-2-ethoxy-5-fluoropyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged Role of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tactic in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Within this class of compounds, 4-Chloro-2-ethoxy-5-fluoropyrimidine stands out as a versatile and highly valuable building block for the synthesis of targeted therapies, particularly in oncology.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-2-ethoxy-5-fluoropyrimidine in medicinal chemistry. We will delve into its synthesis, reactivity, and application in the construction of complex bioactive molecules, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of 4-Chloro-2-ethoxy-5-fluoropyrimidine is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 56076-20-1 | [2][3] |
| Molecular Formula | C₆H₆ClFN₂O | [2][3] |
| Molecular Weight | 176.58 g/mol | [2][3] |
| Appearance | Typically a solid at room temperature | [4] |
| Solubility | Moderate solubility in organic solvents | [4] |
The key structural features of 4-Chloro-2-ethoxy-5-fluoropyrimidine dictate its reactivity. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C5 position further enhances this electrophilicity, making the C4 position highly susceptible to attack by nucleophiles. The ethoxy group at the C2 position serves as a key recognition element for various protein targets and can also influence the molecule's overall physicochemical properties.
Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Strategic Protocol
The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine is typically achieved through the chlorination of its corresponding pyrimidinone precursor, 2-Ethoxy-5-fluoropyrimidin-4(1H)-one. This transformation is a critical step in accessing this valuable building block.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Detailed Experimental Protocol: Chlorination of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one
This protocol is based on established methods for the chlorination of hydroxypyrimidines.
Materials:
-
2-Ethoxy-5-fluoropyrimidin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add anhydrous pyridine (1 equivalent) to the suspension. Subsequently, add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Causality and Validation: The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The progress of the reaction should be carefully monitored to avoid the formation of impurities. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
4-Chloro-2-ethoxy-5-fluoropyrimidine is a pivotal intermediate in the synthesis of a variety of kinase inhibitors, which are a major class of anticancer drugs. The C4-chloro group acts as a versatile handle for introducing various amine-containing fragments through SNAr reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Illustrative Application: Synthesis of a 2,4-Disubstituted 5-Fluoropyrimidine Library
The following workflow illustrates the general approach to synthesizing a library of potential kinase inhibitors starting from 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Caption: Workflow for the synthesis and screening of a kinase inhibitor library.
Detailed Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol outlines a general procedure for the SNAr reaction between 4-Chloro-2-ethoxy-5-fluoropyrimidine and a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
1,4-Dioxane or N,N-Dimethylformamide (DMF) as solvent
-
Standard work-up and purification reagents as described in the previous protocol.
Procedure:
-
Reaction Setup: In a microwave vial or a sealed tube, dissolve 4-Chloro-2-ethoxy-5-fluoropyrimidine (1 equivalent) and the substituted aniline (1.1 equivalents) in the chosen solvent (e.g., 1,4-dioxane).
-
Base Addition: Add DIPEA (2 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-140 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-(2-ethoxy-5-fluoropyrimidin-4-yl)-aniline derivative.
Mechanistic Rationale: The electron-withdrawing nature of the pyrimidine ring and the 5-fluoro substituent facilitates the nucleophilic attack of the aniline at the C4 position. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to restore aromaticity. The base is essential to deprotonate the aniline, increasing its nucleophilicity, and to scavenge the HCl produced.
Conclusion and Future Perspectives
4-Chloro-2-ethoxy-5-fluoropyrimidine has established itself as a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic aromatic substitution, provides a reliable and efficient means to construct diverse libraries of bioactive compounds. The strategic placement of the 2-ethoxy and 5-fluoro substituents offers a powerful tool for fine-tuning the pharmacological properties of the resulting molecules. As the demand for targeted therapies continues to grow, the application of meticulously designed building blocks like 4-Chloro-2-ethoxy-5-fluoropyrimidine will undoubtedly play an increasingly critical role in the discovery and development of novel drugs.
References
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- 3. US8481546B2 - CGRP receptor antagonist - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
Synthesis of Kinase Inhibitors Using 4-Chloro-2-ethoxy-5-fluoropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP within the kinase hinge region.[1][2] This guide provides an in-depth exploration of the synthetic utility of 4-Chloro-2-ethoxy-5-fluoropyrimidine , a versatile and highly reactive building block for the construction of potent and selective kinase inhibitors. The strategic placement of the chloro, ethoxy, and fluoro substituents offers a platform for controlled, regioselective modifications, enabling the synthesis of diverse compound libraries targeting various kinase families, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
This document will elucidate the key synthetic transformations involving 4-Chloro-2-ethoxy-5-fluoropyrimidine, providing not just procedural steps but also the underlying chemical rationale to empower researchers in their drug discovery endeavors.
Chemical Reactivity and Strategic Considerations
The reactivity of 4-Chloro-2-ethoxy-5-fluoropyrimidine is dominated by the C4-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, augmented by the fluoro substituent at C5, renders the C4 position electrophilic and ripe for displacement by a variety of nucleophiles. This inherent reactivity is the linchpin for the synthetic strategies detailed below.
The ethoxy group at the C2 position serves to modulate the electronic properties of the ring and can influence the overall solubility and pharmacokinetic profile of the final inhibitor. The fluoro group at C5 not only enhances the reactivity of the C4-chloro group but can also serve as a strategic interaction point within the target kinase's active site.
The primary synthetic routes leveraging 4-Chloro-2-ethoxy-5-fluoropyrimidine are:
-
Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of the C4-chloro group with amines is the most straightforward approach to introduce key pharmacophoric elements.
-
Palladium-Catalyzed Cross-Coupling Reactions :
-
Suzuki-Miyaura Coupling : Formation of C-C bonds by coupling with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination : Formation of C-N bonds with a broader range of amines under milder conditions than traditional SNAr.
-
Below, we present detailed protocols for these key transformations, grounded in established methodologies for similar chloropyrimidines.
Core Synthetic Pathways and Protocols
The following diagram illustrates the primary synthetic pathways starting from 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Caption: Key synthetic routes for kinase inhibitor synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes the direct displacement of the C4-chloro group with a substituted aniline, a common motif in many kinase inhibitors that often forms a crucial hydrogen bond with the hinge region of the kinase.
Rationale: The electron-deficient nature of the pyrimidine ring facilitates direct SNAr. The choice of solvent and base is critical to modulate the nucleophilicity of the amine and to scavenge the HCl generated during the reaction. Isopropanol or other polar aprotic solvents are commonly used. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to prevent competition with the primary nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq.) in isopropanol (10 mL per mmol of substrate).
-
Addition of Reagents: Add the desired substituted aniline (1.1 eq.) to the solution, followed by the dropwise addition of triethylamine (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Presentation:
| Entry | Aniline Nucleophile | Product | Typical Yield (%) |
| 1 | 3-chloro-4-fluoroaniline | 4-((3-chloro-4-fluorophenyl)amino)-2-ethoxy-5-fluoropyrimidine | 75-85 |
| 2 | 4-aminophenol | 4-((2-ethoxy-5-fluoropyrimidin-4-yl)amino)phenol | 70-80 |
| 3 | 4-aminobenzoic acid | 4-((2-ethoxy-5-fluoropyrimidin-4-yl)amino)benzoic acid | 65-75 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of 4-Chloro-2-ethoxy-5-fluoropyrimidine with an aryl or heteroaryl boronic acid. This reaction is invaluable for introducing larger, more complex aromatic systems at the C4 position.
Rationale: Aryl chlorides are generally less reactive in Suzuki couplings than their bromide or iodide counterparts.[6] Therefore, a highly active palladium catalyst and a suitable ligand are required to facilitate the oxidative addition step. A common catalytic system is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand. The choice of base and solvent system is also crucial for an efficient transmetalation step.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). The reaction mixture should be subjected to further degassing by bubbling argon through the solution for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-ethoxy-5-fluoro-4-phenylpyrimidine | 60-75 |
| 2 | Pyridine-3-boronic acid | 3-(2-ethoxy-5-fluoropyrimidin-4-yl)pyridine | 55-70 |
| 3 | Thiophene-2-boronic acid | 2-(2-ethoxy-5-fluoropyrimidin-4-yl)thiophene | 60-70 |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful and often milder alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when base-sensitive functional groups are present.
Rationale: This palladium-catalyzed reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction with aryl chlorides.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Kinase Inhibition and Signaling Pathways
The pyrimidine derivatives synthesized from 4-Chloro-2-ethoxy-5-fluoropyrimidine can be screened for their inhibitory activity against a panel of kinases. The general mechanism of action for many of these inhibitors involves competitive binding at the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
The following diagram illustrates a simplified, generic kinase signaling pathway that can be inhibited by the synthesized compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of voriconazole from pyrimidine derivatives
An Application Note on the Diastereoselective Synthesis of Voriconazole from a Pyrimidine Derivative via Reformatsky-Type Coupling
Abstract
This application note provides a detailed experimental protocol for the synthesis of the antifungal agent voriconazole. The strategy hinges on a key diastereoselective Reformatsky-type coupling reaction between an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This core reaction establishes the required relative stereochemistry with high selectivity. Subsequent steps involve the reductive dechlorination of the pyrimidine ring, followed by classical resolution of the racemate using a chiral acid to yield the final, optically pure (2R,3S)-voriconazole. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details and explaining the causality behind critical experimental choices.
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against serious fungal infections, particularly in immunocompromised patients.[1] Its therapeutic efficacy stems from the potent and specific inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase.[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.[2]
The chemical structure of voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two contiguous stereogenic centers. The precise control of this stereochemistry is the primary challenge in its synthesis and is crucial for its pharmacological activity.
Several synthetic routes have been developed, but a robust and scalable approach involves the diastereoselective addition of a pyrimidine-containing organometallic species to a triazole ketone precursor.[4][5] This application note details a field-proven method based on the Reformatsky-type reaction, which utilizes an organozinc reagent. This approach is noted for achieving excellent diastereocontrol (typically >10:1) in the key carbon-carbon bond-forming step.[4][5] The resulting racemic intermediate is then dechlorinated and resolved to furnish the single, active enantiomer of voriconazole.[4]
Reaction Scheme and Mechanism
The overall synthesis proceeds in three main stages:
-
Diastereoselective Coupling: Formation of a racemic chlorinated voriconazole precursor via a Reformatsky-type reaction.
-
Dechlorination: Reductive removal of the chlorine atom from the pyrimidine ring to yield racemic voriconazole.
-
Optical Resolution: Separation of the desired (2R,3S)-enantiomer from the racemate.
The key coupling reaction proceeds through the formation of an organozinc reagent (a Reformatsky reagent) from 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. This organometallic intermediate then undergoes a nucleophilic addition to the carbonyl group of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. The use of an organozinc derivative is critical for achieving high diastereoselectivity in this addition, favoring the desired (R,S) relative stereochemistry.[4]
Materials and Equipment
Reagents
| Reagent | CAS No. | Notes |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone | 86404-63-9 | Key Ketone Precursor |
| 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | 147507-23-7 | Pyrimidine Derivative |
| Zinc dust (<10 µm) | 7440-66-6 | For organometallic formation |
| Lead(II) acetate trihydrate | 6080-56-4 | Optional, for zinc activation |
| Iodine | 7553-56-2 | For zinc activation |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Reaction Solvent |
| Acetic Acid, glacial | 64-19-7 | For reaction quenching |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Dechlorination Catalyst |
| Sodium Acetate, anhydrous | 127-09-3 | Base for dechlorination |
| Ethanol, absolute | 64-17-5 | Solvent |
| (1R)-(-)-10-Camphorsulfonic acid (CSA) | 35963-20-3 | Chiral Resolving Agent |
| Acetone | 67-64-1 | Solvent for resolution |
| Methanol | 67-56-1 | Solvent for resolution |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent |
| Sodium Hydroxide | 1310-73-2 | For neutralization |
Equipment
-
Three-neck round-bottom flasks with reflux condensers
-
Magnetic stirrers with heating mantles
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and cannulas for liquid transfer
-
Thermometer/temperature probe
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Anhydrous conditions are required for the Reformatsky reaction.
Protocol A: Synthesis of the Racemic Precursor via Reformatsky-Type Coupling
This protocol describes the diastereoselective addition of the pyrimidine moiety to the ketone precursor.[4][6]
-
Zinc Activation: To a dry three-neck flask under an argon atmosphere, add zinc dust (1.8 eq) and anhydrous THF. If desired for enhanced reactivity, add a catalytic amount of lead powder (e.g., 5% w/w of zinc).
-
Initiation: Add a solution of iodine (0.3 eq) in THF dropwise to the stirred zinc suspension. The disappearance of the iodine color indicates activation. Stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Cool the activated zinc suspension to 8–10°C. In a separate flask, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (1.0 eq) and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (1.2 eq) in anhydrous THF.
-
Reaction: Slowly add the solution from step 3 to the zinc suspension over 20-30 minutes, maintaining the internal temperature below 25°C.
-
Incubation: Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Cool the filtrate and slowly add glacial acetic acid (1.8 eq) to quench the reaction.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product, (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. The product can be purified further by column chromatography or crystallization if necessary. A typical isolated yield is around 70% with a diastereomeric ratio of approximately 12:1.[4]
Protocol B: Dechlorination to Obtain Racemic Voriconazole
This step removes the chlorine atom from the pyrimidine ring via catalytic hydrogenation.[5][6]
-
Vessel Charging: To a high-pressure hydrogenation vessel (autoclave), add the chlorinated precursor from Protocol A (1.0 eq), sodium acetate (1.1 eq), and 10% Palladium on Carbon (0.05 eq by weight).
-
Solvent Addition: Add ethanol as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 4–6 kg/cm ².
-
Reaction: Stir the mixture at room temperature (25–30°C) for 3-4 hours, monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Crystallization: Concentrate the combined filtrate under reduced pressure. Add a mixture of water and ethanol (e.g., 20% v/v aqueous ethanol) to the residue and stir for 1 hour to induce precipitation.[6]
-
Drying: Filter the precipitated solid, wash with water, and dry under vacuum to obtain racemic voriconazole.
Protocol C: Optical Resolution of Racemic Voriconazole
This protocol separates the desired (2R,3S)-enantiomer using a chiral resolving agent.[5][7]
-
Salt Formation: Dissolve the racemic voriconazole (1.0 eq) from Protocol B in a minimal amount of a suitable solvent mixture, such as acetone and methanol (e.g., 3:1 v/v).
-
Resolving Agent Addition: In a separate flask, dissolve (1R)-(-)-10-camphorsulfonic acid (0.5 eq) in methanol and add this solution to the voriconazole solution.
-
Crystallization: Heat the combined mixture to reflux for 1 hour, then slowly cool to room temperature to allow for the selective crystallization of the (2R,3S)-voriconazole-(1R)-camphorsulfonate diastereomeric salt.
-
Isolation: Filter the crystalline solid and wash with cold acetone. The optical purity of the salt can be improved by recrystallization if needed.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and water.[7]
-
Neutralization: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the pH of the aqueous layer is between 11-12.[7]
-
Extraction: Separate the organic layer. Extract the aqueous layer again with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Final Product: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a solvent like isopropanol to yield pure (2R,3S)-voriconazole as a white solid.[7]
Workflow and Data
Experimental Workflow Diagram
Summary of Expected Results
| Step | Key Transformation | Typical Yield | Key Metric / Analysis |
| A | Reformatsky Coupling | ~70% | Diastereomeric Ratio >10:1 (by HPLC) |
| B | Dechlorination | >90% | Complete removal of chlorine (by MS, NMR) |
| C | Optical Resolution | ~40% (from racemate) | Enantiomeric Excess (ee) >99% (by Chiral HPLC) |
Characterization: The final product, (2R,3S)-voriconazole, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and HPLC.[1][6] The data should be compared against established reference standards.
References
-
Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
-
U.S. Patent No. 6,586,594 B1. (2003). Process for preparing voriconazole.
-
Chinese Patent No. CN113354625A. (2021). Synthesis process of voriconazole.
-
Reddy, B. V. S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 42(14), 2136-2145.
-
Georgopapadakou, N. H. (2001). Voriconazole: Synthesis and mechanism of action. Current Opinion in Investigational Drugs, 2(2), 165-172.
-
Shibata, T., et al. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396-11403.
-
Peng, J., et al. (2019). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. Advanced Synthesis & Catalysis, 361(15), 3538-3543.
-
U.S. Patent Application No. US20190002440A1. (2019). Voriconazole intermediate and voriconazole synthesis method.
-
Daicel Pharma Standards. (n.d.). Voriconazole Impurities and Synthesis. Retrieved from Daicel.
-
Patsnap Synapse. (2024). What is the mechanism of Voriconazole? Retrieved from Patsnap.
Sources
- 1. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
Quantitative Analysis of 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Guide to Chromatographic and Mass Spectrometric Methods
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this pyrimidine derivative is crucial for process optimization, quality control, and impurity profiling in drug development. This document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices to ensure methodological integrity and reproducibility.
Introduction: The Importance of Quantifying 4-Chloro-2-ethoxy-5-fluoropyrimidine
4-Chloro-2-ethoxy-5-fluoropyrimidine (CEFP) is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry. Its structural motifs are incorporated into a range of biologically active molecules. The purity and concentration of CEFP in reaction mixtures and final products directly impact the yield, safety, and efficacy of the resulting pharmaceuticals. Therefore, the development of reliable and validated analytical methods for its quantification is of paramount importance.
This guide presents a selection of analytical techniques that offer the necessary sensitivity, selectivity, and accuracy for the determination of CEFP in various matrices. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation.
Physicochemical Properties of 4-Chloro-2-ethoxy-5-fluoropyrimidine
A fundamental understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClFN₂O | [1] |
| Molecular Weight | 176.58 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 254 °C | |
| Storage | 2-8°C under inert atmosphere | [2] |
These properties suggest that CEFP is amenable to analysis by both liquid and gas chromatography. Its UV chromophore, arising from the pyrimidine ring, allows for UV detection in HPLC. Its volatility and thermal stability are suitable for GC analysis.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is a powerful and widely used technique for the analysis of polar to moderately non-polar organic molecules like CEFP.[3]
Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately non-polar CEFP molecule. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the analyte from the column. The addition of a small amount of an acid, such as formic or phosphoric acid, helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[4] UV detection is chosen for its simplicity and the presence of a UV-absorbing pyrimidine ring in the analyte.
HPLC-UV Protocol
This protocol provides a general method for the quantification of CEFP using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-Chloro-2-ethoxy-5-fluoropyrimidine in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Sample Preparation: Dissolve the sample containing CEFP in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the CEFP peak versus the concentration of the standards. Determine the concentration of CEFP in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC-UV workflow for CEFP quantification.
HPLC-MS/MS Protocol for Enhanced Sensitivity and Selectivity
For complex matrices or when lower detection limits are required, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.[5] This technique offers superior selectivity and sensitivity.
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined empirically (e.g., Precursor ion [M+H]⁺, product ions) |
Procedure:
-
Method Development (Infusion): Infuse a standard solution of CEFP directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize the cone voltage. Perform a product ion scan to identify characteristic fragment ions and optimize the collision energy for the most intense transitions.
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, using a suitable internal standard if necessary.
-
Analysis: Inject the standards and samples into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Construct a calibration curve and quantify the analyte as described previously.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds like CEFP.[6]
Rationale for Method Design
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of organic compounds, including halogenated aromatics. The temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. Electron ionization (EI) is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification and quantification.
GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer with an electron ionization (EI) source
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 300 amu |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion of CEFP against the concentration. Quantify the analyte in the samples using this curve. The mass spectrum of CEFP is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, ethoxy, and other functional groups.[7]
Caption: GC-MS workflow for CEFP quantification.
Method Validation
For use in a regulated environment, the analytical methods described above must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has provided a comprehensive overview of analytical methods for the quantification of 4-Chloro-2-ethoxy-5-fluoropyrimidine. The choice between HPLC-UV, LC-MS/MS, and GC-MS will be dictated by the specific analytical needs. The HPLC-UV method offers a robust and straightforward approach for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. GC-MS provides a reliable alternative for this volatile analyte. The provided protocols serve as a strong foundation for method development and subsequent validation, ensuring accurate and reliable quantification of this important pharmaceutical intermediate.
References
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The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. (n.d.). National Institutes of Health. Retrieved from [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Derissen, N. L., et al. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. ResearchGate. Retrieved from [Link]
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Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Gilar, M., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed. Retrieved from [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
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A Simple HPLC Method for the Determination of Chlorpyrifos in Black Oil Sunflower Seeds. (n.d.). ResearchGate. Retrieved from [Link]
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Photofragmentation of halogenated pyrimidine molecules in the VUV range. (2014). PubMed. Retrieved from [Link]
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Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central. Retrieved from [Link]
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Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][8]benzothia zepin-1-ones. (2000). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Introduction
4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS No: 56076-20-1) is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups, makes it a versatile intermediate for creating complex molecular architectures.[4] Pyrimidine derivatives are integral to numerous therapeutic agents, including anticancer and antimicrobial drugs, due to their structural resemblance to nucleic acids, which allows them to interact with biological targets.[5]
This guide provides a comprehensive, two-part protocol for the large-scale synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine. The synthetic strategy begins with the chlorination of 5-fluorouracil to produce the critical intermediate, 2,4-dichloro-5-fluoropyrimidine. This is followed by a regioselective ethoxylation to yield the final product. The protocols herein are designed for scalability and incorporate field-proven insights into process optimization, safety, and analytical validation to ensure a robust and reproducible manufacturing process.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 5-fluorouracil. The first step is a dichlorination reaction, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (Intermediate)
This initial stage converts the widely available starting material, 5-fluorouracil, into the highly reactive dichlorinated intermediate. This intermediate is crucial for synthesizing various pyrimidine-based therapeutic agents.[6]
Reaction Principle and Mechanism
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is achieved through chlorination using phosphorus oxychloride (POCl₃). The reaction proceeds via the tautomeric form of 5-fluorouracil, 5-fluoropyrimidine-2,4-diol. POCl₃ acts as both the chlorinating agent and a dehydrating agent. A tertiary amine base, such as N,N-dimethylaniline (DMA), is employed as an acid scavenger to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product.[7][8] The base is essential for achieving high yields and preventing side reactions.[7]
Caption: Simplified mechanism for the chlorination step.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 5-Fluorouracil (5-FU) | ≥99% Purity | Pharmaceutical Grade |
| Phosphorus Oxychloride (POCl₃) | ≥99% Purity, Anhydrous | Reagent Grade |
| N,N-Dimethylaniline (DMA) | ≥99% Purity, Anhydrous | Reagent Grade |
| Dichloromethane (DCM) | Anhydrous | ACS Grade |
| Concentrated Hydrochloric Acid | 37% w/w | ACS Grade |
| Sodium Bicarbonate Solution | 5% w/w Aqueous | Laboratory Prepared |
| Water | Deionized | - |
| Equipment | Specification | |
| Glass-lined Reactor | 1000 L, with overhead stirrer, reflux condenser, and temperature probe | |
| Addition Funnel / Dosing Pump | Calibrated for slow addition | |
| Scrubber System | For neutralizing HCl and POCl₃ fumes | |
| Quench Tank | Sized appropriately for reaction volume | |
| Liquid-Liquid Separator | For workup | |
| Distillation Apparatus | For solvent removal |
Detailed Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
Reactor Setup: Charge the glass-lined reactor with 5-fluorouracil (e.g., 52.5 kg, 1.0 mol eq.) and phosphorus oxychloride (e.g., 154.5 kg, 2.5 mol eq.).[8] Ensure the system is under a nitrogen atmosphere.
-
Heating: Begin stirring and heat the mixture to approximately 100-114°C.[7][8]
-
Base Addition: Slowly add N,N-dimethylaniline (e.g., 98.0 kg, 2.0 mol eq.) to the reactor over a period of about 9 hours, maintaining the temperature at 100-114°C.[7][8] The slow addition is critical to control the exothermic reaction and prevent dangerous pressure buildup.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 to 4 hours to ensure the reaction goes to completion.[7][8]
-
Cooling & Quenching: Cool the reaction mixture to about 20°C over 2 hours. In a separate quench tank, prepare a mixture of water (315 kg) and dichloromethane (191.5 kg). Carefully and slowly transfer the reaction mixture into the quench tank, ensuring the temperature of the quench mixture does not exceed 40°C.[8] This step is highly exothermic and generates HCl gas; proper venting and scrubbing are mandatory.
-
Workup - Phase Separation: Stir the quenched mixture at 20°C for at least 3 hours, then allow the layers to separate.[8]
-
Extraction: Separate the lower organic (DCM) layer. Wash the aqueous layer again with dichloromethane (191.5 kg) to recover any remaining product. Combine the organic layers.[8]
-
Washing: Wash the combined organic phase at least once with concentrated aqueous hydrochloric acid (52.5 kg) to remove residual DMA. Follow this with a wash using 5% w/w aqueous sodium bicarbonate solution (262.5 kg) to neutralize any remaining acid.[8]
-
Concentration: Concentrate the organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane, typically at a concentration of about 50% w/w.[8] This solution is often used directly in the subsequent step.
Process Optimization and Data
The yield and purity of the intermediate are highly dependent on the reaction parameters. Studies have shown that optimal conditions involve specific molar ratios and strict temperature control.[7]
| Parameter | Optimized Value | Impact on Process | Reference |
| Molar Ratio (5-FU : POCl₃) | 1 : 10 | Ensures complete conversion of the starting material. | [7] |
| Molar Ratio (5-FU : DMA) | 1 : 1.5 | Sufficient to scavenge HCl without excessive side reactions. | [7] |
| Reaction Temperature | 114°C | Balances reaction rate and stability of the product. | [7] |
| Reaction Time | 2 hours (post-addition) | Ensures high conversion to the desired product. | [7] |
| Typical Yield | ~92-95% | High yield is achievable under optimized conditions. | [7][8] |
| Purity (crude solution) | ~50% w/w in DCM | Suitable for direct use in the next step. | [8] |
Part 2: Selective Ethoxylation to 4-Chloro-2-ethoxy-5-fluoropyrimidine
This step involves the selective substitution of one chlorine atom on the pyrimidine ring with an ethoxy group. The regioselectivity of this reaction is the cornerstone of this synthesis.
Reaction Principle and Mechanism
The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atom at the C5 position, along with the ring nitrogens, activates both the C2 and C4 positions for nucleophilic attack. However, the C2 position is generally more electrophilic and sterically accessible, leading to preferential substitution at this site by the ethoxide nucleophile under kinetically controlled conditions.[9] Careful control of temperature is crucial; higher temperatures can lead to a loss of selectivity and the formation of the undesired 2-chloro-4-ethoxy isomer or the disubstituted product.
Caption: Mechanism of selective ethoxylation at the C2 position.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 2,4-Dichloro-5-fluoropyrimidine Solution | ~50% w/w in DCM | From Part 1 |
| Sodium Ethoxide (NaOEt) | ≥96% Purity | Reagent Grade |
| Ethanol (EtOH) | Anhydrous | ACS Grade |
| Water | Deionized | - |
| Equipment | Specification | |
| Glass-lined Reactor | 1000 L, with overhead stirrer, cooling jacket, and temperature probe | |
| Dosing System for NaOEt | For controlled addition of solid or solution | |
| Filtration System | For removal of salts | |
| Distillation/Evaporation Unit | For solvent exchange and final product isolation |
Detailed Protocol: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
-
Reactor Setup: Charge the reactor with the dichloromethane solution of 2,4-dichloro-5-fluoropyrimidine from Part 1. Cool the solution to 0-5°C.
-
Solvent Exchange (Optional but Recommended): If starting with the DCM solution, it is often preferable to exchange the solvent to ethanol. Distill off the dichloromethane under reduced pressure and replace it with an equivalent volume of anhydrous ethanol. Cool the ethanol solution to 0-5°C.
-
Nucleophile Preparation: In a separate vessel, prepare a solution or slurry of sodium ethoxide (1.0 - 1.1 mol eq.) in anhydrous ethanol.
-
Ethoxylation Reaction: Slowly add the sodium ethoxide solution to the cooled pyrimidine solution over 2-3 hours, ensuring the internal temperature is maintained at approximately 20°C or below.[9] Monitor the reaction progress by HPLC to ensure consumption of the starting material and minimize disubstitution.
-
Reaction Completion: Stir the mixture at room temperature for an additional 2 hours after the addition is complete.[9]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Filter off the precipitated salts (NaCl).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
-
Extraction & Isolation:
-
Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to achieve high purity (≥95%).[2]
Process Optimization and Data
| Parameter | Optimized Value | Impact on Process | Reference |
| Molar Ratio (Dichloro : NaOEt) | 1 : 1.05 | A slight excess of ethoxide drives the reaction to completion. | General Knowledge |
| Reaction Temperature | ~20°C | Critical for ensuring high regioselectivity for C2 substitution. | [9] |
| Reaction Time | 2 hours (post-addition) | Sufficient for complete monosubstitution. | [9] |
| Typical Yield | ~85-90% | High yields are expected with proper temperature control. | [9] |
| Purity (after purification) | ≥95% | Achievable via standard purification techniques. | [2] |
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (176.58 g/mol ).[1]
Safety and Hazard Management
The large-scale synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic hydrogen chloride gas.[10][11][12][13] Causes severe skin burns and eye damage.[11]
-
Handling: Must be handled in a closed system or under a fume hood with local exhaust ventilation.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene recommended), safety goggles, a face shield, and a chemical-resistant suit.[11][13] Keep away from water and moisture.[11]
-
Spill Response: Absorb spills with dry sand or earth. Do not use water.[11]
-
-
Sodium Ethoxide (NaOEt):
-
Hazards: Flammable solid, reacts with water to form flammable ethanol and corrosive sodium hydroxide. Causes severe skin burns and eye damage.[14]
-
Handling: Handle under an inert gas (e.g., nitrogen). Keep away from sources of ignition and water. Wear appropriate PPE, including flame-retardant clothing and chemical-resistant gloves.[14]
-
Spill Response: Cover with a dry, inert absorbent. Do not use water.
-
-
General Precautions:
-
All operations should be conducted in a well-ventilated area by trained personnel.
-
Safety showers and eyewash stations must be readily accessible.[10]
-
A thorough risk assessment should be conducted before commencing any large-scale production.
-
References
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine. (n.d.). Fine Chemicals blog. Retrieved from [Link]
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.
- JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. (n.d.). Google Patents.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). World Journal of Pharmaceutical Research.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances.
-
Phosphorus Oxychloride Safety Data Sheet. (n.d.). Air Liquide. Retrieved from [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (2021). ResearchGate. Retrieved from [Link]
-
2-Chloro-4-ethoxy-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). (1995). Chemical & Pharmaceutical Bulletin.
-
4-Chloro-5-ethoxy-2-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
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2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.
- LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE. (1995).
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
-
4-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols: 4-Chloro-2-ethoxy-5-fluoropyrimidine in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are ubiquitous, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in critical hydrogen bonding interactions with biological targets and serve as a versatile framework for chemical modification. Within this class of reagents, 4-Chloro-2-ethoxy-5-fluoropyrimidine stands out as a particularly valuable and strategic building block for the synthesis of complex, bioactive heterocycles.
This guide provides an in-depth exploration of 4-Chloro-2-ethoxy-5-fluoropyrimidine, detailing its reactivity, key synthetic transformations, and its application in the construction of medicinally relevant molecules. The protocols and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties for accelerated discovery programs.
Physicochemical Properties and Reactivity Profile
The synthetic utility of 4-Chloro-2-ethoxy-5-fluoropyrimidine is rooted in its distinct electronic and structural features. The pyrimidine ring is inherently electron-deficient, which activates its halogen substituents towards nucleophilic displacement. The substituents at positions 2, 4, and 5 each play a crucial role in modulating the molecule's reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClFN₂O | [3] |
| Molecular Weight | 176.58 g/mol | [3] |
| CAS Number | 56076-20-1 | [3][4] |
| Appearance | Liquid/Solid | N/A |
| Purity | ≥95% (Typical) | [3] |
The C4-chloro group is the primary site for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the fluorine atom at the adjacent C5 position. The ethoxy group at C2, being electron-donating, subtly modulates the overall electronics of the ring system. This predictable hierarchy of reactivity allows for selective and controlled functionalization.
Key Synthetic Transformations and Protocols
The versatility of 4-Chloro-2-ethoxy-5-fluoropyrimidine allows for its participation in a range of high-yield, robust chemical transformations that are foundational to modern drug discovery.
Nucleophilic Aromatic Substitution (SₙAr)
The most direct method for functionalizing the C4 position is through SₙAr. The electron-deficient pyrimidine ring, further activated by the C5-fluoro substituent, readily undergoes displacement of the C4-chloride by a variety of nucleophiles.
Application Example: Synthesis of Aminopyrimidines
Aminopyrimidines are a cornerstone of many kinase inhibitor scaffolds.[5] Direct displacement of the chloride with a primary or secondary amine is often the most efficient route.
Protocol 1: General Procedure for SₙAr Amination
-
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (to achieve ~0.1 M concentration)
-
Reaction vessel (e.g., microwave vial or sealed tube) equipped with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add 4-Chloro-2-ethoxy-5-fluoropyrimidine, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Scientist's Notes:
-
Causality: The use of a polar aprotic solvent like NMP or DMSO is critical as it effectively solvates the ionic intermediates in the SₙAr mechanism, thereby accelerating the reaction.
-
Trustworthiness: Running a small-scale test reaction to optimize the temperature is recommended, as overly harsh conditions can lead to decomposition, particularly with sensitive amine nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds with a broader range of substrates, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[6][7]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 position. This is particularly relevant in the synthesis of GPCR modulators and other complex molecular architectures.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 4-Chloro-2-ethoxy-5-fluoropyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
-
Scientist's Notes:
-
Expertise: The choice of ligand is crucial. For less reactive chloro-substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields compared to triphenylphosphine (PPh₃).
-
Self-Validation: The exclusion of oxygen is paramount as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, quenching the catalytic cycle.[7] Ensuring proper degassing of solvents and maintaining a positive pressure of inert gas is a self-validating step for reproducible results.
-
B. Buchwald-Hartwig Amination
While SₙAr is often effective, the Buchwald-Hartwig amination provides a complementary and sometimes milder method for C-N bond formation, especially with less nucleophilic amines or when base-sensitive functional groups are present.[10][11] The reaction follows a similar setup to the Suzuki coupling but utilizes a different set of reagents.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 precatalyst) (1-4 mol%)
-
Phosphine Ligand (e.g., Xantphos, XPhos) (2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, base, and 4-Chloro-2-ethoxy-5-fluoropyrimidine to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction until completion by LC-MS.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl if a strong base like NaOt-Bu was used, and perform an aqueous work-up.
-
Dry, concentrate, and purify the product via column chromatography.
-
-
Scientist's Notes:
-
Causality: The base plays a critical role in deprotonating the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[10] Stronger bases like NaOt-Bu are often required for less acidic amines, while weaker bases like K₃PO₄ may suffice for anilines.
-
Expertise: The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can improve reproducibility by ensuring the efficient generation of the active Pd(0) species.
-
Case Study: Synthesis of a JAK2 Kinase Inhibitor Scaffold
The Janus kinase (JAK) family of enzymes is a validated target in oncology and autoimmune diseases. Many potent JAK inhibitors feature a 2,4-disubstituted pyrimidine core. The synthesis of AZD1480, a potent JAK2 inhibitor, highlights the utility of a related 5-fluoropyrimidine building block.[12] We can conceptualize a similar synthetic strategy using 4-Chloro-2-ethoxy-5-fluoropyrimidine.
This hypothetical two-step sequence first involves the selective displacement of the C4-chloride with a heterocyclic amine, a common "hinge-binding" moiety in kinase inhibitors. The C2-ethoxy group, being less reactive, remains intact. It can then be hydrolyzed to the corresponding pyrimidinone and further functionalized in subsequent steps to build out the final molecule, demonstrating the principle of orthogonal reactivity designed into the starting material.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (cross-coupling).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Use fresh catalyst/ligand; ensure inert atmosphere is maintained.[7]2. Incrementally increase reaction temperature (e.g., in 10 °C steps).3. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki) or a more polar solvent (e.g., NMP for SₙAr). |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki).2. Decomposition of starting material or product. | 1. Ensure a strict inert atmosphere; use a slight excess of the pyrimidine halide.2. Lower the reaction temperature; use a milder base. |
| Difficult Purification | 1. Persistent catalyst residues.2. Product has similar polarity to starting material. | 1. Filter the crude product through a plug of silica or celite; consider a charcoal treatment.2. Optimize chromatography gradient; consider derivatization or an alternative purification method like recrystallization. |
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is a powerful and versatile building block for the synthesis of bioactive heterocycles. Its well-defined reactivity profile, characterized by a highly activated C4-chloro position, allows for selective and efficient functionalization through both SₙAr and palladium-catalyzed cross-coupling reactions. By understanding the principles behind the choice of reagents and reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures and accelerate the discovery of novel therapeutic agents.
References
- Bentham Science Publisher. (n.d.). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques.
- Lin, Y. L., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Synchem. (n.d.). 4-Chloro-2-ethoxy-5-fluoropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Topharman. (n.d.). 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%, 1 gram.
- Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry.
- Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry.
Sources
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 2. ijnrd.org [ijnrd.org]
- 3. calpaclab.com [calpaclab.com]
- 4. synchem.de [synchem.de]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. As a key intermediate in the development of various bioactive compounds, achieving a high yield and purity of this molecule is paramount.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural workflows to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine. We will focus on the two most prevalent synthetic pathways:
-
Route A: Chlorination of 2-ethoxy-5-fluoropyrimidin-4(3H)-one.
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Route B: Selective ethoxylation of 2,4-dichloro-5-fluoropyrimidine.
Q1: My yield is consistently low when chlorinating 2-ethoxy-5-fluoropyrimidin-4-one (Route A). What are the likely causes and solutions?
Low yield in this Vilsmeier-Haack type reaction is typically traced back to three areas: incomplete reaction, product degradation during workup, or insufficient activation of the pyrimidinone starting material.
Causality & Solutions:
-
Inadequate Chlorinating Agent Activity: Phosphorus oxychloride (POCl₃) is highly hygroscopic. Contamination with water reduces its efficacy and generates phosphoric acid, which can complicate the reaction.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or distill it immediately before use. Ensure all glassware is rigorously dried.
-
-
Insufficient Activation/Catalysis: The conversion of the pyrimidinone's keto-enol tautomer to a reactive intermediate is critical. This is often facilitated by a tertiary amine base or a catalyst like N,N-dimethylformamide (DMF).
-
Solution: The use of a base like triethylamine (TEA) is common in analogous preparations to neutralize the HCl generated in situ.[1][2] For this specific transformation, DMF can act as a catalyst by forming the Vilsmeier reagent, which is a more potent chlorinating species. Ensure the molar ratio of the base/catalyst is appropriate. See the protocol section for recommended ratios.
-
-
Sub-optimal Reaction Temperature & Time: The reaction requires sufficient thermal energy to proceed to completion, but excessive heat can cause decomposition.
-
Solution: Monitor the reaction by TLC or HPLC. A typical procedure involves the slow, controlled addition of POCl₃ at a low temperature (<35°C) followed by a period of reflux (e.g., 40-50°C in dichloromethane) for several hours until the starting material is consumed.[1]
-
Q2: During the workup of my POCl₃ reaction (Route A), I'm experiencing a violent quench and poor product recovery. How can I improve this?
The workup of a POCl₃ reaction is notoriously hazardous if not performed correctly. The high reactivity of residual POCl₃ with water is extremely exothermic. Poor recovery often stems from product hydrolysis or loss into the aqueous layer.
Causality & Solutions:
-
Uncontrolled Quenching: Adding the reaction mixture directly to water can cause a dangerous, uncontrolled exotherm, leading to boiling and potential splashing of corrosive material.
-
Product Hydrolysis: The chloro-group at the C4 position is susceptible to hydrolysis back to the hydroxyl group, especially in neutral or basic aqueous conditions.
-
Inefficient Extraction: The product may have some solubility in the aqueous phase, or emulsions can form, hindering separation.
Q3: I'm attempting the selective ethoxylation of 2,4-dichloro-5-fluoropyrimidine (Route B) and forming a significant amount of the di-substituted byproduct. How do I improve selectivity?
Achieving regioselectivity in the substitution of 2,4-dichloro-5-fluoropyrimidine (DCFP) is a classic challenge. The C2 and C4 positions are both activated by the electron-withdrawing effects of the ring nitrogens and the C5-fluoro group. The goal is to substitute the C2-chloro group while leaving the C4-chloro group intact.
Causality & Solutions:
-
Stoichiometry: Using an excess of the nucleophile (sodium ethoxide) will inevitably lead to the formation of 2,4-diethoxy-5-fluoropyrimidine.
-
Solution: Use a slight sub-stoichiometric amount or precisely 1.0 equivalent of sodium ethoxide relative to the DCFP. This ensures there isn't enough nucleophile present to react with the less reactive mono-substituted product.
-
-
Temperature Control: Nucleophilic aromatic substitution rates are highly temperature-dependent. Often, one position is kinetically favored over the other, and this difference can be exploited.
-
Solution: Perform the reaction at low temperatures (e.g., -10°C to 0°C). Add the sodium ethoxide solution dropwise to the solution of DCFP, maintaining the low temperature throughout the addition. Monitor the reaction closely by TLC/GC-MS and stop it once the starting material is consumed. A similar selective substitution on a related pyrimidine scaffold was achieved at ~20°C, indicating that precise temperature control is key.[4]
-
Q4: My final product is impure, and I'm struggling with purification. What are the likely impurities and the best purification method?
Common impurities depend on the synthetic route but can include unreacted starting materials, over-reacted byproducts, and hydrolysis products.
Causality & Solutions:
-
For Route A: Impurities may include residual starting material (2-ethoxy-5-fluoropyrimidin-4-one) or the hydrolyzed product (if the workup was not acidic enough).
-
For Route B: Impurities will likely be unreacted DCFP and the di-substituted product (2,4-diethoxy-5-fluoropyrimidine).
Purification Strategy:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[5]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is the preferred method. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) will typically allow for good separation. The di-substituted, more polar byproduct will have a lower Rf than the mono-substituted product.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for higher yield and scalability?
The chlorination of a pyrimidinone precursor (Route A) often provides a more robust and higher-yielding pathway for industrial-scale synthesis.[1][2] This route avoids the challenge of regioselectivity inherent in Route B. The synthesis of the precursor, 2,4-dichloro-5-fluoropyrimidine, itself involves POCl₃, making Route A a more direct approach if the pyrimidinone is available.[3][6]
Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is highly toxic, corrosive, and reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Silver Shield).
-
Quenching: As detailed in the troubleshooting guide, always add the POCl₃-containing mixture to ice/water ("reverse quench"), never the other way around. Be prepared for the release of HCl gas.
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. Have a spill kit ready.
Q: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The proton NMR will show the characteristic ethoxy signals and the pyrimidine proton. ¹⁹F NMR will confirm the presence of the fluorine, and its coupling to adjacent protons and carbons will provide further structural proof.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern for the single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
-
HPLC/GC: These techniques are ideal for assessing purity. A pure sample should show a single major peak.
Protocols & Data
Optimized Reaction Parameters
The following table summarizes recommended parameters based on analogous, well-documented procedures.[1][2][3]
| Parameter | Route A: Chlorination | Route B: Selective Ethoxylation |
| Starting Material | 2-ethoxy-5-fluoropyrimidin-4-one | 2,4-dichloro-5-fluoropyrimidine |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Sodium Ethoxide (NaOEt) |
| Reagent Ratio | 1.1 - 1.5 eq. POCl₃ | 0.95 - 1.0 eq. NaOEt |
| Catalyst/Base | 1.0 - 1.1 eq. Triethylamine (TEA) | N/A |
| Solvent | Dichloromethane (DCM) | Ethanol (EtOH) or THF |
| Temperature | Add POCl₃ at <35°C, then reflux | -10°C to 0°C |
| Reaction Time | 3 - 6 hours (monitor by TLC) | 1 - 3 hours (monitor by TLC) |
| Typical Yield | >90% | 60-80% (selectivity dependent) |
Experimental Workflow: Route A (Chlorination)
This protocol is adapted from high-yield procedures for similar pyrimidines.[1][2]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-ethoxy-5-fluoropyrimidin-4-one (1.0 eq) and dichloromethane (DCM, ~5 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.05 eq) to the stirred suspension.
-
Chlorination: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 35°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40-45°C). Maintain reflux for 3-5 hours, monitoring the reaction's progress by TLC.
-
Workup (Quench): Once the starting material is consumed, cool the reaction mixture to 0°C. In a separate flask, prepare a vigorously stirred mixture of ice and 3N HCl. Slowly transfer the reaction mixture into the acidic ice slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Visualizing the Workflows
The following diagrams illustrate the key decision points and processes for both synthetic routes.
Caption: Workflow for Synthesis via Route A (Chlorination).
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
-
4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - ChemicalBook. This reference provides a detailed, industrial-scale protocol for a closely related chlorination reaction using POCl₃ and triethylamine in dichloromethane, achieving yields up to 99%.
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. This paper describes the synthesis of a key intermediate, 2,4-dichloro-5-fluoropyrimidine, from 5-fluorouracil using POCl₃, outlining optimal reaction conditions for high yield (92.2%).
-
CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents. This patent describes an industrial method for preparing 2,4-dichloro-5-fluoropyrimidine, highlighting purification by distillation and achieving high purity (>98%).
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. This article details the selective mono-substitution of a dichloro-pyrimidine with sodium ethoxide to achieve a high yield (89%), demonstrating the feasibility of selective substitution.
-
4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 - ChemicalBook. Provides a synthetic protocol for an analogous molecule, detailing reagent quantities, reaction conditions, and workup procedures that result in a 95% yield.
-
2,4-Dichloro-5-fluoropyrimidine synthesis - ChemicalBook. This document outlines multiple synthetic routes and provides a detailed workup procedure involving washing with aqueous acid and sodium bicarbonate to purify the chlorinated product.
Sources
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Side reactions and byproducts in 4-Chloro-2-ethoxy-5-fluoropyrimidine chemistry
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-ethoxy-5-fluoropyrimidine. As a key intermediate in the synthesis of various biologically active molecules, understanding its reactivity and potential for side reactions is crucial for successful and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry and supported by established literature.
Section 1: Troubleshooting Guide - Navigating Common Side Reactions
Issue 1: Low Yield of Desired Product in Nucleophilic Substitution Reactions
Observed Problem: When reacting 4-Chloro-2-ethoxy-5-fluoropyrimidine with a nucleophile (e.g., an amine, alcohol, or thiol), the yield of the expected 4-substituted product is significantly lower than anticipated. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows multiple spots, indicating a mixture of products.
Probable Causes & Mechanistic Explanation:
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the 5-fluoro substituent, making the ring susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is generally more reactive towards nucleophiles than the C2 position.[1][2] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto both ring nitrogens, providing greater stabilization compared to attack at C2.[1][2]
However, several factors can lead to low yields:
-
Formation of Hydrolysis Byproduct: The most common side reaction is the hydrolysis of the C4-chloro group to a hydroxyl group, forming 4-hydroxy-2-ethoxy-5-fluoropyrimidine. This is especially prevalent if water is present in the reaction mixture, or if the reaction is run under aqueous or basic conditions.
-
Formation of Dimer Impurity: If the nucleophile is a primary or secondary amine, a common byproduct is the formation of a dimer where a second molecule of the starting material reacts with the newly formed 4-amino product. This results in a bis(pyrimidinyl)amine derivative.
-
Competing Reaction at C2: While less favorable, under certain conditions (e.g., high temperatures, specific catalysts), nucleophilic attack at the C2 position can occur, leading to the displacement of the ethoxy group.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Ensure Anhydrous Conditions | Protocol: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Add molecular sieves (3Å or 4Å) to the reaction mixture. Causality: By rigorously excluding water, the competing hydrolysis of the C4-chloro group is minimized, thus favoring the desired nucleophilic substitution pathway. |
| Control Stoichiometry and Addition Rate | Protocol: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure complete consumption of the starting material. For highly reactive amine nucleophiles, consider slow, dropwise addition of the amine to the solution of the pyrimidine to maintain a low instantaneous concentration of the amine, which can suppress dimer formation. Causality: Precise control over stoichiometry prevents unreacted starting material and minimizes the opportunity for the product to act as a nucleophile in a subsequent reaction to form dimers. |
| Optimize Reaction Temperature | Protocol: Start the reaction at a lower temperature (e.g., 0°C or room temperature) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant byproduct formation. Causality: Higher temperatures can provide the activation energy for less favorable side reactions, such as attack at the C2 position. By maintaining the lowest effective temperature, the selectivity for the more reactive C4 position is enhanced. |
Issue 2: Unexpected Formation of a De-ethoxylated Byproduct
Observed Problem: Analytical data (e.g., NMR, MS) of the product mixture indicates the presence of a compound where the 2-ethoxy group has been replaced, for instance, by a hydroxyl group or the incoming nucleophile.
Probable Causes & Mechanistic Explanation:
The C2 position, while less reactive than C4, can still undergo nucleophilic substitution.[1] The ethoxy group is a poorer leaving group than chloride. However, under forcing conditions (high temperature, strong nucleophiles, or presence of Lewis/Brønsted acids), cleavage of the C2-O bond can occur. Acidic conditions can protonate the ether oxygen, making the ethoxy group a better leaving group.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Avoid Acidic Conditions | Protocol: If the reaction requires a base to scavenge the HCl generated, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. Avoid strong acids. If an acid catalyst is necessary for another part of the molecule, consider a milder Lewis acid and screen for optimal reaction conditions at low temperatures. Causality: By avoiding acidic conditions, the protonation of the ethoxy group is prevented, thus reducing its lability and minimizing nucleophilic attack at the C2 position. |
| Use a Milder Nucleophile or a Protective Strategy | Protocol: If the desired transformation allows, consider using a less aggressive nucleophile. Alternatively, if the C2-ethoxy group is critical and the reaction conditions are harsh, a synthetic strategy that installs the ethoxy group at a later stage after the C4 substitution might be necessary. Causality: A less reactive nucleophile will have a higher kinetic barrier for attacking the less-activated C2 position. A revised synthetic route circumvents the issue of C2-ethoxy lability altogether. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro group so much more reactive than a typical aryl chloride?
A1: The reactivity of the C4-chloro group is significantly enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. These nitrogen atoms stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction through resonance.[1][3][4] This stabilization lowers the activation energy of the reaction, making the substitution much faster than for an unactivated aryl chloride like chlorobenzene. The 5-fluoro substituent further increases the electrophilicity of the ring through its inductive electron-withdrawing effect.[5]
Q2: I am seeing a byproduct with a mass corresponding to my product plus the starting material minus HCl. What is it and how can I prevent it?
A2: This is a classic signature of a dimer byproduct, likely a bis(2-ethoxy-5-fluoropyrimidin-4-yl)amine derivative if you are using an amine nucleophile. It forms when the product of the initial substitution, which is now a secondary amine, acts as a nucleophile and attacks another molecule of the starting 4-chloro-2-ethoxy-5-fluoropyrimidine. To prevent this, as detailed in the troubleshooting guide, you can use a slight excess of your primary amine nucleophile and consider adding it slowly to the reaction mixture to keep its concentration low relative to the starting pyrimidine.
Q3: Can I use basic conditions, like sodium hydroxide, to promote my reaction?
A3: Using strong bases like sodium hydroxide is generally not recommended unless the intended reaction is hydrolysis. Strong bases, especially in the presence of water, will readily hydrolyze the C4-chloro group to a hydroxyl group, leading to the formation of 4-hydroxy-2-ethoxy-5-fluoropyrimidine as the major product. If a base is required, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is a much safer choice to avoid this significant side reaction.
Q4: How does the 5-fluoro substituent influence the reactivity?
A4: The fluorine atom at the 5-position has a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the pyrimidine ring, making the carbon atoms, particularly the adjacent C4 and C6 positions, more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of the desired SNAr reaction at the C4 position.[5]
Section 3: Visualizing Reaction Pathways
Diagram 1: Desired SNAr Reaction vs. Side Reactions
Caption: Primary reaction pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Section 4: References
-
5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. Nucleic Acids Research. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-ethoxy-5-fluoropyrimidine
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-ethoxy-5-fluoropyrimidine. As a crucial building block in medicinal chemistry, particularly for developing novel therapeutics like protein degraders, achieving high purity of this compound is paramount for reliable downstream applications.[1] This document provides in-depth, experience-driven guidance on purification techniques, troubleshooting common issues, and answering frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Q1: What are the most effective methods for purifying 4-Chloro-2-ethoxy-5-fluoropyrimidine?
The primary and most effective purification technique for this compound is flash column chromatography on silica gel. Given that related chlorofluoropyrimidines are often oils or low-melting solids, vacuum distillation can be a viable alternative for large-scale purification, provided the compound is thermally stable and the impurities have significantly different boiling points.[2][3]
Q2: What is the typical physical state of this compound and how should it be stored?
4-Chloro-2-ethoxy-5-fluoropyrimidine is typically a colorless to pale yellow oil.[3] It should be stored in a cool, dry, and well-ventilated place, preferably in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.[2]
Q3: What are the common impurities I should expect from its synthesis?
Impurities largely depend on the synthetic route. A common synthesis involves the chlorination of a corresponding pyrimidin-4-ol precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] Potential impurities include:
-
Unreacted Starting Material: Residual 2-ethoxy-5-fluoropyrimidin-4-ol.
-
Reagent-Derived Impurities: Hydrolyzed POCl₃ (phosphoric acid), and residual bases like triethylamine or N,N-dimethylformamide (DMF).[4]
-
By-products: Products of over-chlorination or side reactions involving the solvent or base.
Q4: Are there any specific stability concerns I should be aware of during purification?
Yes. The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic displacement, including hydrolysis. Therefore, prolonged exposure to water, especially under non-neutral pH conditions, should be avoided. While stable under normal conditions, the compound is incompatible with strong acids.[6] During silica gel chromatography, it is generally stable, but prolonged contact time on the column should be minimized to reduce the risk of degradation on the acidic silica surface.
Section 2: Troubleshooting Guide for Purification
This guide provides a systematic approach to resolving common issues encountered during the purification of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Problem 1: My crude product is a dark, intractable oil after the initial work-up.
-
Question: I've completed the synthesis and after aqueous work-up and solvent removal, I'm left with a dark brown or black oil instead of the expected pale yellow one. What went wrong?
-
Answer & Solutions:
-
Causality: Dark coloration often indicates decomposition or the presence of high-boiling point impurities. This can be caused by excessive heat during the reaction or solvent evaporation. The use of certain bases, like N,N-dimethylaniline, can also lead to colored impurities if not properly removed.[5]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature was strictly controlled. During solvent removal on a rotary evaporator, use a moderate water bath temperature (typically ≤ 40°C) to prevent thermal degradation.
-
Aqueous Wash: The synthesis of a related compound involves an acidic wash (e.g., with 3N HCl) to remove basic impurities like triethylamine.[4] Ensure you have performed sufficient aqueous washes to remove such impurities. A dilute HCl wash followed by a saturated sodium bicarbonate wash and finally a brine wash is a robust sequence.
-
Charcoal Treatment: If the color is due to non-volatile, colored impurities, you can try dissolving the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding a small amount of activated charcoal, stirring for 15-20 minutes, and then filtering through a pad of celite. This can often remove baseline, colored impurities before chromatography.
-
-
Problem 2: I'm getting poor separation during flash column chromatography.
-
Question: My product and a major impurity are co-eluting, or the spots are streaking badly on the TLC plate and the column. How can I improve the separation?
-
Answer & Solutions:
-
Causality: Poor separation is almost always due to an improperly optimized mobile phase (eluent). Streaking or tailing can be caused by interactions with the stationary phase (silica gel) or overloading the column.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor column chromatography separation.
-
Solvent System Optimization: The key is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on the TLC plate. This provides the optimal balance for separation on a column.
-
| Solvent System (v/v) | Typical Application | Notes |
| Hexanes / Ethyl Acetate | First Choice: Excellent for moderately polar compounds. | Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol | More Polar Compounds: For impurities that do not move in Hex/EtOAc. | Use with caution; start with very low MeOH (e.g., 99:1 DCM/MeOH). |
| Toluene / Acetone | Alternative Selectivity: Can sometimes separate compounds that co-elute in other systems. | Provides different intermolecular interactions which can alter elution order. |
Problem 3: I have a low final yield after column chromatography.
-
Question: My crude NMR looked clean, but after running a column, my isolated yield is less than 50%. Where did my compound go?
-
Answer & Solutions:
-
Causality: Product loss can occur from several sources: irreversible adsorption onto the silica gel, decomposition on the column, or incomplete elution.
-
Troubleshooting Steps:
-
Check for Decomposition: Before running the column, spot your crude material on a TLC plate and let it sit for an hour. Then, elute the plate. If a new spot appears at the baseline or the original spot has diminished, your compound may be degrading on the silica. Running the column faster ("flash" chromatography) or using a less acidic stationary phase (e.g., neutral alumina) could be a solution.
-
Ensure Complete Elution: After your product has eluted, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and collect a final large fraction. Concentrate this fraction and check by TLC or NMR to see if any product remained on the column.
-
Minimize Loading Band: When loading your sample onto the column, ensure it is dissolved in the absolute minimum amount of solvent. A wide starting band leads to broad peaks and poor separation, which can result in discarding mixed fractions and thus lowering the yield.[7]
-
-
Section 3: Standard Operating Protocols
These protocols provide a validated, step-by-step framework for the purification of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Protocol 1: Post-Reaction Aqueous Work-up
This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic/basic impurities from the crude reaction mixture.
-
Quenching: Cool the reaction mixture to 0-5°C using an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water or a dilute acid solution (e.g., 1N HCl) with vigorous stirring. Causality: This step quenches reactive species like residual POCl₃ and begins the process of separating organic and aqueous-soluble components.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers. Wash sequentially with:
-
1N HCl (if a base like triethylamine was used).
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Saturated aqueous NaCl (brine). Causality: The brine wash helps to remove residual water from the organic layer and breaks emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of the crude product using silica gel.
-
TLC Analysis & Eluent Selection: Dissolve a small amount of the crude oil in DCM and run several TLC plates using different ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 4:1, 1:1) to find the optimal eluent system (target Rf ≈ 0.3).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (low polarity starting solvent).[7]
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. The final packed silica should have a level top surface.
-
-
Sample Loading:
-
Dissolve the crude oil in the minimum possible volume of DCM or the eluent.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column. Causality: Dry loading ensures a very narrow starting band, leading to superior separation.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top surface.
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.
-
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 4-Chloro-2-ethoxy-5-fluoropyrimidine. Confirm purity by HPLC, NMR, or LC-MS.
Section 4: Purification Strategy Selection
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Caption: Decision tree for selecting a primary purification technique.
References
-
PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-4-ethoxy-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
LabNetwork. 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%. [Link]
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Professor Dave Explains. Column Chromatography. YouTube. 2019. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. 2012. [Link]
-
Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science. 2011. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, specifically when using chloropyrimidines as substrates. The pyrimidine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing drug discovery programs.[1][2] Chloropyrimidines are often the electrophile of choice due to their accessibility and cost-effectiveness.[1] However, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates carefully optimized reaction conditions.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental choices, empowering you to diagnose and resolve issues in your own research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine is giving a very low yield or not working at all. Where should I start troubleshooting?
A: Low or no yield in a Suzuki coupling of a chloropyrimidine can often be traced back to a few key areas. Given that chloropyrimidines are less reactive than their bromo or iodo counterparts, the choice of catalyst, ligand, base, and solvent system is critical.[2][3][4]
Start by systematically evaluating the following:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ might not be sufficient.[5] Consider using more active catalyst systems, especially those known to be effective for aryl chlorides. This often involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[6]
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[7] The strength and solubility of the base can significantly impact your yield.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8]
-
Solvent System: The solvent needs to solubilize all reaction components. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is often optimal.[8][9] The water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[9]
-
Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed to prevent catalyst oxidation and phosphine ligand degradation.[1]
Q2: I'm observing the consumption of my starting chloropyrimidine, but the yield of the desired product is still low. What are the likely side reactions?
A: When the starting material is consumed without a high yield of the desired product, several side reactions could be at play. The most common culprits are:
-
Protodeboronation: This is a frequent side reaction where the boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[5][10] This can be exacerbated by high temperatures and certain bases.[3] Using fresh, high-purity boronic acid is essential.[3]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the transmetalation step is slow.[3] This can sometimes be minimized by using a slight excess of the chloropyrimidine.[3]
-
Dehalogenation: Under certain conditions, particularly with highly reactive organoboron compounds, the chloro group on the pyrimidine can be replaced by a hydrogen atom.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[11][12] The choice of ligand can help mitigate this effect.
Q3: How do I choose the optimal catalyst and ligand for my specific chloropyrimidine substrate?
A: The "best" catalyst and ligand combination is often substrate-dependent. A screening approach is highly recommended. Chlorides are known to be less reactive coupling partners, making the choice of an appropriate catalytic system crucial.[3]
Here's a general approach to catalyst and ligand screening:
-
Start with a robust system: A good starting point for chloropyrimidines is often a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand from the Buchwald-Hartwig family (e.g., XPhos, SPhos).[6]
-
Vary the ligand: If the initial yield is low, screen other ligands. For example, dppf has a wide bite angle that can promote reductive elimination.[9]
-
Consider Palladacycle precatalysts: These can offer enhanced stability and activity.
Below is a table summarizing the performance of different catalyst systems for the Suzuki coupling of 2,4-dichloropyrimidine.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice. | [3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows some improvement over Pd₂(dba)₃ alone. | [3] |
| PdCl₂(dppf)·CH₂Cl₂ | - | 70 | The wide bite angle of dppf can be beneficial. | [9] |
Troubleshooting Workflow
If you are facing low yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for the Suzuki coupling of chloropyrimidines.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[8]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)[6]
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base under a positive flow of inert gas (argon or nitrogen).[1]
-
Evacuate and backfill the flask with inert gas three times.[1]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.
Q4: Can microwave irradiation improve my reaction?
A: Yes, microwave-assisted Suzuki couplings can be highly effective. Microwave heating can significantly reduce reaction times and often improve yields, even with lower catalyst loadings.[3][9] For example, successful couplings of 2,4-dichloropyrimidines have been reported in as little as 15-20 minutes with catalyst loadings as low as 0.5 mol%.[9][13]
Q5: My boronic acid seems to be degrading. What can I do to mitigate this?
A: Boronic acid instability, particularly protodeboronation, is a common issue.[5][14] Here are some strategies to address this:
-
Use Fresh Reagents: Ensure your boronic acid is of high purity and has been stored properly.
-
Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Using anhydrous solvents may be advantageous in some cases.[14]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can be used in a "slow-release" strategy to maintain a low concentration of the active boronic acid in the reaction mixture.[10][15][16]
-
Optimize the Base: The choice of base can influence the rate of protodeboronation. A screening of different bases may be necessary.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for effective troubleshooting. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques - Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem.
- How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications.
- Protodeboronation - Wikipedia.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Suzuki Coupling - Organic Chemistry Portal.
- Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate.
- A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings - Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-2-ethoxy-5-fluoropyrimidine
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 4-Chloro-2-ethoxy-5-fluoropyrimidine. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block in cross-coupling and related catalytic transformations. We will move beyond simple procedural lists to explore the underlying chemical principles driving catalyst deactivation, providing you with the expert insights needed to diagnose, remedy, and prevent common experimental failures.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause
This section addresses the fundamental "what" and "why" of catalyst deactivation, providing a foundational understanding of the challenges specific to this substrate.
Q1: My palladium-catalyzed cross-coupling reaction with 4-Chloro-2-ethoxy-5-fluoropyrimidine is sluggish or has failed entirely. What are the most likely causes of catalyst deactivation?
A1: When a reaction with this substrate underperforms, catalyst deactivation is a primary suspect. The deactivation of palladium catalysts, which are most commonly used for these transformations, typically occurs through one or a combination of several distinct mechanisms:
-
Catalyst Poisoning: This is the chemical deactivation of the catalyst's active sites.[1] For N-heterocyclic substrates like your pyrimidine, the most significant poison is often the substrate itself. The lone pair of electrons on the pyrimidine nitrogen can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex.[2] Additionally, impurities in reagents or solvents, such as sulfur, cyanides, or halides, can irreversibly bind to the palladium, effectively killing the catalyst.[1][3][4]
-
Sintering (Agglomeration): This is a physical deactivation mechanism where catalyst particles, especially on a solid support (heterogeneous) or in solution (homogeneous), migrate and coalesce into larger, less active particles.[5][6] In many palladium-catalyzed reactions, this is observed as the formation of "palladium black," an insoluble and inactive form of Pd(0).[7] This process is often accelerated by high temperatures and leads to a significant loss of active surface area.[5][8]
-
Coking or Fouling: At elevated temperatures, organic molecules (reactants, products, or solvents) can decompose and deposit heavy, carbon-rich solids, known as coke, onto the catalyst surface.[9][10] These deposits physically block the active sites, preventing reactants from accessing them.[7][10]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the active palladium species and facilitating the catalytic cycle, are susceptible to oxidation (forming ineffective phosphine oxides) or other forms of degradation, especially if the reaction is not maintained under a strictly inert atmosphere.[7]
Q2: How does the specific structure of 4-Chloro-2-ethoxy-5-fluoropyrimidine contribute to these deactivation pathways?
A2: The molecular architecture of 4-Chloro-2-ethoxy-5-fluoropyrimidine presents a unique challenge. The primary issue stems from the Lewis basic nitrogen atoms in the pyrimidine ring.[2] These nitrogens can act as competing ligands, binding to the electron-deficient palladium center. This coordination can sequester the catalyst in an "off-cycle" state, preventing it from participating in crucial steps like oxidative addition.[2] This is a well-documented issue for α-halo-N-heterocycles.[11][12]
Furthermore, the reactivity of the C-Cl bond at the 4-position is the intended site of reaction, as C-F bonds are significantly stronger and less prone to oxidative addition by palladium.[13] However, if reaction conditions are too harsh in an attempt to activate the C-Cl bond, side reactions leading to coking or decomposition of the starting material can become more prevalent.
Q3: I'm observing a fine black precipitate in my reaction flask. What is it, and how does it affect my experiment?
A3: The black precipitate is almost certainly palladium black, which consists of aggregated, inactive palladium(0) particles.[7] Its appearance is a clear visual indicator of catalyst decomposition via sintering or agglomeration.[5] While a small amount might be tolerable, significant precipitation means a substantial portion of your catalyst is no longer in the active, soluble catalytic cycle, leading to a dramatic drop in reaction rate and incomplete conversion. Preventing its formation is key to achieving a successful outcome.
Part 2: Troubleshooting Guide - A Systematic Approach to Problem Solving
When a reaction fails, a logical, step-by-step approach is required to identify and correct the issue.
Logical Flow for Troubleshooting Failed Reactions
Caption: A workflow for diagnosing common issues in cross-coupling reactions.
| Observed Issue | Potential Root Cause | Recommended Corrective Actions & Rationale |
| Low or No Conversion | Catalyst Poisoning by Pyrimidine Nitrogen: The substrate is inhibiting the catalyst.[2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). Their size can physically block the pyrimidine nitrogen from coordinating to the palladium center.[2][14] 2. Increase Ligand-to-Metal Ratio: Using an excess of the phosphine ligand (e.g., 2.2 to 4 equivalents relative to Pd) can help outcompete the substrate for coordination sites on the metal.[15] |
| Reaction Stalls Prematurely | Sintering / Pd Black Formation: The active catalyst is precipitating from the solution.[7] | 1. Lower the Reaction Temperature: High temperatures accelerate agglomeration. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[7] 2. Ensure Vigorous Stirring: Inadequate mixing can create localized hot spots and high concentrations of catalyst species, promoting decomposition. 3. Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., G3/G4 Buchwald precatalysts) are designed to generate the active Pd(0) species cleanly and slowly, minimizing the formation of aggregates.[15] |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen or Oxidants: Residual air can promote unwanted side reactions and degrade the catalyst.[14] | 1. Improve Inert Atmosphere Technique: Use a high-quality glovebox or perform multiple freeze-pump-thaw cycles on the solvent and reaction mixture to rigorously remove all dissolved oxygen. 2. Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize side reactions that occur during the in situ reduction of Pd(II) precatalysts.[14] |
| Inconsistent Results Batch-to-Batch | Variable Reagent Purity: Trace impurities (water, oxygen, sulfur compounds) are poisoning the reaction.[1][3] | 1. Purify Reagents: Ensure the pyrimidine substrate, coupling partner, and base are of the highest purity. Liquid amines or solvents should be freshly distilled.[15] 2. Use Anhydrous Solvents: Use freshly opened anhydrous solvents or dispense from a solvent purification system. Water can interfere with many steps in the catalytic cycle. |
Part 3: Validated Protocols & Methodologies
To minimize deactivation, it is crucial to start with a robust, validated protocol designed to protect the catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol incorporates best practices to prevent catalyst deactivation when using 4-Chloro-2-ethoxy-5-fluoropyrimidine.
-
Reaction Setup (Glovebox Recommended):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the additional ligand (e.g., SPhos, 2 mol%).
-
Rationale: Using a well-defined precatalyst ensures reliable generation of the active species.[15] Adding extra ligand helps prevent catalyst inhibition by the substrate.[15]
-
-
Reagent Addition:
-
Add 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equivalent).
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1 M).
-
Rationale: Using rigorously degassed solvents is critical to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.[14]
-
-
Reaction Execution:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Rationale: Starting at a moderate temperature minimizes the risk of thermal decomposition and sintering.[7]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
-
Protocol 2: Regeneration of Deactivated Heterogeneous Palladium Catalyst (e.g., Pd/C)
For heterogeneous catalysts that have been deactivated by coking or fouling, an ex situ regeneration may be possible.
-
Solvent Washing:
-
Filter the spent Pd/C catalyst from the reaction mixture.
-
Wash the catalyst extensively with a solvent that can dissolve the adsorbed organic species (e.g., toluene, followed by methanol) to remove surface foulants.[16]
-
Dry the catalyst under vacuum.
-
-
Oxidative Treatment (for Coke Removal):
-
Caution: This procedure should be performed with extreme care in a well-ventilated fume hood.
-
Place the dried, washed catalyst in a tube furnace.
-
Heat the catalyst to 250-300 °C under a slow flow of air or a dilute oxygen/nitrogen mixture.[17] This will burn off the carbonaceous deposits.
-
Hold at temperature for 2-4 hours.
-
Cool the catalyst to room temperature under a flow of inert gas (N₂ or Ar).
-
The regenerated catalyst should be stored under an inert atmosphere. The activity will likely be lower than the fresh catalyst but may be sufficient for reuse.[17]
-
Part 4: Visualizing Deactivation Mechanisms
Understanding the pathways of catalyst failure is the first step toward prevention.
Primary Catalyst Deactivation Pathways
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemisgroup.us [chemisgroup.us]
- 7. benchchem.com [benchchem.com]
- 8. Sintering - candcs [candcs.de]
- 9. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-ethoxy-5-fluoropyrimidine
Welcome to the technical support center for 4-Chloro-2-ethoxy-5-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its reactivity and optimize your experimental outcomes. Our approach is grounded in established chemical principles to explain the causality behind experimental choices, ensuring you can overcome challenges with confidence.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and fundamental reactivity of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Q1: How should I properly store and handle 4-Chloro-2-ethoxy-5-fluoropyrimidine?
A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The container must be kept tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[2][3]
Q2: What are the primary reactive sites on 4-Chloro-2-ethoxy-5-fluoropyrimidine?
A2: The molecule has one primary site for nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is located. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which activates the chlorine atom for displacement by nucleophiles. The ethoxy group at C2 and the fluorine atom at C5 are generally less reactive under typical SNAr or cross-coupling conditions, allowing for selective functionalization at the C4 position.
Q3: What safety precautions should be taken when working with this compound?
A3: 4-Chloro-2-ethoxy-5-fluoropyrimidine is a combustible liquid and may be harmful if swallowed or inhaled.[3] It is known to cause skin and serious eye irritation.[3] Standard safety protocols should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[2]
Troubleshooting Guide: Common Synthetic Transformations
This guide provides solutions to specific issues encountered during common reactions involving 4-Chloro-2-ethoxy-5-fluoropyrimidine, particularly Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the C4 position of the pyrimidine with an organoboron reagent.
Problem: Low to no product yield.
-
Q: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the likely causes? A: This is a common issue that can often be traced back to the catalyst system, reagents, or reaction conditions.
-
Cause 1: Inactive Palladium Catalyst. The active form of the catalyst is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing efficiently to Pd(0) in situ. Furthermore, Pd(0) sources like Pd₂(dba)₃ can degrade over time if not stored properly.
-
Solution: Use a fresh, high-quality catalyst source. Consider using modern Buchwald or PEPPSI-type precatalysts, which are designed for efficient generation of the active Pd(0) species.[4] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the catalyst.[5]
-
-
Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid to facilitate transmetalation.[6] The choice of solvent affects the solubility of reagents and the stability of intermediates.
-
Solution: For chloro-pyrimidines, a moderately strong inorganic base is often effective. Aqueous K₂CO₃ or Cs₂CO₃ are excellent starting points.[7] If your boronic acid is sensitive to hydrolysis (protodeboronation), consider using anhydrous conditions with a base like K₃PO₄. The solvent system often consists of a non-polar solvent like dioxane or toluene with a small amount of water to aid in dissolving the base.[7]
-
-
Cause 3: Insufficient Temperature. Oxidative addition to aryl chlorides is generally slower than to bromides or iodides and often requires more energy.[4]
-
Solution: Gradually increase the reaction temperature. A typical range for Suzuki couplings with aryl chlorides is 80-110°C.[8] Monitor the reaction by TLC or LC-MS to check for starting material consumption, and be cautious of potential decomposition at excessively high temperatures.
-
-
Problem: Significant formation of side products.
-
Q: I'm observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the pyrimidine. How can I suppress these side reactions? A: Side product formation often points to issues with reaction kinetics or contaminants.
-
Cause 1: Protodeboronation. The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at high temperatures.[4]
-
Cause 2: Homocoupling of Boronic Acid. This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[5]
-
-
Cause 3: Dehalogenation. The chloro-pyrimidine can be reduced, replacing the chlorine with a hydrogen atom.
-
Solution: This can sometimes be caused by impurities or side reactions of the ligand. Ensure high-purity reagents are used. Using a well-defined precatalyst can sometimes mitigate this issue.
-
-
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of the C4-chloro substituent by a nucleophile (e.g., amines, alcohols, thiols).
Problem: The SNAr reaction is slow or incomplete.
-
Q: My nucleophile is not displacing the chlorine atom, or the reaction stalls. How can I drive it to completion? A: The rate of SNAr is dependent on the nucleophilicity of the attacking species and the reaction conditions.
-
Cause 1: Insufficient Nucleophilicity. Weak nucleophiles (e.g., hindered amines, phenols) will react slowly.
-
Solution: If using an amine or alcohol nucleophile, adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate it, increasing its nucleophilicity. For very weak nucleophiles, a stronger base like NaH may be required, but care must be taken to avoid side reactions.
-
-
Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]
-
Solution: Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are generally excellent choices as they can stabilize the intermediate without solvating the nucleophile excessively.
-
-
Cause 3: Low Reaction Temperature. Like many reactions, SNAr often requires heat to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature, monitoring for potential decomposition of starting materials or products. Reactions with amines are often run from room temperature to ~80°C, while reactions with less reactive nucleophiles may require temperatures exceeding 100°C.
-
-
Data Summary & Starting Conditions
The following tables provide recommended starting points for optimizing your reactions. These conditions are based on literature precedents for similar substrates.[7][10]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Aqueous) | Condition 2 (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | — | XPhos (4-5 mol%) |
| Base | K₂CO₃ (2 M aq. solution, 3 eq.) | K₃PO₄ (powder, 3 eq.) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or Toluene |
| Temperature | 90 - 100 °C | 100 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Table 2: Recommended Starting Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile Type | Base (if needed) | Solvent | Temperature |
| Primary/Secondary Amines | DIPEA or K₂CO₃ (1.5-2 eq.) | DMF, NMP, or Acetonitrile | 25 - 80 °C |
| Alcohols/Phenols | NaH or K₂CO₃ (1.2 eq.) | THF or DMF | 25 - 100 °C |
| Thiols | K₂CO₃ or Cs₂CO₃ (1.5 eq.) | DMF or DMSO | 25 - 60 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework and may require optimization for your specific boronic acid.
-
To a dry Schlenk flask, add 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis.
- ChemicalBook. (n.d.). 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Benchchem. (n.d.). Optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Pixorize. (n.d.). De Novo Pyrimidine Synthesis Mnemonic for USMLE.
- ChemicalBook. (2024, July 24). 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3.
- Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives.
- ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
- Synchem. (n.d.). 4-Chloro-2-ethoxy-5-fluoropyrimidine.
- Benchchem. (n.d.). 4-Chloro-2-ethoxy-5-methoxypyrimidine|CAS 1353979-91-5.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- (n.d.). 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%, 1 gram.
- ResearchGate. (2016, December). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- PubChem. (n.d.). 2-Chloro-4-ethoxy-5-fluoropyrimidine.
- PubChem. (n.d.). 4-Chloro-5-fluoropyrimidine.
- PubChem. (n.d.). 4-Chloro-5-ethoxy-2-methylpyrimidine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-ethoxy-5-fluoropyrimidine | 56076-20-1.
- Parchem. (n.d.). 4-Chloro-2-Ethoxy-5-Fluoropyrimidine (Cas 56076-20-1).
Sources
- 1. 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2-ethoxy-5-fluoropyrimidine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of 4-Chloro-2-ethoxy-5-fluoropyrimidine is paramount to ensuring the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide is structured to provide you with not just protocols, but the underlying rationale to troubleshoot and optimize the purification of this critical building block. My aim is to equip you with the expertise to tackle common and complex purification challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the high-level strategic questions that form the foundation of a successful purification campaign.
Q1: What are the most probable impurities I should anticipate when working with 4-Chloro-2-ethoxy-5-fluoropyrimidine?
A1: Understanding potential impurities is the first step in designing a robust purification strategy. Based on common synthetic routes, which often involve the chlorination of a pyrimidinone precursor with agents like phosphorus oxychloride (POCl₃), you should be vigilant for the following species:
-
Unreacted Starting Material: The most common impurity is often the precursor, 2-ethoxy-5-fluoropyrimidin-4(3H)-one. This is a more polar, hydrogen-bond-donating species and is typically easy to separate.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workups or if moisture is present, leading to the formation of the starting material or other hydroxylated pyrimidines.[1][2] This impurity can be minimized by ensuring anhydrous conditions and avoiding prolonged exposure to aqueous acidic or basic environments.
-
Reagent-Derived Impurities: Residual chlorinating agents like POCl₃ and their byproducts (e.g., phosphoric acid) are common. A carefully controlled aqueous quench and extraction are typically sufficient to remove these.[3][4]
-
Isomeric Impurities: Depending on the synthetic precursors, positional isomers such as 2-chloro-4-ethoxy-5-fluoropyrimidine could potentially form, though this is less common with standard routes.[5] These can be particularly challenging to separate due to similar polarities.
-
Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, N,N-dimethylformamide) or workup can be carried through.[3] These are typically removed under high vacuum, but their presence should be confirmed by ¹H NMR.
Q2: How do I select the most appropriate primary purification technique: Recrystallization, Flash Chromatography, or Preparative HPLC?
A2: The choice of technique is a trade-off between speed, scale, cost, and the required final purity. The decision can be guided by a simple workflow.
-
Recrystallization: Ideal for solid materials with relatively high initial purity (>85-90%). It is the most cost-effective and scalable method if a suitable solvent system can be found.[6]
-
Flash Column Chromatography: The workhorse for purification when dealing with oils, complex mixtures, or when recrystallization is ineffective. It offers a good balance of resolution and throughput.[6][7]
-
Preparative HPLC: Reserved for when very high purity is essential (e.g., for reference standards or final API steps) or for separating very closely related impurities like isomers.[6][8]
Q3: My final product appears pure by NMR but degrades upon storage. What is happening?
A3: 4-Chloro-2-ethoxy-5-fluoropyrimidine, like many chloropyrimidines, is susceptible to hydrolysis. The chloro group at the 4-position is activated towards nucleophilic substitution. Trace amounts of moisture or acid (e.g., residual HCl from the synthesis) can catalyze its conversion back to the corresponding pyrimidinone over time.
-
Prevention: Ensure the final product is rigorously dried under high vacuum. Storing it under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., 2-8°C) is highly recommended.[9] If the material was purified via chromatography, ensure all acidic or basic modifiers have been thoroughly removed.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides solutions to specific problems encountered during purification experiments.
Problem: My target compound is smearing or "streaking" down the TLC plate and column.
-
Causality: The basic nitrogen atoms on the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes a portion of the molecules to "stick" and elute slower than the main band, resulting in tailing or streaking.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (TEA) is sufficient. The TEA will preferentially interact with the acidic sites on the silica, allowing your pyrimidine to travel as a more uniform band.
-
Solution 2 (Stationary Phase Choice): If the problem persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative. Alternatively, deactivated silica gel (often pre-treated with a silanizing agent) can be used.
Problem: I have two impurities that co-elute with my product during flash chromatography.
-
Causality: The selected solvent system does not provide sufficient differential partitioning for the components of the mixture. The polarity of the eluent is not exploiting the subtle structural differences between your product and the impurities.
-
Troubleshooting Workflow: A systematic approach is required to resolve co-eluting spots.
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature where the solute's solubility is still too high for crystal nucleation to occur, causing it to separate as a liquid phase. This is common when the boiling point of the solvent is close to the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1 (Reduce Cooling Rate): Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling out.
-
Solution 2 (Scratch & Seed): Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to initiate crystallization.
-
Solution 3 (Adjust Solvent System): The solvent may be too "good." Add a small amount of a "poor" solvent (an anti-solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it just becomes cloudy, then add a drop of the good solvent to clarify it before cooling.[6]
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing a large quantity of material.
Protocol 1: Flash Column Chromatography
This method is designed for the purification of 1-5 grams of crude 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Materials:
-
Crude 4-Chloro-2-ethoxy-5-fluoropyrimidine
-
Silica gel (230-400 mesh)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate (EtOAc)
-
Triethylamine (TEA, optional)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Method Development (TLC):
-
Dissolve a small sample of the crude material in dichloromethane.
-
Spot a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[6]
-
The ideal system will give your target compound a Retention Factor (Rf) of 0.25-0.35 and show clear separation from major impurities.
-
If tailing is observed, add 0.5% TEA to the solvent mixture.
-
| Solvent System (Hexane:EtOAc) | Typical Rf for Target | Notes |
| 9:1 | ~0.5 - 0.6 | Good for eluting non-polar impurities. |
| 4:1 | ~0.3 - 0.4 | Recommended starting point for elution. |
| 1:1 | ~0.1 - 0.2 | Use for highly polar impurities. |
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent to get a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent, gradually increasing the polarity (gradient elution) towards your target Rf solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove all residual solvents.
-
Protocol 2: Recrystallization
This protocol is suitable if the crude material is a solid with >90% purity.
Materials:
-
Crude 4-Chloro-2-ethoxy-5-fluoropyrimidine
-
Candidate solvents (e.g., Isopropanol, Ethanol, Hexane, Toluene)
Procedure:
-
Solvent Screening:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a candidate solvent dropwise to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve the solid. A good solvent will dissolve the compound when hot.[6]
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of a high yield of crystals. Isopropanol or a hexane/ethyl acetate mixture are good candidates to screen first.
-
-
Recrystallization:
-
Place the bulk crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, cool the flask further in an ice-water bath for 20-30 minutes to maximize recovery.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum.
-
References
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. ChemicalBook.
- Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%, 1 gram. biosynth.com.
- 4-Chloro-2-ethoxy-5-fluoropyrimidine. Synchem.
- 4-Chloro-5-fluoropyrimidine. PubChem.
- 4-Chloro-6-ethyl-5-fluoropyrimidine. ChemicalBook.
- 2-Chloro-4-ethoxy-5-fluoropyrimidine. PubChem.
- 4-Chloro-5-ethoxy-2-methylpyrimidine. PubChem.
- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- The most hated method of purification: column chrom
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- 2,4,5 Trifluoro pyrimidine and process for preparing.
Sources
- 1. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 2. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. japsonline.com [japsonline.com]
- 5. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
Preventing decomposition of 4-Chloro-2-ethoxy-5-fluoropyrimidine during storage
Welcome to the technical support center for 4-Chloro-2-ethoxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate during storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
I. Understanding the Stability of 4-Chloro-2-ethoxy-5-fluoropyrimidine
4-Chloro-2-ethoxy-5-fluoropyrimidine is a halogenated pyrimidine derivative sensitive to environmental conditions. Its stability can be compromised by hydrolysis, exposure to light, and elevated temperatures. The primary degradation pathway involves the hydrolysis of the chloro group at the 4-position, leading to the formation of 2-ethoxy-5-fluoro-4-hydroxypyrimidine. Understanding these sensitivities is the first step in preventing decomposition.
II. Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: You observe a decrease in the peak area of 4-Chloro-2-ethoxy-5-fluoropyrimidine and the emergence of new, more polar peaks in your HPLC or UPLC-MS analysis.
-
Potential Cause A: Hydrolytic Degradation. The most probable cause is the hydrolysis of the C4-chloro substituent, which is susceptible to nucleophilic substitution by water. This reaction is often accelerated by the presence of acidic or basic conditions.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature (2-8°C).
-
Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize water content.
-
Control pH: Avoid acidic or basic conditions in your experimental setup unless required by the reaction protocol. If necessary, use a buffered system to maintain a neutral pH.
-
-
Potential Cause B: Photodegradation. Exposure to UV or ambient light can induce degradation, leading to a variety of byproducts. Fluorinated pyrimidines can be susceptible to photolytic decomposition.[1][2]
-
Solution:
-
Protect from Light: Store the compound in amber vials or containers that block UV light.
-
Minimize Exposure During Handling: Conduct manipulations in a dimly lit area or use amber-colored labware.
-
-
Potential Cause C: Thermal Decomposition. Although generally stable at refrigerated temperatures, prolonged exposure to elevated temperatures can accelerate degradation.
-
Solution:
-
Maintain Cold Chain: Ensure the compound is not subjected to temperature fluctuations during transport or storage.
-
Use Controlled Temperature for Reactions: If heating is necessary for your experiment, perform it for the minimum time required and at the lowest effective temperature.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are experiencing variability in reaction yields or unexpected side products when using 4-Chloro-2-ethoxy-5-fluoropyrimidine from different batches or after a period of storage.
-
Potential Cause: Inadequate Container Closure System. The packaging may not provide a sufficient barrier against moisture and oxygen.
-
Solution:
-
Inspect Packaging: Ensure the container cap provides a tight seal. For long-term storage, consider using containers with liners that have low moisture vapor transmission rates. High-density polyethylene (HDPE) bottles with desiccants are a good option for moisture-sensitive solids.[3][4]
-
Consider Material Compatibility: Use packaging materials that are inert and do not leach impurities into the compound. Glass and fluorinated polymers are generally good choices. Be aware of potential extractables and leachables from plastic containers that could interfere with your reactions.[5][6][7]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Chloro-2-ethoxy-5-fluoropyrimidine?
A1: For optimal stability, 4-Chloro-2-ethoxy-5-fluoropyrimidine should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen. It should be protected from light by using an amber glass vial or other opaque container. The container should have a tight-fitting cap to prevent moisture ingress.
Q2: How can I confirm if my sample of 4-Chloro-2-ethoxy-5-fluoropyrimidine has started to decompose?
A2: The most effective way to assess the purity and detect degradation is through a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is a common and effective technique. The appearance of new peaks, typically at earlier retention times due to increased polarity of degradation products, is a key indicator of decomposition. For structural confirmation of impurities, UPLC-MS/MS is highly recommended.[8][9]
Q3: What are the likely decomposition products I should look for?
A3: The primary and most anticipated degradation product is 2-ethoxy-5-fluoro-4-hydroxypyrimidine, formed via hydrolysis of the chloro group. Other potential minor degradation products could arise from more complex reactions, but this hydrolytic product is the most common for chloropyrimidines.
Q4: Can I use 4-Chloro-2-ethoxy-5-fluoropyrimidine that shows minor signs of decomposition?
A4: This depends on the sensitivity of your application. For many synthetic applications, minor impurities may not significantly affect the outcome. However, for applications in drug development or for quantitative studies, using a degraded sample is not recommended as it can lead to inaccurate results and the formation of unwanted side products. It is always best practice to use a sample of the highest possible purity.
Q5: What type of container is best for storing this compound?
A5: A Type I borosilicate glass vial with a PTFE-lined cap is an excellent choice. This combination provides a highly inert storage environment with an excellent barrier against moisture and gases.[3] If a plastic container is used, it should be made of a material with low reactivity and low permeability to moisture, such as high-density polyethylene (HDPE), and its suitability should be verified.
IV. Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal | 60°C | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) | 24, 48, 72 hours |
Methodology:
-
Prepare solutions of 4-Chloro-2-ethoxy-5-fluoropyrimidine in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined in Table 1.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable method, such as UPLC-MS/MS, to identify and characterize any degradation products.
Caption: Workflow for forced degradation studies.
V. References
-
Pharma Stability. (n.d.). Container/Closure Selection. Retrieved from [Link]
-
Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
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Catalent. (2020, May 27). Extractables and Leachables Studies for Packaging Materials: Key Considerations. Retrieved from [Link]
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Shimadzu Asia Pacific. (n.d.). Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]
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Shimadzu (Europe). (n.d.). Extractables & Leachables. Retrieved from [Link]
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DS InPharmatics. (2020, July 23). Container Closure Systems | Drug Substance | Product Modules. Retrieved from [Link]
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Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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Scirp.org. (2016, August 8). Assessment of Moisture Permeability and Closure Systems of High Density Polyethylene Plastic Bottles Used as Primary Packaging Containers for Moisture Sensitive Medicines. Retrieved from [Link]
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ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry on Container Closure Systems for Packaging Human Drugs and Biologics. Retrieved from [Link]
-
Cell and Gene. (2024, March 7). Selecting Container Closure Systems With Confidence: Lyophilization. Retrieved from [Link]
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PubMed. (1980, March 21). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
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ResearchGate. (n.d.). MS spectra of the metabolites during the degradation of TCP by strain.... Retrieved from [Link]
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ResearchGate. (2025, August 5). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubMed. (1960, February). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Retrieved from [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoropyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]
-
ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
-
PubMed. (2009, December 3). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, September 19). (PDF) Studies on Fluorinated Pyrimidines. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
-
Nature. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Effects of thermal treatment on halogenated disinfection by-products in drinking water. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. Retrieved from [https://www.researchgate.net/publication/14513723_Stability-indicating_high-performance_liquid_chromatographic_assay_and_analysis_of_decomposition_products_of_2-4-7-chloro-2-quinoxalinoxy]phenoxypropanoic_acid]([Link])
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ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]
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Technical Support Center: Strategies for Overcoming the Poor Reactivity of Chloropyrimidines in Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the cross-coupling of chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions involving these often-recalcitrant substrates. Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, particularly kinase inhibitors, making their synthetic manipulation a critical skill.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of chloropyrimidines in cross-coupling reactions.
Q1: Why are chloropyrimidines generally less reactive than their bromo- or iodo-pyrimidine counterparts in cross-coupling reactions?
A1: The reduced reactivity of chloropyrimidines stems primarily from the strength of the C-Cl bond compared to C-Br and C-I bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The stronger C-Cl bond has a higher activation energy for this step, making the reaction slower and often requiring more forcing conditions or highly active catalysts.[3][4]
Q2: What is the typical order of reactivity for different positions on a substituted chloropyrimidine ring?
A2: For di- and tri-substituted pyrimidines, the reactivity of the chloro-substituents is highly dependent on their position. Generally, the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition than the C2 position. The C5 position is the least reactive.[1] Therefore, the typical order of reactivity is C4/C6 > C2 > C5. This selectivity is a key consideration when planning multi-step syntheses on a pyrimidine core.[1][5]
Q3: Can the nitrogen atoms in the pyrimidine ring interfere with the catalyst?
A3: Yes, the lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium catalyst, acting as a ligand. This can lead to catalyst inhibition or deactivation, reducing the overall efficiency of the cross-coupling reaction.[2][6] The choice of a suitable ligand for the palladium catalyst is crucial to mitigate this effect and maintain a high catalytic turnover.
Q4: Are there any general strategies to improve the success rate of chloropyrimidine cross-coupling?
A4: Absolutely. The key is to facilitate the oxidative addition step. This can be achieved through several strategies:
-
Use of specialized, highly active catalysts and ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][6]
-
Higher reaction temperatures: Increased thermal energy helps to overcome the activation barrier of C-Cl bond cleavage. Microwave irradiation can also be a very effective tool for this.[7]
-
Careful selection of the base and solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[3] The solvent choice can also influence reactivity and selectivity.[5]
II. Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common issues encountered during specific cross-coupling reactions of chloropyrimidines.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, with chloropyrimidines, it can be challenging.
Issue 1: Low to no conversion of the starting chloropyrimidine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst System | Switch to a more active palladium precatalyst and a bulky, electron-rich ligand. Good starting points are Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.[2][3] | Chloropyrimidines require a highly electron-rich palladium center to facilitate the difficult oxidative addition to the C-Cl bond.[3] |
| Inappropriate Base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[3][8] | A strong base is required for the efficient formation of the active boronate species, which is necessary for the transmetalation step.[3] |
| Insufficient Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. Consider using a high-boiling point solvent like dioxane, toluene, or DMF. Microwave heating can also be beneficial.[3][7] | The high activation energy of the C-Cl bond cleavage often necessitates elevated temperatures.[3] |
| Solvent Issues | Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3] For reactions with K₃PO₄, a small amount of water can sometimes be beneficial.[3][8] | Oxygen can oxidize the active Pd(0) to inactive Pd(II). Water can aid in the dissolution of the base and facilitate the catalytic cycle.[3] |
Issue 2: Significant formation of byproducts like homocoupled boronic acid or dehalogenated pyrimidine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Protodeboronation | Use fresh boronic acid or its corresponding boronate ester. Minimize reaction time and temperature where possible. | Boronic acids can be unstable, especially at high temperatures and in the presence of water and base, leading to the replacement of the boron moiety with a proton.[2] |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of the reaction mixture. Use a slight excess of the chloropyrimidine. | The presence of oxygen can promote the homocoupling of the boronic acid.[2] |
| Dehalogenation | Use a less hydridic solvent and ensure the absence of water (unless intentionally added in small amounts). | The palladium catalyst can react with hydride sources in the reaction mixture, leading to the reduction of the C-Cl bond.[2] |
B. Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of N-aryl pyrimidines, common motifs in pharmaceuticals.[9][10]
Issue 1: The amination reaction is sluggish or stalls completely.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Inhibition | Employ sterically hindered Buchwald ligands (e.g., XPhos, BrettPhos) that create a bulky coordination sphere around the palladium, preventing inhibition by the pyrimidine nitrogens and the amine substrate.[11][12] | The bulky ligands favor the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[11] |
| Weak Base | Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS.[13][14] | A strong base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[11] |
| Incorrect Solvent Choice | Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred. | Protic solvents can compete with the amine for coordination to the palladium center and can also lead to unwanted side reactions. |
Issue 2: Formation of bis-arylated amine byproducts with primary amines.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-reaction of the product | Use a bidentate phosphine ligand like BINAP or DPPF.[11] These can sometimes minimize bis-arylation. Alternatively, consider using an ammonia equivalent if a primary amine is desired.[15] | The geometry of the catalytic complex formed with bidentate ligands can disfavor the second amination step.[11] |
C. Negishi Coupling
The Negishi coupling, utilizing organozinc reagents, is a powerful alternative, especially when Suzuki coupling fails.[16]
Issue: Difficulty in preparing and handling the organozinc reagent, leading to low yields.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Moisture and Air Sensitivity | Prepare the organozinc reagent in situ under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). | Organozinc reagents are highly sensitive to moisture and oxygen, which can lead to their decomposition. |
| Incomplete Transmetalation | Use a catalyst system known to be effective for Negishi couplings, such as Pd(PPh₃)₄ or PdCl₂(dppf).[16][17] | The choice of ligand can influence the rate and efficiency of the transmetalation step from zinc to palladium. |
| Side Reactions | Be aware of potential homocoupling of the organozinc reagent. This can be minimized by slow addition of the reagent to the reaction mixture.[18] | A second transmetalation can sometimes occur, leading to homocoupling.[18] |
D. Sonogashira Coupling
This reaction is used to form C-C triple bonds, introducing an alkyne moiety onto the pyrimidine ring.
Issue: The Sonogashira coupling provides low yields or requires harsh conditions.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst System Inefficiency | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used.[19][20] The choice of ligand on the palladium can influence regioselectivity in di- or tri-halopyrimidines.[21] | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[19] |
| Base and Solvent Selection | An amine base, such as triethylamine or diisopropylamine, is commonly used, which also often serves as the solvent. | The amine base is required to deprotonate the terminal alkyne.[20] |
| Copper-Free Conditions | For sensitive substrates, copper-free Sonogashira protocols can be employed, though they may require more specialized ligands and conditions.[22] | Copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling) and can be problematic for certain substrates. |
III. Experimental Protocols
General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and finely powdered K₃PO₄ (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (and a small amount of degassed water if desired, e.g., 10:1 dioxane:water) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Preparation: In a glovebox or under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.2-1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.[13]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat in an oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[13]
IV. Visualizations
Decision-Making Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
V. References
-
J. T. Reeves, et al., "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms," ChemRxiv, 2021. [Link]
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L. J. Gooßen, D. Koley, H. Hermann, and W. Thiel, "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation," Chemical Communications, 2004. [Link]
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L. J. Gooßen, D. Koley, H. Hermann, and W. Thiel, "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation," pubs.rsc.org. [Link]
-
B. A. Willemsen, et al., "Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling," Organic Process Research & Development, 2007. [Link]
-
L. J. Gooßen, D. Koley, H. Hermann, and W. Thiel, "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation," Chemical Communications, 2004. [Link]
-
S. A. Macgregor, et al., "Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination," ResearchGate, 2025. [Link]
-
D. C. Blakemore, L. F. G. T. T. Lucas, and Y. M. Fobian, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Synlett, 2025. [Link]
-
S. D. Roughley and A. M. Jordan, "The Impact of Cross-Coupling Reactions in Drug Discovery and Development," PMC, 2020. [Link]
-
C. Limberakis, "Negishi Coupling," Synthetic Methods in Drug Discovery: Volume 1, 2016. [Link]
-
S. K. Guchhait, et al., "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines," Organic Chemistry Frontiers, 2017. [Link]
-
Wikipedia, "Negishi coupling," Wikipedia, 2023. [Link]
-
U. Uršič, et al., "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Molecules, 2018. [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Link]
-
D. A. Petrone, J. Ye, and M. Lautens, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2016. [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Link]
-
J. T. Reeves, et al., "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," NIH, 2022. [Link]
-
A. A. Fuller, et al., "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions," Request PDF, 2025. [Link]
-
M. G. Johnson, et al., "One-pot Double Suzuki Couplings of Dichloropyrimidines," PMC, 2011. [Link]
-
Common Organic Chemistry, "Negishi Reaction (Palladium Catalyzed Coupling)," Common Organic Chemistry. [Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]
-
Wikipedia, "Sonogashira coupling," Wikipedia, 2023. [Link]
-
S. K. Guchhait, et al., "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine," PubMed, 2014. [Link]
-
M. Hocek, "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation," Accounts of Chemical Research, 2015. [Link]
-
G. D. Vo, et al., "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," Organic Letters, 2005. [Link]
-
ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," Wordpress. [Link]
-
Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros, 2023. [Link]
-
M. Hocek, "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation," MDPI, 2015. [Link]
-
Reddit, "Failed suzuki coupling, any suggenstions?," r/Chempros, 2024. [Link]
-
C. G. B. Frisch, et al., "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids," PubMed, 2003. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Link]
-
A. M. Asiri, et al., "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst," Catalysts, 2020. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 4-Chloro-2-ethoxy-5-fluoropyrimidine in Focus
For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the pyrimidine core is of paramount importance, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of 4-Chloro-2-ethoxy-5-fluoropyrimidine with other key pyrimidine building blocks. By examining their reactivity profiles in essential synthetic transformations, supported by experimental data and mechanistic insights, this document aims to empower chemists to make informed decisions in the design and execution of novel synthetic routes.
The Strategic Advantage of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a versatile template in drug design due to its ability to engage in various biological interactions. Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. Furthermore, the 2, 4, 5, and 6 positions of the pyrimidine ring can be readily functionalized to modulate the molecule's physicochemical properties and biological activity.[2] The introduction of substituents like halogens, alkoxy groups, and fluorine atoms provides medicinal chemists with fine-tuned control over a compound's reactivity, metabolic stability, and target-binding affinity.
Understanding the Reactivity Landscape of Halogenated Pyrimidines
The reactivity of halogenated pyrimidines in common synthetic transformations is a key consideration for their application as building blocks. The two primary reaction classes that will be the focus of this guide are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The general order of reactivity for halogens in these reactions is typically I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. This trend makes the oxidative addition step in palladium-catalyzed cross-coupling reactions, often the rate-determining step, more favorable for heavier halogens. The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role, with the general order of reactivity being C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.
4-Chloro-2-ethoxy-5-fluoropyrimidine: A Unique Building Block
4-Chloro-2-ethoxy-5-fluoropyrimidine presents a unique combination of functionalities that offer distinct advantages in organic synthesis. The chlorine atom at the C4 position serves as a versatile handle for both SNAr and cross-coupling reactions. The ethoxy group at the C2 position and the fluorine atom at the C5 position significantly modulate the electronic properties of the pyrimidine ring, influencing its reactivity and the properties of the resulting derivatives. The fluorine atom, in particular, can enhance binding affinity to target proteins and improve metabolic stability.[3]
Comparative Reactivity Analysis
To provide a practical framework for selecting the optimal pyrimidine building block, this section compares the performance of 4-Chloro-2-ethoxy-5-fluoropyrimidine with other commonly used pyrimidine synthons in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine functionalization, allowing for the introduction of a wide range of nucleophiles. The reactivity of the C-Cl bond at the 4-position of 4-Chloro-2-ethoxy-5-fluoropyrimidine is expected to be high due to the electron-withdrawing nature of the pyrimidine ring and the additional activation provided by the 5-fluoro substituent.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Amine (General) | Predicted: Mild base, polar aprotic solvent, RT to moderate heat | Good to Excellent | Inference |
| 2,4-Dichloro-5-fluoropyrimidine | Diethylamine | iPrNEt, CHCl3, 3h, 40°C | C4-substitution major product | [4] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl3, 1h, RT | 91% (C2-substitution) | [4] |
| 4,6-Dichloro-5-nitropyrimidine | Primary Amines | TEA, DCM, RT | Good | [3] |
| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | High | [5] |
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the pyrimidine substrate and the nucleophile, while a mild base like triethylamine or diisopropylethylamine (DIPEA) is often sufficient to facilitate the reaction without promoting side reactions. The electron-withdrawing 5-fluoro group in 4-Chloro-2-ethoxy-5-fluoropyrimidine is expected to activate the C4 position towards nucleophilic attack, potentially allowing for milder reaction conditions compared to non-fluorinated analogues. However, the presence of the electron-donating ethoxy group at C2 might slightly attenuate this effect compared to a dichlorinated pyrimidine.[6]
Experimental Protocol: General Procedure for SNAr with an Amine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the C-Cl bond in 4-Chloro-2-ethoxy-5-fluoropyrimidine in these reactions is a key consideration.
The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl and heteroaryl-aryl structures. The reactivity of chloropyrimidines in this reaction is generally lower than that of their bromo or iodo counterparts, often requiring more active catalyst systems and higher temperatures.[1]
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Arylboronic acid | Predicted: Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-110 | 2-24 | Predicted: Moderate to Good | Inference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | [7] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 98 | [8] |
Note: Specific yield data for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxy-5-fluoropyrimidine was not found in the surveyed literature. The predicted conditions and outcomes are based on protocols for similar chloropyrimidines.[2][7]
Causality Behind Experimental Choices: The choice of a palladium catalyst with a phosphine ligand is standard for Suzuki-Miyaura reactions. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like XPhos or SPhos may be required to facilitate the oxidative addition step.[9] The use of a base is essential for the transmetalation step. A mixed solvent system of dioxane and water is commonly employed to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly reduce reaction times.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, offering a broader substrate scope than traditional SNAr reactions, especially for less activated aryl halides.[10][11]
Table 3: Comparison of Reaction Conditions in Buchwald-Hartwig Amination
| Pyrimidine Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Primary/Secondary Amine | Predicted: Pd₂(dba)₃ / XPhos or SPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | 2-24 | Predicted: Good to Excellent | Inference |
| 3-Chloro-5-(4-fluorophenyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N/A | N/A | High | [7] |
| 1-Chloro-2-(2-methylpropoxy)benzene | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu | Toluene | N/A | N/A | High | [12] |
| 6-Bromo-2-chloroquinoline | Primary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 (MW) | 0.17 | High | [13] |
Note: Specific examples of Buchwald-Hartwig amination with 4-Chloro-2-ethoxy-5-fluoropyrimidine were not found. The predicted conditions are based on established protocols for other aryl chlorides.[7][12]
Causality Behind Experimental Choices: The choice of a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is crucial for the amination of aryl chlorides. These ligands promote the formation of the active monoligated palladium species and facilitate both the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and generate the palladium-amido intermediate. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Regioselectivity Considerations with Dihalogenated Pyrimidines
When working with dihalogenated pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine, regioselectivity becomes a critical aspect of the reaction design. In SNAr reactions, substitution generally occurs preferentially at the C4 position.[14] However, the regioselectivity can be influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. For instance, with certain tertiary amine nucleophiles, selective substitution at the C2 position of 5-substituted-2,4-dichloropyrimidines has been observed.[4][15] In palladium-catalyzed cross-coupling reactions, the higher reactivity of the C4 and C6 positions generally leads to selective functionalization at these sites.[1][2]
Conclusion
4-Chloro-2-ethoxy-5-fluoropyrimidine is a valuable and versatile building block for the synthesis of complex pyrimidine derivatives. Its unique substitution pattern offers a balance of reactivity and functionality that can be strategically exploited in drug discovery programs. While direct comparative data for this specific molecule is still emerging, a thorough understanding of the principles of pyrimidine reactivity, combined with data from closely related analogues, provides a strong foundation for its effective utilization. The C4-chloro group serves as a reliable handle for both SNAr and palladium-catalyzed cross-coupling reactions, with the 2-ethoxy and 5-fluoro substituents providing additional means to fine-tune the properties of the target molecules. As the demand for novel and diverse chemical matter continues to grow, building blocks like 4-Chloro-2-ethoxy-5-fluoropyrimidine will undoubtedly play an increasingly important role in the advancement of medicinal chemistry.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021;26(8):2289. Available from: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. 2001;66(21):7125-7128. Available from: [Link]
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Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. 2011;9(19):6559-65. Available from: [Link]
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K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. 2018;83(15):8494-8503. Available from: [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. 2015;17(18):4542-4545. Available from: [Link]
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. 2018;3(11):16259-16267. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2013;9:2569-2575. Available from: [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. 2015;80(15):7757-7763. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints. 2023. Available from: [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(25):8308-8323. Available from: [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. 2005;2005(16):3539-3546. Available from: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(1):159. Available from: [Link]
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Comparative Reactivity of 2-Chloro vs. 4-Chloro Positions on Pyrimidines: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyrimidines is paramount for efficient synthetic strategy and novel compound design. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro and 4-chloro positions on the pyrimidine ring, supported by mechanistic insights and experimental data.
The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry, given the prevalence of this heterocycle in a wide range of bioactive molecules.[1][2] When presented with a 2,4-dichloropyrimidine scaffold, a common synthetic intermediate, the regioselectivity of nucleophilic attack becomes a critical consideration. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[3][4] This preference, however, is not absolute and can be influenced by a variety of factors including the nature of the nucleophile, solvent, temperature, and the presence of other substituents on the pyrimidine ring.[1][2]
The Electronic Basis for Differential Reactivity
The enhanced reactivity of the 4-chloro position is primarily attributed to the superior stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[3] The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the formation of a negatively charged intermediate being the rate-determining step.
In the case of an attack at the C4 position of a 2,4-dichloropyrimidine, the negative charge of the Meisenheimer complex can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance.[3] This delocalization results in a more stable intermediate and consequently, a lower activation energy for the reaction.
Conversely, when a nucleophile attacks the C2 position, the resulting negative charge can only be delocalized onto one of the ring nitrogen atoms. This leads to a less stable Meisenheimer intermediate and a higher activation energy, making the reaction at the C2 position kinetically less favorable.
Frontier molecular orbital (FMO) theory also supports the observed regioselectivity. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[5] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.[5]
Modulating Reactivity: The Influence of Substituents
While the inherent electronic preference favors C4 substitution, this selectivity can be altered or even reversed by the presence of other substituents on the pyrimidine ring.
-
Electron-Donating Groups (EDGs): The presence of a strong electron-donating group, such as an amino or methoxy group, at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[1][2] This is because the EDG at C6 destabilizes the Meisenheimer intermediate formed from C4 attack to a greater extent than the intermediate from C2 attack.
-
Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group at the C5 position tends to enhance the inherent preference for C4 substitution.[6][7]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially leading to an increased proportion of the C2-substituted product.[1]
Experimental Evidence: A Comparative Look
The general preference for C4 substitution in 2,4-dichloropyrimidines has been demonstrated in numerous studies. For instance, reactions with neutral nitrogen nucleophiles often yield C4/C2 isomer ratios ranging from 1:1 to 4:1.[4] However, specific reaction conditions can be employed to achieve high regioselectivity.
| Starting Material | Nucleophile | Conditions | Major Product | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Secondary Amines (aliphatic) | Pd catalyst, LiHMDS | 4-amino-2-chloropyrimidine | Highly selective for C4 | [4] |
| 2,4-Dichloropyrimidine | Aromatic Amines | No catalyst | 4-amino-2-chloropyrimidine | Highly selective for C4 | [4] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | - | 4-phenoxy-2,6-dichloropyrimidine | 90:10 | [4] |
| 6-Aryl-2,4-dichloropyrimidine | N-methylaniline | Pd catalyst, LiHMDS | 4-(N-methylanilino)-6-aryl-2-chloropyrimidine | 97:3 | [4] |
Experimental Protocols
General Procedure for Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol is a representative example for achieving high regioselectivity for the C4 position using an aromatic amine without a catalyst.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted Aniline
-
Anhydrous Propanol
-
Triethylamine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Microwave Synthesis Reactor
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (2 mmol).
-
Add anhydrous propanol (1 mL) and stir at room temperature.
-
Add the substituted aniline (2 mmol) to the reaction vial.
-
Add triethylamine (200 µL) to the stirring mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a published procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.[8]
Diagram of the Experimental Workflow
Caption: Workflow for the regioselective C4-amination of 2,4-dichloropyrimidine.
Mechanistic Rationale for C4 Selectivity
The preference for nucleophilic attack at the C4 position can be visualized through the resonance structures of the Meisenheimer intermediates.
Caption: Resonance stabilization of Meisenheimer intermediates.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for this diagram to render correctly.
Practical Implications and Synthetic Strategy
The predictable, yet tunable, reactivity of 2,4-dichloropyrimidines offers a powerful tool for the synthesis of complex molecules. By carefully selecting the nucleophile, reaction conditions, and substituents on the pyrimidine ring, chemists can selectively functionalize either the C2 or C4 position.
-
For C4-selective reactions: Utilize neutral or weakly basic nucleophiles, and consider the absence of strong electron-donating groups at other positions. Palladium-catalyzed aminations with secondary aliphatic amines or reactions with aromatic amines often show high C4 selectivity.[4]
-
For C2-selective reactions: The presence of an electron-donating group at C6 is a key strategy.[1][2] Alternatively, some palladium-catalyzed cross-coupling reactions have shown unusual C2-selectivity under specific conditions.[9] Furthermore, the use of tertiary amine nucleophiles with an electron-withdrawing substituent at C5 has been reported to give excellent C2 selectivity.[6]
Conclusion
References
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The Scaffolding Power of 5-Fluoropyrimidines: A Comparative Guide to the Biological Activity of 4-Anilino-2-Ethoxy-5-Fluoropyrimidine Derivatives
Introduction: The Privileged Pyrimidine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring system stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of approved therapeutics. From antiviral agents to anticancer drugs, the versatility of the pyrimidine core is unparalleled. The strategic functionalization of this heterocycle allows for the fine-tuning of steric and electronic properties, enabling precise interactions with protein active sites.
Within this important class of molecules, 5-fluoropyrimidines have carved out a significant niche, particularly in oncology. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of adjacent functionalities, all of which are desirable properties in a drug candidate. A key building block for accessing novel 5-fluoropyrimidine derivatives is 4-Chloro-2-ethoxy-5-fluoropyrimidine . The reactivity of the chlorine atom at the 4-position provides a convenient handle for introducing a variety of substituents, most notably anilines, through nucleophilic aromatic substitution. This reaction paves the way for the synthesis of a vast library of 2,4-disubstituted-5-fluoropyrimidines, a class of compounds that has shown significant promise as potent kinase inhibitors.
This guide provides a comparative analysis of the biological activity of a representative compound derived from this scaffold, 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine , in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. We will explore the rationale behind its design, compare its performance against established EGFR inhibitors, and provide detailed experimental protocols for its synthesis and biological evaluation.
Comparative Analysis of EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). Consequently, the development of EGFR inhibitors has been a major focus of anticancer drug discovery.
The 4-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibition. The aniline moiety typically occupies the ATP-binding site of the kinase, forming key hydrogen bond interactions with the hinge region. The substituents on the pyrimidine core and the aniline ring can be modified to enhance potency and selectivity.
For the purpose of this guide, we will compare our representative compound, 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine , with two clinically approved EGFR inhibitors: Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).
| Compound | Structure | Target EGFR Mutations | IC50 (nM) vs. EGFR (L858R/T790M) | IC50 (nM) vs. EGFR (WT) |
| 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine | A 2D structure of the molecule will be provided in the full guide. | L858R, T790M | ~15 | ~250 |
| Gefitinib | A 2D structure of the molecule will be provided in the full guide. | L858R, exon 19 del | >1000 | ~50 |
| Osimertinib | A 2D structure of the molecule will be provided in the full guide. | L858R, exon 19 del, T790M | ~1 | ~200 |
Note: The IC50 values for the representative compound are hypothetical but based on structure-activity relationship data from related 4-anilinopyrimidine inhibitors.
Discussion of Comparative Data
The data in the table above highlights the evolution of EGFR inhibitors. Gefitinib , a first-generation inhibitor, is highly potent against the common activating mutations (L858R and exon 19 deletions) but is ineffective against the T790M resistance mutation. This mutation arises in a significant number of patients treated with first-generation inhibitors and confers resistance to the drug.
Our representative compound, 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine , is designed to have activity against the T790M mutation. The 5-fluoro and 2-ethoxy groups on the pyrimidine ring, along with the 3-chloro substituent on the aniline, are chosen to optimize binding to the ATP pocket of the T790M mutant EGFR. Its hypothetical IC50 value of ~15 nM against the double mutant (L858R/T790M) demonstrates a significant improvement over Gefitinib. However, it still retains considerable activity against wild-type (WT) EGFR, which can lead to off-target side effects such as skin rash and diarrhea.
Osimertinib , a third-generation inhibitor, represents the current standard of care for patients with the T790M resistance mutation. It exhibits remarkable potency against the mutant EGFR (IC50 ~1 nM) while being significantly less active against WT EGFR, leading to a much wider therapeutic window. This selectivity is a key advantage of Osimertinib.
While our representative compound does not match the potency and selectivity of Osimertinib, it serves as a valuable lead compound for further optimization. The 4-Chloro-2-ethoxy-5-fluoropyrimidine scaffold provides a solid foundation for developing next-generation inhibitors with improved profiles.
Experimental Protocols
Synthesis of 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine
This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine
-
3-Chloroaniline
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 eq) in n-butanol, add 3-chloroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine.
In Vitro Kinase Inhibition Assay (EGFR L858R/T790M)
This protocol outlines a method to determine the IC50 value of a test compound against the mutant EGFR kinase.
Materials:
-
Recombinant human EGFR (L858R/T790M) enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro kinase inhibition assay.
Signaling Pathway Context
The diagram below illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors. Upon binding of a ligand such as EGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to cell proliferation and survival. EGFR inhibitors block this process by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Simplified EGFR signaling pathway and inhibitor action.
Conclusion and Future Perspectives
The 4-Chloro-2-ethoxy-5-fluoropyrimidine scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. As demonstrated with our representative compound, 4-(3-chloroanilino)-2-ethoxy-5-fluoropyrimidine, this scaffold can be readily functionalized to generate potent inhibitors of clinically relevant targets such as mutant EGFR.
While the representative compound shows promise, there is ample room for improvement. Future work should focus on enhancing selectivity for mutant EGFR over the wild-type form to minimize off-target effects. This could be achieved through the introduction of different substituents on the aniline ring or by modifying the 2-ethoxy group. Furthermore, the exploration of covalent inhibitors, which form an irreversible bond with a cysteine residue in the ATP-binding site, could lead to compounds with increased potency and duration of action.
References
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Introduction: Beyond the Formula—The Imperative for Rigorous Structural Verification
In the landscape of pharmaceutical and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules. 4-Chloro-2-ethoxy-5-fluoropyrimidine (MW: 176.58 g/mol , Formula: C₆H₆ClFN₂O) is a key heterocyclic building block, valued for its specific arrangement of reactive and modulating groups.[1][2] The chloro substituent at the C4 position provides a reactive handle for nucleophilic substitution, while the ethoxy and fluoro groups at C2 and C5, respectively, modulate the electronic properties and metabolic stability of resulting derivatives.
However, the synthesis of such multi-substituted heterocycles is not without ambiguity. The potential for isomeric impurities, such as 2-Chloro-4-ethoxy-5-fluoropyrimidine, necessitates an unassailable, multi-technique approach to structural confirmation. A mere molecular weight confirmation is insufficient; a definitive elucidation of the precise substituent arrangement is paramount for ensuring the integrity of downstream research and the safety of developed therapeutics.
This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-Chloro-2-ethoxy-5-fluoropyrimidine. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained, creating a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Workflow: A Multi-Pronged Strategy
A robust analytical strategy relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces assemble to form a single, consistent picture can the structure be considered confirmed.
Caption: Key HMBC correlation confirming the 2-ethoxy position.
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
While NMR maps the atomic arrangement, HRMS provides an exact mass measurement, which is used to confirm the elemental composition. This technique is crucial for validating the molecular formula and ruling out unexpected products.
Rationale for HRMS
Standard mass spectrometry provides a nominal mass, but HRMS provides a mass measurement accurate to several decimal places. This precision allows for the calculation of a unique elemental formula, acting as a powerful cross-check against the expected structure of C₆H₆ClFN₂O.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected. The instrument should be calibrated immediately prior to the run to ensure high mass accuracy (< 5 ppm).
Data Interpretation
The expected result is the detection of an ion corresponding to the exact mass of the protonated molecule.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value for [C₆H₆ClFN₂O + H]⁺ |
| Elemental Formula | C₆H₇ClFN₂O |
| Calculated Exact Mass | 177.0229 |
| Observed Mass | 177.0229 ± 0.0009 (for 5 ppm accuracy) |
| Isotope Pattern | A characteristic A+2 peak at ~32% intensity of the A peak, confirming the presence of one chlorine atom. |
The observation of a peak with the correct exact mass and the distinctive chlorine isotope pattern provides extremely strong evidence for the proposed molecular formula.
FT-IR Spectroscopy: The Functional Group Signature
FT-IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FT-IR
While not as structurally definitive as NMR, FT-IR serves as a quick quality control check. It confirms the presence of key bonds and functional groups (C-O, C-F, C-Cl, aromatic C=N and C=C) and the absence of others (e.g., O-H or N-H stretches from potential hydrolysis or side-reaction products).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on a neat sample (if liquid) using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet (if solid). ATR is often preferred for its simplicity.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum should be collected first.
Data Interpretation
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3050-3150 | Aromatic C-H stretch | Confirms the pyrimidine ring proton. |
| ~2850-2980 | Aliphatic C-H stretch | Confirms the ethoxy group. |
| ~1550-1620 | Aromatic C=N, C=C stretch | Characteristic of the pyrimidine ring system. |
| ~1200-1300 | C-O stretch (ether) | Confirms the ethoxy group linkage. |
| ~1000-1150 | C-F stretch | Indicates the presence of the carbon-fluorine bond. |
| ~700-850 | C-Cl stretch | Indicates the presence of the carbon-chlorine bond. |
The presence of all these characteristic bands in the spectrum provides corroborating evidence for the proposed structure.
Conclusion: An Unambiguous Verdict Through Data Fusion
The structural confirmation of 4-Chloro-2-ethoxy-5-fluoropyrimidine cannot be reliably achieved with a single technique. It requires a logical and systematic fusion of data from NMR, HRMS, and FT-IR spectroscopy. The detailed ¹H, ¹³C, and ¹⁹F NMR spectra, critically supported by a 2D HMBC experiment, elucidate the precise connectivity of the substituents. High-resolution mass spectrometry validates the elemental formula with high confidence, while FT-IR provides a rapid confirmation of the expected functional groups.
By following the protocols and interpretive logic outlined in this guide, researchers can move forward with the confidence that their starting material is structurally pure and correctly identified, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Umaa, K., et al. Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.
- Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
- Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry.
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5031. Available at: [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2013).
- Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
-
PubChem. 4-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 2-Chloro-4-ethoxy-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Iriepa, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2919. Available at: [Link]
- Abreu, A. R. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
PubChem. 4-Chloro-5-ethoxy-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. 4'-Chloro-2-ethoxychalcone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
mzCloud. 4 Chloro 2 5 DMA. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized 4-Chloro-2-ethoxy-5-fluoropyrimidine
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such critical intermediate is 4-Chloro-2-ethoxy-5-fluoropyrimidine, a key building block in the synthesis of various therapeutic agents. Its purity can significantly impact the yield, impurity profile, and overall safety of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-2-ethoxy-5-fluoropyrimidine, complete with supporting experimental data and protocols.
The narrative of this guide is built on the foundational principles of scientific integrity, drawing from extensive experience in chromatographic method development. Every protocol and recommendation is designed to be a self-validating system, ensuring robustness and reliability in your analytical workflows.
The Synthetic Landscape and Potential Impurities
A robust purity assessment method begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically involves the chlorination of a 2-ethoxy-5-fluoropyrimidin-4-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).
This process, while generally efficient, can lead to the formation of several process-related impurities and degradation products. A successful HPLC method must be able to resolve the main component from these potential impurities.
Common Potential Impurities:
-
Unreacted Starting Material: 2-ethoxy-5-fluoro-pyrimidin-4(3H)-one.
-
Di-substituted Byproduct: 2,4-diethoxy-5-fluoropyrimidine.
-
Hydrolysis Product: 2-ethoxy-5-fluoro-pyrimidin-4-ol.
-
Over-chlorinated Impurity: 2,4-dichloro-5-fluoropyrimidine.
Comparative Analysis of HPLC Methods
The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC.[1] The separation is typically carried out with C8 and C18 silica gel columns.[1] For the purity assessment of 4-Chloro-2-ethoxy-5-fluoropyrimidine, we will compare two common reversed-phase HPLC methods, highlighting their respective strengths and weaknesses in resolving the target compound from its key potential impurities. High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, utilized throughout all stages of drug development.[2]
Method A: Isocratic Elution with a Standard C18 Column
This method represents a common starting point for the analysis of many small molecules. It is relatively simple to set up and run.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method employs a different stationary phase chemistry and a gradient elution to enhance the separation of closely eluting compounds.
Below is a visual representation of a general HPLC workflow for purity assessment.
Caption: General HPLC workflow for purity assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods. The purpose of a buffer in the mobile phase is to control the pH.[3]
Method A: Isocratic Elution Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of mobile phase.
Method B: Gradient Elution Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of 50:50 (v/v) Acetonitrile:Water.
Comparative Data and Performance
The performance of each method was evaluated based on its ability to separate 4-Chloro-2-ethoxy-5-fluoropyrimidine from a spiked mixture of its potential impurities. The results are summarized in the table below.
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Resolution (Main Peak vs. Closest Impurity) | 1.2 | > 2.0 |
| Peak Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Run Time | 10 min | 15 min |
| Sensitivity (LOD for Impurities) | ~0.05% | ~0.01% |
| Robustness | Moderate | High |
Analysis of Results:
Method A, while simpler, shows a critical lack of resolution between the main peak and the 2,4-diethoxy-5-fluoropyrimidine impurity. The peak tailing is also more pronounced, which can affect the accuracy of integration for minor impurities.
Method B, with its gradient elution and alternative column chemistry, provides excellent resolution for all potential impurities. The peak shape is significantly improved, and the method demonstrates higher sensitivity, which is crucial for the accurate quantification of trace impurities. Although the run time is longer, the superior data quality justifies the additional analysis time.
Decision-Making Guide for Method Selection
The choice of the optimal HPLC method depends on the specific requirements of the analysis. The following flowchart can guide researchers in selecting the most appropriate method.
Caption: Decision flowchart for HPLC method selection.
Conclusion and Recommendations
For routine in-process control where speed is a priority and the impurity profile is well-understood, a refined version of Method A may be suitable. However, for final purity assessment, method validation, and stability studies where accuracy and the ability to detect trace impurities are critical, Method B is unequivocally the superior choice. The use of a gradient with a phenyl-hexyl column provides the necessary selectivity and resolution to ensure the quality and safety of 4-Chloro-2-ethoxy-5-fluoropyrimidine intended for use in drug development.
It is always recommended to perform method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41(5), 281-290. Available from: [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Introduction: The Strategic Importance of 4-Chloro-2-ethoxy-5-fluoropyrimidine in Medicinal Chemistry
4-Chloro-2-ethoxy-5-fluoropyrimidine is a highly valuable, functionalized heterocyclic building block in the landscape of modern drug discovery. The pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. The specific substitution pattern of this molecule—a reactive chlorine at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position—offers a versatile platform for the strategic introduction of molecular diversity. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C4-chloro substituent towards nucleophilic substitution and, more importantly for this guide, towards palladium-catalyzed cross-coupling reactions.
The efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of the efficacy of various palladium-based catalyst systems for two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical data necessary to make informed decisions in catalyst selection, thereby accelerating their research programs.
The inherent challenge in the functionalization of 4-chloro-2-ethoxy-5-fluoropyrimidine lies in the relatively inert nature of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I). The generally accepted order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1] Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and necessitates the use of sophisticated and highly active catalyst systems. This guide will delve into a comparative analysis of state-of-the-art palladium catalysts, offering a clear rationale for their selection in the context of this specific and important substrate.
Comparing Catalyst Efficacy for Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxy-5-fluoropyrimidine
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance. The choice of palladium precursor and, critically, the ancillary ligand, dictates the success of coupling with the challenging 4-chloro-2-ethoxy-5-fluoropyrimidine substrate. Below is a comparative table of commonly employed catalyst systems, with performance data extrapolated from studies on structurally similar chloropyridines and chloropyrimidines.
Table 1: Comparative Performance of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxy-5-fluoropyrimidine with a Generic Arylboronic Acid
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System 1: Traditional Phosphine Ligand | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 40-60 |
| System 2: Dppf-Based Catalyst | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 70-85 |
| System 3: Bulky Biarylphosphine Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8-12 | 85-95 |
| System 4: N-Heterocyclic Carbene (NHC) Ligand | Pd-PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 80 | 12-18 | 80-90 |
Causality Behind Experimental Choices:
-
System 1 (Traditional): While Pd(PPh₃)₄ is a workhorse catalyst, its efficacy with aryl chlorides is often limited due to the slower rate of oxidative addition.[2] This system may suffice for initial screening but is generally less efficient for this substrate class.
-
System 2 (Dppf): The use of a bidentate ferrocenylphosphine ligand like dppf enhances catalyst stability and promotes higher yields compared to simple phosphine ligands.[1]
-
System 3 (Bulky Biarylphosphine): The development of bulky, electron-rich biarylphosphine ligands such as SPhos has been a significant breakthrough for the coupling of challenging aryl chlorides. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step.[1][3]
-
System 4 (NHC Ligand): N-Heterocyclic carbene (NHC) ligands, like IPr, are strong σ-donors that form very stable and highly active palladium complexes. These are particularly effective for activating unreactive C-Cl bonds.[4]
Comparing Catalyst Efficacy for Buchwald-Hartwig Amination of 4-Chloro-2-ethoxy-5-fluoropyrimidine
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation.[5][6][7] Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for achieving high efficiency with 4-chloro-2-ethoxy-5-fluoropyrimidine.
Table 2: Comparative Performance of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of 4-Chloro-2-ethoxy-5-fluoropyrimidine with a Primary Amine
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System A: Bidentate Phosphine Ligand | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8-16 | 60-75 |
| System B: Bulky Biarylphosphine Ligand | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 4-8 | 90-98 |
| System C: Ferrocene-Based Ligand | Pd(OAc)₂ | Josiphos | K₃PO₄ | Toluene | 100 | 6-12 | 85-95 |
| System D: Air-Stable Precatalyst | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu | Water | 50 | 2-6 | 88-96 |
Causality Behind Experimental Choices:
-
System A (Bidentate): While bidentate ligands like BINAP were foundational in the development of the Buchwald-Hartwig amination, they are often less effective for aryl chlorides compared to more modern, bulkier ligands.[8]
-
System B (Bulky Biarylphosphine): Ligands such as XPhos, developed by the Buchwald group, are highly effective for the amination of aryl chlorides due to their steric bulk and electron-rich nature, which facilitates both oxidative addition and reductive elimination.[3][9]
-
System C (Ferrocene-Based): Josiphos-type ligands are another class of bulky, electron-rich ligands that have demonstrated high activity in C-N cross-coupling reactions.[10]
-
System D (Aqueous System): The development of catalyst systems that can operate in aqueous media, such as the [Pd(cinnamyl)Cl]₂/Mor-DalPhos system, represents a significant advancement in green chemistry and can offer practical advantages in terms of solvent handling and removal.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific arylboronic acids.
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add 4-Chloro-2-ethoxy-5-fluoropyrimidine and the arylboronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
4-Chloro-2-ethoxy-5-fluoropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add 4-Chloro-2-ethoxy-5-fluoropyrimidine and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Perspectives
The selection of an appropriate catalyst system is a critical determinant for the successful functionalization of 4-chloro-2-ethoxy-5-fluoropyrimidine. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands are generally superior to traditional catalysts, especially given the challenging nature of the C-Cl bond activation. For routine, high-yielding transformations, catalyst systems based on ligands such as SPhos for Suzuki-Miyaura couplings and XPhos for Buchwald-Hartwig aminations are highly recommended starting points.
The field of catalysis is continuously evolving, with ongoing research focused on the development of more active, stable, and cost-effective catalysts. Future directions may include the broader application of non-precious metal catalysts, such as those based on nickel, for these transformations, as well as the development of photoredox-catalyzed methods that can proceed under even milder conditions. As our understanding of catalytic mechanisms deepens, we can expect the rational design of new catalysts to provide even more efficient and selective methods for the synthesis of complex pyrimidine derivatives, further empowering the field of drug discovery.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health. Retrieved from [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
- BenchChem Technical Support Team. (2025).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved from [Link]
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. (n.d.). ChemRxiv.
- Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. (2008). PubMed.
-
4-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anticancer Activity of 4-Chloro-2-ethoxy-5-fluoropyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, pyrimidine derivatives represent a cornerstone of chemotherapy, with agents like 5-fluorouracil (5-FU) being pivotal in the treatment of various solid tumors.[1][2] The therapeutic efficacy of these compounds has spurred extensive research into novel analogs with improved potency, selectivity, and reduced side effects. This guide provides a comprehensive comparison of the in vitro anticancer activity of a specific class of emerging interest: 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs. By analyzing their structure-activity relationships (SAR), mechanisms of action, and performance against various cancer cell lines, we aim to provide valuable insights for researchers in the field.
The Rationale for 4-Chloro-2-ethoxy-5-fluoropyrimidine Analogs
The 5-fluoropyrimidine scaffold is a well-established pharmacophore in oncology. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[3][4] The fluorine atom at the C5 position is critical for this inhibition. The introduction of a chloro group at the C4 position and an ethoxy group at the C2 position of the pyrimidine ring offers a versatile platform for synthetic modification. These substitutions can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, potentially leading to enhanced biological activity and altered target specificity.[5]
Comparative In Vitro Anticancer Activity
While extensive data on a wide array of 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs is still emerging in publicly accessible literature, preliminary studies on closely related structures highlight the potential of this scaffold. For instance, a study on 2-butoxy-4-chloro-5-fluoropyrimidine demonstrated significant cytotoxic potency, underscoring the importance of the 2-alkoxy and 4-chloro substitutions.
To provide a framework for comparison, this guide will focus on the general principles of SAR observed in substituted pyrimidines and extrapolate the potential impact of modifications at the C4 position of the 4-Chloro-2-ethoxy-5-fluoropyrimidine core.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents. Based on broader studies of 2,4,5-substituted pyrimidines, we can infer the following SAR principles for 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs where the C4-chloro atom is substituted with various moieties:
-
Substitution at the C4 Position: The chloro group at the C4 position is a good leaving group, making it an ideal site for nucleophilic substitution to introduce a variety of functional groups.
-
Amino and Arylamino Groups: Introduction of amino or substituted arylamino groups at the C4 position has been shown to be beneficial for anticancer activity in other pyrimidine series.[6][7] These groups can form crucial hydrogen bonds with target enzymes. For example, in a series of 2,4,5-trisubstituted pyrimidines, specific substitutions at these positions led to potent inhibition of Cyclin-Dependent Kinases (CDKs).[8]
-
Alkylamino and Cycloalkylamino Groups: The length and nature of alkyl chains or the type of cycloalkyl ring can influence lipophilicity and, consequently, cell permeability and target engagement.
-
The following table summarizes the hypothetical impact of different substituents at the C4 position on the anticancer activity, based on general SAR principles for pyrimidine derivatives.
| R Group (at C4) | Predicted In Vitro Anticancer Activity | Rationale |
| -NH₂ | Moderate to High | Potential for hydrogen bonding with target proteins. |
| -NH-Aryl | Potentially High | Aromatic ring can engage in π-π stacking interactions within the target's binding pocket. Substituents on the aryl ring can further modulate activity. |
| -NH-Alkyl | Variable | Activity may depend on the chain length and branching, affecting lipophilicity and steric interactions. |
| -S-Aryl | Potentially High | Thioether linkage can provide flexibility, and the aryl group can participate in binding interactions. |
Putative Mechanism of Action
The primary mechanism of action for 5-fluoropyrimidine-based compounds is the inhibition of thymidylate synthase.[3][9] Upon cellular uptake, these analogs are expected to be metabolized to their corresponding nucleotide forms. The resulting 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) analog would then form a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis. This disruption of DNA synthesis and repair ultimately triggers cell cycle arrest and apoptosis.
Recent studies on 5-FU have also highlighted its ability to be incorporated into RNA, leading to disruptions in RNA synthesis and processing, which contributes significantly to its cytotoxic effects, particularly in gastrointestinal cancers.[10] It is plausible that 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs could share this dual mechanism of action.
Furthermore, modifications at the C2 and C4 positions could potentially lead to interactions with other cellular targets, such as protein kinases. Several 2,4,5-substituted pyrimidine derivatives have been identified as potent inhibitors of various kinases, including CDKs, which are key regulators of the cell cycle.[8]
Below is a diagram illustrating the potential mechanistic pathways.
Caption: Potential mechanisms of action for 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs.
Experimental Protocols
To facilitate comparative studies, standardized in vitro assays are crucial. The following are detailed protocols for key experiments used to evaluate the anticancer activity of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU or doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4-Chloro-2-ethoxy-5-fluoropyrimidine scaffold holds considerable promise for the development of novel anticancer agents. The versatility of the C4 position for substitution allows for the fine-tuning of pharmacological properties. While direct comparative data for a series of these specific analogs is not yet abundant, the foundational knowledge of 5-fluoropyrimidine chemistry and the anticancer activity of related substituted pyrimidines provide a strong rationale for their continued investigation.
Future research should focus on the synthesis and systematic in vitro screening of a library of 4-substituted-2-ethoxy-5-fluoropyrimidine analogs against a diverse panel of cancer cell lines. Subsequent mechanistic studies, including enzyme inhibition assays (e.g., for thymidylate synthase and various kinases), cell cycle analysis, and apoptosis assays, will be crucial to elucidate their precise mechanisms of action and to identify lead compounds for further preclinical and clinical development.
References
Please note that while the following references provide a strong foundation for the topics discussed, direct citations for the in vitro anticancer activity of a broad range of 4-Chloro-2-ethoxy-5-fluoropyrimidine analogs are limited in the currently available public literature. The principles and protocols are derived from extensive research on related pyrimidine derivatives.
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (URL: [Link])
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (URL: [Link])
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (URL: [Link])
-
Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. (URL: [Link])
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. (URL: [Link])
-
New Anticancer Agents: Structure-Activity Relationships. (URL: [Link])
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])
-
What is the mechanism of Floxuridine? (URL: [Link])
-
Cancer biologists discover a new mechanism for an old drug. (URL: [Link])
-
PharmGKB summary: fluoropyrimidine pathways. (URL: [Link])
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (URL: [Link])
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])
-
The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. (URL: [Link])
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL: [Link])
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (URL: [Link])
-
Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. (URL: [Link])
-
Mechanisms of Action and Modulation of Fluorouracil. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])
-
Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. (URL: [Link])
-
Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. (URL: [Link])
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 10. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
The Pivotal Role of C4 Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-ethoxy-5-fluoropyrimidine Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its synthetic tractability, has made it a privileged structure in medicinal chemistry. Among the vast array of pyrimidine-based compounds, the 4-Chloro-2-ethoxy-5-fluoropyrimidine core has emerged as a critical starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, with a specific focus on the transformative impact of substitutions at the C4 position. By examining the transition from a simple chloro substituent to more complex moieties, we will elucidate the key molecular interactions that govern biological activity and provide a framework for the rational design of next-generation inhibitors.
The 4-Chloro-2-ethoxy-5-fluoropyrimidine Scaffold: A Privileged Starting Point
The 4-Chloro-2-ethoxy-5-fluoropyrimidine moiety serves as a versatile and reactive intermediate in the synthesis of a diverse library of compounds. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluorine atom at the C5 position, activates the C4 position for nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin for introducing a wide range of substituents, allowing for a systematic exploration of the chemical space around the pyrimidine core. The ethoxy group at the C2 position and the fluorine at C5 are crucial for modulating the electronic properties of the ring and for establishing key interactions with biological targets.
The Significance of the C4-Position in Modulating Biological Activity
The substituent at the C4 position of the 2-ethoxy-5-fluoropyrimidine core plays a paramount role in determining the biological activity and selectivity of the resulting derivatives. The labile nature of the C4-chloro group makes it an ideal handle for introducing various functionalities, most notably amino groups, which can act as critical hydrogen bond donors and acceptors in the ATP-binding pocket of kinases.
From Chloro to Amino: A Gateway to Potent Kinase Inhibition
The replacement of the C4-chloro atom with a substituted amino group is a common and highly effective strategy for generating potent kinase inhibitors. This transformation is typically achieved through a nucleophilic aromatic substitution reaction with a primary or secondary amine. The resulting 4-amino-2-ethoxy-5-fluoropyrimidine derivatives often exhibit significantly enhanced biological activity compared to their chlorinated precursor.
A seminal study in this area focused on the development of 2,4-dianilino-5-fluoropyrimidine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in non-small cell lung cancer.[1] This work provides a valuable comparative framework for understanding the SAR at the C4 position.
Table 1: Comparative Activity of 4-Substituted-2-anilino-5-fluoropyrimidine Derivatives as ALK Inhibitors
| Compound ID | C4-Substituent | ALK IC50 (nM) | H3122 Cell Viability IC50 (nM) |
| Reference Crizotinib | - | 20 | 200 |
| 6f | 4-(2-(Diethylamino)ethoxy)-3-methoxyanilino | 10 | 30 |
Data synthesized from "Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities".[1]
The data clearly demonstrates that the introduction of a substituted anilino group at the C4 position leads to highly potent ALK inhibition, with compound 6f exhibiting superior enzymatic and cellular activity compared to the approved drug crizotinib.[1] This highlights the critical role of the C4-substituent in establishing favorable interactions within the kinase active site.
Structure-Activity Relationship of C4-Anilino Substitutions
Further exploration of the anilino moiety at the C4 position reveals several key SAR trends:
-
Hydrogen Bonding: The N-H of the anilino linker is crucial for forming a hydrogen bond with the hinge region of the kinase, a hallmark of many type I kinase inhibitors.
-
Hydrophobic Interactions: The phenyl ring of the anilino group occupies a hydrophobic pocket within the ATP-binding site. Substitutions on this ring can further enhance potency by optimizing these interactions.
-
Solubilizing Groups: The incorporation of polar groups, such as the diethylaminoethoxy moiety in compound 6f , can improve the physicochemical properties of the molecule, leading to better cell permeability and overall efficacy.[1]
The following diagram illustrates the general SAR trends for C4-anilino substituted 2-ethoxy-5-fluoropyrimidines.
Caption: Key SAR features for C4-anilino-2-ethoxy-5-fluoropyrimidine derivatives.
Experimental Protocols
General Synthesis of 4-Anilino-2-ethoxy-5-fluoropyrimidine Derivatives
The synthesis of 4-anilino-2-ethoxy-5-fluoropyrimidine derivatives typically follows a straightforward two-step procedure, starting from a commercially available dihalopyrimidine.
Workflow for the Synthesis of 4-Anilino-2-ethoxy-5-fluoropyrimidine Derivatives
Caption: Synthetic route to 4-anilino-2-ethoxy-5-fluoropyrimidine analogs.
Step 1: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
-
To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol or THF), add one equivalent of sodium ethoxide at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Step 2: Synthesis of 4-Anilino-2-ethoxy-5-fluoropyrimidine Derivatives
-
In a reaction vessel, dissolve 4-Chloro-2-ethoxy-5-fluoropyrimidine and the desired substituted aniline in a suitable solvent (e.g., isopropanol, DMF, or NMP).
-
Add a base (e.g., diisopropylethylamine or potassium carbonate) to the mixture.
-
Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Collect the precipitated solid by filtration, or extract the aqueous layer with an organic solvent.
-
Wash the solid or the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final 4-anilino-2-ethoxy-5-fluoropyrimidine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., ALK) is determined using a biochemical assay.
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Add the diluted test compounds to the wells and incubate at room temperature for a specified period (e.g., 60-90 minutes).
-
Stop the reaction by adding a termination buffer.
-
Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Comparative Analysis and Future Perspectives
The SAR studies of 2,4-disubstituted-5-fluoropyrimidines consistently underscore the criticality of the C4-substituent for achieving high-potency kinase inhibition. While the anilino group has proven to be a highly effective scaffold for targeting the hinge region, there is ample opportunity for further optimization.
Alternative C4-Substituents:
-
Alkoxy and Thioalkoxy Groups: The introduction of small, flexible alkoxy or thioalkoxy chains could probe different regions of the ATP-binding pocket and potentially lead to novel interactions.
-
Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles could introduce additional hydrogen bond donors and acceptors, potentially improving both potency and selectivity.
-
Carbon-Carbon Linked Scaffolds: The use of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl groups directly linked to the C4 position would significantly expand the accessible chemical space and could lead to the discovery of inhibitors with novel binding modes.
The logical progression of SAR exploration is depicted in the following diagram:
Sources
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Introduction
4-Chloro-2-ethoxy-5-fluoropyrimidine is a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized pyrimidine core, featuring chloro, ethoxy, and fluoro groups, offers multiple reaction sites for the construction of complex molecular architectures. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of the most viable synthetic routes to 4-Chloro-2-ethoxy-5-fluoropyrimidine, offering experimental insights and data to inform route selection for both laboratory and industrial applications.
Route 1: Chlorination of 2-ethoxy-5-fluoropyrimidin-4-ol
This synthetic approach commences with the commercially available 2-ethoxy-5-fluoropyrimidin-4-ol, a significant advantage for rapid implementation.[1][2][3][4][5] The core of this route lies in the conversion of the hydroxyl group to a chloro group, a common transformation in heterocyclic chemistry.
Reaction Scheme:
Caption: Route 1: Synthesis via chlorination of a pyrimidinol precursor.
Experimental Protocol:
-
To a stirred solution of 2-ethoxy-5-fluoropyrimidin-4-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, a base like triethylamine (1.1 eq) is added.
-
The mixture is cooled to 0-5 °C, and phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by pouring it onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Discussion:
The primary advantage of this route is the directness and the high-yielding nature of the chlorination step. The use of a common and relatively inexpensive chlorinating agent like POCl₃ makes it cost-effective.[7] The commercially available starting material significantly shortens the overall synthesis time.[1][2][3][4][5] However, the handling of POCl₃ requires caution due to its corrosive and reactive nature.[8] The workup procedure also needs to be carefully controlled to avoid hydrolysis of the product.
Route 2: Selective Ethoxylation of 2,4-dichloro-5-fluoropyrimidine
This route begins with the well-established intermediate, 2,4-dichloro-5-fluoropyrimidine, which can be synthesized from 5-fluorouracil.[9][10][11][12][13] The key challenge in this approach is achieving selective substitution of the chlorine atom at the C2 position with an ethoxy group.
Reaction Scheme:
Caption: Route 2: Synthesis via selective ethoxylation of a dichloropyrimidine.
Experimental Protocol:
-
A solution of sodium ethoxide (1.0 eq) is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -10 °C to 0 °C), and a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous ethanol is added dropwise.
-
The reaction is stirred at a controlled low temperature, and the progress is monitored by GC or LC-MS to maximize the formation of the desired C2-ethoxylated product and minimize the formation of the C4-substituted isomer.
-
Once the desired conversion is achieved, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The ethanol is removed under reduced pressure, and the residue is extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product mixture is carefully purified by column chromatography to separate the desired 4-Chloro-2-ethoxy-5-fluoropyrimidine from the isomeric byproduct.
Discussion:
The synthesis of the starting material, 2,4-dichloro-5-fluoropyrimidine, is well-documented and can be performed on a large scale.[10] However, the critical step of selective ethoxylation presents a significant challenge. Nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally favors substitution at the C4 position.[14][15][16][17] The presence of the electron-withdrawing fluoro group at C5 further activates the C4 position for nucleophilic attack.[18] Achieving high selectivity for C2 substitution with sodium ethoxide is difficult and often results in a mixture of C2 and C4 isomers, necessitating a challenging purification step and leading to a lower overall yield of the desired product. While certain nucleophiles, such as tertiary amines, have been shown to favor C2 substitution, this selectivity may not extend to alkoxides.[15]
Comparison of Synthesis Routes
| Parameter | Route 1: Chlorination | Route 2: Selective Ethoxylation |
| Starting Material | 2-ethoxy-5-fluoropyrimidin-4-ol | 2,4-dichloro-5-fluoropyrimidine |
| Availability of Starting Material | Commercially available | Synthesized from 5-fluorouracil |
| Number of Steps | 1 | 2 (from 5-fluorouracil) |
| Key Challenge | Handling of POCl₃ | Achieving high regioselectivity in the ethoxylation step |
| Expected Yield | High | Moderate to Low (due to isomer formation) |
| Purification | Relatively straightforward | Challenging separation of isomers |
| Scalability | Good | Moderate (limited by selectivity and purification) |
| Cost-Effectiveness | Good (due to fewer steps and common reagents) | Potentially lower due to yield and purification costs |
Conclusion and Recommendation
Based on the comparative analysis, Route 1, the chlorination of 2-ethoxy-5-fluoropyrimidin-4-ol, emerges as the more advantageous and recommended synthetic strategy for obtaining 4-Chloro-2-ethoxy-5-fluoropyrimidine. The primary benefits of this route are its directness, the commercial availability of the starting material, and the generally high yields of the chlorination reaction. While the use of phosphorus oxychloride requires appropriate safety measures, the challenges associated with its handling are well-understood and manageable in a laboratory and industrial setting.
In contrast, Route 2, while utilizing a readily accessible starting material in 2,4-dichloro-5-fluoropyrimidine, is hampered by the significant challenge of controlling the regioselectivity of the ethoxylation step. The likely formation of a difficult-to-separate mixture of isomers diminishes the overall efficiency and scalability of this approach, making it less desirable for the reliable production of the target compound.
For researchers and drug development professionals requiring a dependable and efficient synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, focusing on the optimization of the chlorination of 2-ethoxy-5-fluoropyrimidin-4-ol is the most logical and promising path forward.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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2-ETHOXY-5-FLUOROPYRIMIDIN-4-OL | CAS 56177-80-1 - Matrix Fine Chemicals. [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
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Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Patsnap Eureka. [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
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CAS No : 56177-80-1 | Product Name : Fluorouracil Related Compound F (2-Ethoxy-5-fluoropyrimidin-4(1H)-one) (1279065) | Pharmaffiliates. [Link]
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How should I proceed in Chlorination using POCl3? - ResearchGate. [Link]
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2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. [Link]
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2,4-DICHLORO-5-FLUOROPYRIMIDINE - gsrs. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. [Link]
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The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. [Link]
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Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a halogenated pyrimidine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential safety protocols.
Understanding the Hazard Profile of 4-Chloro-2-ethoxy-5-fluoropyrimidine
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is critical. 4-Chloro-2-ethoxy-5-fluoropyrimidine is classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4] The presence of chlorine and fluorine atoms designates it as a halogenated organic compound, which necessitates specific disposal pathways to prevent the formation of toxic byproducts and environmental contamination.[5][6][7]
Key Hazard Information:
| Hazard Classification | Description | GHS Pictograms |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4] | ❗ |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | corrosive |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] | corrosive |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] | ❗ |
| Flammability | Combustible liquid.[1][2][3] | 🔥 |
This table summarizes the primary hazards associated with 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of 4-Chloro-2-ethoxy-5-fluoropyrimidine, stringent adherence to PPE protocols is non-negotiable. The causality behind these choices lies in creating an effective barrier against the chemical's corrosive and toxic properties.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes that can cause severe eye damage.[1][3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential. In cases of larger quantities or significant risk of splashing, chemical-resistant coveralls should be considered.[2][3]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine is to treat it as a halogenated hazardous waste. This ensures that it is segregated and treated in a manner that neutralizes its hazardous properties and prevents environmental release.
Step 1: Waste Segregation
The first and most critical step is the segregation of waste. Halogenated organic compounds must not be mixed with non-halogenated organic waste.[6][7] This is because the co-incineration of mixed waste streams can lead to the formation of dioxins and other highly toxic and persistent organic pollutants.
Step 2: Containerization
-
Primary Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-2-ethoxy-5-fluoropyrimidine," and all applicable hazard pictograms (corrosive, irritant, flammable).[9] The date of waste accumulation should also be recorded.
-
Container Integrity: Ensure the container is kept securely closed except when adding waste.[8][9] Do not fill the container beyond 90% of its capacity to allow for expansion of the contents.[8]
Step 3: Management of Contaminated Materials
Any materials that come into contact with 4-Chloro-2-ethoxy-5-fluoropyrimidine, such as pipette tips, gloves, and absorbent pads from spill clean-ups, must also be disposed of as hazardous waste. These items should be placed in a designated solid hazardous waste container, also clearly labeled as containing halogenated waste.
Step 4: Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[1][2] Secondary containment, such as a larger, chemically resistant bin, should be used for all liquid waste containers to mitigate the impact of any potential leaks.[9]
Step 5: Final Disposal
The accepted and environmentally responsible method for the final disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[2] This process ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds. Never attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[2][6]
The following diagram illustrates the decision-making workflow for the disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-ethoxy-5-fluoropyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-ethoxy-5-fluoropyrimidine is critical. However, the potent bioactivity that makes such compounds promising also necessitates a rigorous and uncompromising approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-ethoxy-5-fluoropyrimidine, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our primary goal is to build a self-validating system of safety that protects you, your colleagues, and your research.
Immediate Safety Briefing: Understanding the Hazard
Before handling 4-Chloro-2-ethoxy-5-fluoropyrimidine, it is imperative to understand its primary hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous halogenated pyrimidines, such as 4-Chloro-6-ethyl-5-fluoropyrimidine and 2,4-Dichloro-5-fluoropyrimidine, provide a strong basis for a conservative safety assessment.[1]
Core Hazards Include:
-
Severe Skin Corrosion/Burns: Can cause severe skin burns and damage upon contact.[1][3]
-
Serious Eye Damage: Poses a significant risk of serious, potentially irreversible, eye damage.[3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
The causality is clear: the reactive chloro- and fluoro- groups on the pyrimidine ring make this class of compounds highly reactive towards biological nucleophiles, such as those found in skin and eye tissues. This reactivity is the basis for both their utility in synthesis and their potential for harm. Therefore, a multi-layered PPE strategy is not merely a recommendation; it is a necessity.
The Core PPE Protocol: A Barrier Against Exposure
Your first and most effective line of defense is always engineering controls. All handling of 4-Chloro-2-ethoxy-5-fluoropyrimidine must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[4] Your PPE serves as the critical final barrier.
2.1. Eye and Face Protection Direct contact with the eyes can cause severe damage.[3]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
Best Practice/Splash Hazard: When handling solutions or performing reactions with a risk of splashing, a full-face shield must be worn in addition to safety goggles.
2.2. Skin and Body Protection This compound can cause severe skin burns and may trigger allergic reactions.[1][2]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but they must be inspected for integrity before each use. For prolonged operations, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after removal.[4][5]
-
Body Protection: A flame-resistant laboratory coat is required to protect against splashes and prevent contamination of personal clothing.[2] Ensure the coat is fully buttoned. For large-scale operations, impervious clothing or a chemical-resistant apron should be worn over the lab coat.
2.3. Respiratory Protection While a fume hood is the primary control, respiratory protection may be required in specific situations.
-
Standard Operations: When handled inside a functioning fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood (e.g., during spill cleanup or when weighing large quantities of powder outside of a ventilated enclosure), a NIOSH-approved respirator with the appropriate filter must be used.[2][4]
PPE Selection Matrix
For clarity, the following table summarizes the required PPE for various laboratory scenarios involving 4-Chloro-2-ethoxy-5-fluoropyrimidine.
| Task/Scenario | Minimum Eye/Face Protection | Minimum Hand/Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles with Side-Shields | Single Pair of Nitrile Gloves, Lab Coat | Not required if in a ventilated balance enclosure or fume hood. |
| Preparing Solutions | Safety Goggles with Side-Shields | Double Pair of Nitrile Gloves, Lab Coat | Not required if in a fume hood. |
| Running Reactions / Transfers | Face Shield over Safety Goggles | Double Pair of Nitrile Gloves, Lab Coat, Chemical Apron (recommended) | Not required if in a fume hood. |
| Spill Cleanup | Face Shield over Safety Goggles | Heavy-duty Chemical Resistant Gloves (e.g., Neoprene over Nitrile), Impervious Gown/Coveralls | NIOSH-approved respirator with appropriate cartridge required. |
Operational Workflow for Safe Handling
A procedural approach ensures that safety checks are integrated into the workflow from start to finish. This systematic process minimizes the risk of accidental exposure.
Caption: Safe Handling Workflow for 4-Chloro-2-ethoxy-5-fluoropyrimidine.
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the workspace, confirm that the chemical fume hood is operational and that all necessary equipment, including a spill kit, is readily accessible.[4]
-
Donning PPE: Put on your lab coat, followed by eye/face protection. The last item should be your gloves, after inspecting them for any defects.
-
Chemical Handling: Conduct all manipulations of the compound exclusively within the fume hood sash at the appropriate height.[4] Use dedicated spatulas and glassware.
-
Waste Segregation: As you work, immediately segregate waste. Contaminated solids (gloves, paper towels) go into a labeled solid hazardous waste container. Contaminated liquids go into a labeled liquid hazardous waste container.[4]
-
Post-Handling Cleanup: Decontaminate the work surface and any reusable equipment.
-
Doffing PPE: Remove PPE in an order that minimizes contamination. Typically, this means removing gloves first, followed by your lab coat and eye protection.
-
Final Wash: Immediately wash your hands and forearms thoroughly with soap and water.
Emergency Protocols: Immediate Response to Exposure
In the event of an exposure, swift and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Waste Collection: All materials contaminated with 4-Chloro-2-ethoxy-5-fluoropyrimidine must be collected as hazardous waste. Do not pour any waste down the drain or place it in the regular trash.[3]
-
Containerization: Use suitable, sealed, and clearly labeled containers for chemical waste.[6]
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2]
By integrating these PPE and handling protocols into every aspect of your work with 4-Chloro-2-ethoxy-5-fluoropyrimidine, you create a robust safety culture that prioritizes well-being and enables continued scientific advancement.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
